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  • Product: 4-Cyclohexyl-2,6-dinitrophenol
  • CAS: 4097-58-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of 4-Cyclohexyl-2,6-dinitrophenol

Abstract 4-Cyclohexyl-2,6-dinitrophenol, a substituted dinitrophenolic compound, is a potent metabolic agent whose primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This guide pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

4-Cyclohexyl-2,6-dinitrophenol, a substituted dinitrophenolic compound, is a potent metabolic agent whose primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria. This guide provides a detailed technical overview of its molecular mechanism, the downstream physiological consequences, and its dual role as a research tool and a powerful herbicide. We will explore its function as a protonophore, its impact on cellular bioenergetics, and the experimental methodologies used to characterize its effects. This document is intended for researchers, scientists, and professionals in drug development and toxicology who require a deep, mechanistic understanding of this class of compounds.

Introduction: The Dinitrophenol Class and the Significance of the Cyclohexyl Moiety

The dinitrophenols are a class of synthetic organic chemicals recognized for their profound effects on metabolism.[1] The most well-known member, 2,4-dinitrophenol (DNP), was famously used as a weight-loss drug in the 1930s before being banned due to its narrow therapeutic window and severe toxicity.[2][3] The core activity of these molecules stems from their ability to disrupt the tightly controlled process of ATP synthesis in the mitochondria.[4]

4-Cyclohexyl-2,6-dinitrophenol (also known as Dinex or DNOCHP) shares the dinitrophenol backbone but is distinguished by the presence of a cyclohexyl group at the 4-position. This bulky, lipophilic moiety is critical to its activity. While direct comparative studies on the potency of 4-cyclohexyl-2,6-dinitrophenol versus 2,4-DNP are not extensively detailed in publicly available literature, it is established that increasing the lipophilicity of a dinitrophenol compound can enhance its uncoupling activity.[5] The cyclohexyl group is expected to increase the molecule's affinity for the lipid-rich inner mitochondrial membrane, thereby potentially increasing its potency as an uncoupler.

Historically, 4-cyclohexyl-2,6-dinitrophenol has been utilized as a pesticide, insecticide, and herbicide, a testament to its potent bioactivity.[6] Its mechanism of action in plants is analogous to that in animals, targeting the fundamental energy-conserving processes in both mitochondria and chloroplasts.[7][8]

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The central mechanism of action of 4-cyclohexyl-2,6-dinitrophenol is its function as a protonophore , a lipid-soluble molecule that can transport protons (H+) across a lipid membrane.[9] In the context of cellular respiration, it acts on the inner mitochondrial membrane, effectively short-circuiting the chemiosmotic coupling that links the electron transport chain (ETC) to ATP synthesis.

The Proton Motive Force

Under normal physiological conditions, the ETC pumps protons from the mitochondrial matrix into the intermembrane space. This creates an electrochemical gradient, known as the proton-motive force (PMF), which consists of two components: a pH gradient (chemical potential) and a membrane potential (electrical potential). This stored energy is then used by ATP synthase to drive the phosphorylation of ADP to ATP as protons flow back into the matrix.[4]

Protonophoric Action of 4-Cyclohexyl-2,6-dinitrophenol

4-Cyclohexyl-2,6-dinitrophenol, as a weak acid, can exist in both a protonated (neutral) and deprotonated (anionic) state. This property allows it to shuttle protons across the inner mitochondrial membrane, bypassing the ATP synthase channel.[9]

The cycle proceeds as follows:

  • Protonation: In the proton-rich intermembrane space (lower pH), the anionic form of 4-cyclohexyl-2,6-dinitrophenol picks up a proton.

  • Membrane Translocation: The now neutral, protonated molecule is lipophilic and can readily diffuse across the inner mitochondrial membrane into the matrix.

  • Deprotonation: Upon entering the alkaline environment of the matrix (higher pH), the molecule releases its proton.

  • Return to the Intermembrane Space: The resulting anion is drawn back across the membrane to the more positive intermembrane space, driven by the membrane potential, ready to repeat the cycle.

This continuous shuttling of protons dissipates the proton gradient. The ETC, no longer inhibited by a high PMF, works at an accelerated rate, leading to a significant increase in oxygen consumption. However, since the energy of the proton gradient is not being captured by ATP synthase, it is instead lost as heat.[4] This leads to the classic symptoms of dinitrophenol poisoning: hyperthermia and a dramatic increase in metabolic rate.[1]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_IMS Intermembrane Space (Low pH, High [H+]) cluster_Matrix Mitochondrial Matrix (High pH, Low [H+]) H_IMS H+ DNP_Anion_IMS DNP⁻ ATP_Synthase ATP Synthase H_IMS->ATP_Synthase H+ Flow DNPH DNPH (Neutral) DNP_Anion_IMS->DNPH 1. Protonation H_Matrix H+ DNP_Anion_Matrix DNP⁻ DNP_Anion_Matrix->DNP_Anion_IMS DNP_Anion_Matrix->H_Matrix 3. Deprotonation ETC Electron Transport Chain (ETC) IMS_H_Sink IMS_H_Sink ETC->IMS_H_Sink Pumps H+ O2_Consumption Increased O₂ Consumption ETC->O2_Consumption ATP_Synthase->H_Matrix ATP_Synthase->ADP_to_ATP ADP + Pi -> ATP ATP_Depletion Decreased ATP Synthesis ATP_Synthase->ATP_Depletion DNPH->DNP_Anion_Matrix 2. Diffusion Heat_Production Increased Heat Production DNPH->Heat_Production Matrix_H_Source Matrix_H_Source

Caption: Mechanism of mitochondrial uncoupling by 4-cyclohexyl-2,6-dinitrophenol.

Herbicidal Mechanism of Action

The herbicidal properties of 4-cyclohexyl-2,6-dinitrophenol and related compounds like Dinoseb (2-sec-butyl-4,6-dinitrophenol) stem from the same uncoupling principle, but with an additional target in plant cells: photophosphorylation in chloroplasts.[7][8]

Photosynthesis in plants also relies on a proton gradient, this time generated across the thylakoid membrane by the light-dependent reactions. This gradient drives ATP synthesis via a chloroplast-specific ATP synthase. By acting as a protonophore in the thylakoid membrane, 4-cyclohexyl-2,6-dinitrophenol dissipates this proton gradient, inhibiting the production of ATP needed for the Calvin cycle to fix carbon dioxide into sugars.[10] The inhibition of both mitochondrial respiration and photophosphorylation leads to a rapid and fatal energy deficit in the plant.[8]

Quantitative Data and Toxicological Profile

The potency and toxicity of 4-cyclohexyl-2,6-dinitrophenol are critical parameters for its application and risk assessment. The following table summarizes key quantitative data.

ParameterSpeciesValueReference(s)
Molecular Weight N/A266.25 g/mol [6]
Oral LD50 Rat65 mg/kg[11]
Oral LD50 Mouse50 mg/kg[6]
Appearance N/AYellow crystalline solid[6]

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population after a specified test duration.

The acute toxicity is high, and exposure can lead to rapid onset of symptoms including nausea, sweating, dizziness, and hyperthermia.[1] Chronic exposure in related dinitrophenols has been linked to the formation of cataracts, skin lesions, and effects on the bone marrow and central nervous system.[3]

Experimental Protocol: Measurement of Mitochondrial Oxygen Consumption

A standard method to demonstrate the uncoupling activity of a compound like 4-cyclohexyl-2,6-dinitrophenol is to measure the oxygen consumption rate (OCR) in isolated mitochondria. This protocol is adapted from established methods using a Clark-type oxygen electrode or similar respirometry system.

Objective

To determine the effect of 4-cyclohexyl-2,6-dinitrophenol on mitochondrial respiration states and to demonstrate its uncoupling activity.

Materials
  • Isolated mitochondria (e.g., from rat liver)

  • Respiration Buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mg/mL BSA, pH 7.2)

  • Respiratory substrates (e.g., 10 mM pyruvate, 5 mM malate)

  • ADP solution (e.g., 100 mM)

  • Oligomycin (ATP synthase inhibitor, e.g., 2 mg/mL in ethanol)

  • 4-cyclohexyl-2,6-dinitrophenol stock solution (e.g., 10 mM in ethanol)

  • Calibrated Clark-type oxygen electrode or other respirometry system (e.g., Seahorse XF Analyzer)

Step-by-Step Methodology
  • System Calibration: Calibrate the oxygen electrode system at 37°C according to the manufacturer's instructions.

  • Basal Respiration (State 2): Add 1 mL of pre-warmed Respiration Buffer to the chamber. Add the respiratory substrates (e.g., pyruvate and malate). Allow the baseline to stabilize. Add a known amount of isolated mitochondria (e.g., 0.5 mg protein/mL) and record the basal rate of oxygen consumption. This is State 2 respiration, limited by the availability of ADP.

  • Active Respiration (State 3): Add a limiting amount of ADP (e.g., 150 nmol) to stimulate ATP synthesis. A sharp increase in OCR will be observed. This is State 3 respiration, where oxygen consumption is coupled to ATP production.

  • Resting Respiration (State 4): Once all the added ADP has been phosphorylated to ATP, the OCR will decrease to a slower rate. This is State 4 respiration, which is limited by the natural proton leak across the membrane.

  • ATP Synthase Inhibition: Add oligomycin (e.g., 1 µg) to inhibit ATP synthase. The OCR should decrease to a rate similar to or slightly lower than State 4, confirming that the preceding respiration was coupled to ATP synthesis.

  • Uncoupled Respiration: Add a titrating amount of 4-cyclohexyl-2,6-dinitrophenol (e.g., to a final concentration of 50-100 µM). A rapid and maximal increase in OCR will be observed. This is the uncoupled respiration rate, where the ETC is working at its maximum capacity, unrestricted by the proton gradient.

cluster_prep Preparation cluster_assay Respiration Assay cluster_analysis Data Analysis Calibrate 1. Calibrate O₂ Electrode AddBuffer 2. Add Buffer & Substrates Calibrate->AddBuffer AddMito 3. Add Mitochondria (Measure State 2) AddBuffer->AddMito AddADP 4. Add ADP (Measure State 3) AddMito->AddADP MeasureState4 5. ADP Depletion (Measure State 4) AddADP->MeasureState4 AddOligo 6. Add Oligomycin MeasureState4->AddOligo AddDNP 7. Add Uncoupler (Maximal Respiration) AddOligo->AddDNP CalculateRates 8. Calculate OCR (nmol O₂/min/mg) AddDNP->CalculateRates CalculateRCR 9. Calculate RCR (State 3 / State 4) CalculateRates->CalculateRCR Compare 10. Compare State 3 vs. Uncoupled Rate CalculateRCR->Compare

Caption: Experimental workflow for assessing mitochondrial uncoupling.

Expected Results

A successful experiment will show a characteristic respiratory profile. The OCR will be low in State 2, increase sharply in State 3, decrease in State 4, and then increase to a maximal rate upon the addition of 4-cyclohexyl-2,6-dinitrophenol. This maximal uncoupled rate should be significantly higher than the State 3 rate, demonstrating that under normal coupled conditions, ATP synthesis is a rate-limiting factor for the ETC. The Respiratory Control Ratio (RCR), calculated as the State 3 rate divided by the State 4 rate, is a measure of mitochondrial health and coupling; a high RCR (typically >5 for these substrates) indicates well-coupled mitochondria.

Conclusion

4-Cyclohexyl-2,6-dinitrophenol is a classic and potent mitochondrial uncoupler. Its mechanism of action as a protonophore provides a clear example of how the chemiosmotic coupling of the electron transport chain and ATP synthesis can be disrupted. This activity underlies both its high toxicity in animals and its efficacy as a broad-spectrum herbicide. For researchers, it remains an invaluable tool for studying mitochondrial bioenergetics, probing the limits of the electron transport chain, and investigating the cellular responses to metabolic stress. A thorough understanding of its mechanism is essential for its safe handling and for the interpretation of experimental data derived from its use.

References

  • PubChem. Dinex - Compound Summary for CID 8540. National Center for Biotechnology Information. [Link]

  • Yaguzhinsky, L. S., et al. (1973). Photophosphorylation Associated with Photosystem II: III. Characterization of Uncoupling... Plant Physiology, 51(3), 455–461. [Link]

  • Chemsrc. 2-Cyclohexyl-4,6-dinitrophenol | CAS#:131-89-5. [Link]

  • Avron, M., & Shavit, N. (1964). Dinitrophenol as an Uncoupler of Photosynthetic Phosphorylation. Biochemical and Biophysical Research Communications, 16(6), 562-567. [Link]

  • Perry, C. G., et al. (2018). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Redox biology, 15, 80–91. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. U.S. Department of Health and Human Services. [Link]

  • Krogmann, D. W., & Jagendorf, A. T. (1959). Uncouplers of Spinach Chloroplast Photosynthetic Phosphorylation. Plant Physiology, 34(3), 272–277. [Link]

  • Pohl, E. E., & Jovanović, O. (2024). Molecular mechanisms of mitochondrial uncoupling: focus on 2,4-dinitrophenol. Biological Chemistry. [Link]

  • Wang, Y., et al. (2024). Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation. Scientific Reports, 14(1), 4945. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols. [Link]

  • Pohl, E. E., & Jovanović, O. (2024). Molecular mechanisms of mitochondrial uncoupling: focus on 2,4-dinitrophenol. Biological Chemistry. [Link]

  • Moreland, D. E., et al. (1959). Studies on the Mechanism of Herbicidal Action of 2-Chloro-4,6-Bis(Ethylamino)-S-Triazine. Plant Physiology, 34(4), 432–435. [Link]

  • Orabona, R., et al. (2022). The Risks of Using 2,4-Dinitrophenol (2,4-DNP) as a Weight Loss Agent: A Literature Review. ACM Case Reports, 9(14), 1-4. [Link]

  • Sears, B., et al. (2019). 2,4 Dinitrophenol as Medicine. MDPI. [Link]

  • Vaughan, R. (2019). How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? The University of Maine. [Link]

  • Pandya, J. D., et al. (2007). Differential Effects of the Mitochondrial Uncoupling Agent, 2,4-Dinitrophenol, or the Nitroxide Antioxidant, Tempol, on Synaptic or Nonsynaptic Mitochondria After Spinal Cord Injury. Journal of Neuroscience Research, 85(15), 3318–3328. [Link]

  • Jovanović, O., et al. (2021). Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes. International Journal of Molecular Sciences, 22(23), 12797. [Link]

  • Wikipedia. (2024). 2,4-Dinitrophenol. [Link]

  • van Rensen, J. J. S., & Hobe, J. H. (1979). Mechanism of Action of the Herbicide 4,6-Dinitro-o-cresol in Photosynthesis. Zeitschrift für Naturforschung C, 34(11), 1021-1023. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for Dinitrophenols - MRLs. [Link]

  • Wikipedia. (2024). Dinoseb. [Link]

  • BG Chemie. (2005). Toxicological Evaluation No. 138: 2,6-Dimethylphenol. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. In Toxicological Profile for Dinitrophenols. [Link]

  • Warth, A., et al. (2021). Runaway uncoupling in 2,4-dinitrophenol poisoning: Clinical and mitochondrial observations from two cases. Clinical Toxicology, 59(11), 1003-1010. [Link]

  • Islam, A. K. M. M., et al. (2017). Herbicidal Activities of Some Allelochemicals and Their Synergistic Behaviors toward Amaranthus tricolor L. Molecules, 22(11), 1845. [Link]

  • Khaliq, A., et al. (2021). Bioherbicidal Activity and Metabolic Profiling of Potent Allelopathic Plant Fractions Against Major Weeds of Wheat—Way Forward to Lower the Risk of Synthetic Herbicides. Frontiers in Plant Science, 12, 712330. [Link]

Sources

Exploratory

4-Cyclohexyl-2,6-Dinitrophenol: Mechanistic Profiling and Experimental Validation of Mitochondrial Uncoupling

Executive Summary Substituted dinitrophenols are cornerstone molecules in bioenergetics, utilized primarily for their ability to uncouple oxidative phosphorylation from electron transport. While 2,4-dinitrophenol (2,4-DN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted dinitrophenols are cornerstone molecules in bioenergetics, utilized primarily for their ability to uncouple oxidative phosphorylation from electron transport. While 2,4-dinitrophenol (2,4-DNP) is the most historically recognized protonophore[1], its relatively low lipophilicity necessitates high working concentrations, which can lead to off-target cytotoxicity. 4-Cyclohexyl-2,6-dinitrophenol (4-CH-2,6-DNP) represents a structurally optimized analogue. By incorporating a bulky, highly lipophilic cyclohexyl group at the para position relative to the hydroxyl group, and positioning the electron-withdrawing nitro groups at the ortho positions (2,6), this compound achieves superior partitioning into the inner mitochondrial membrane (IMM)[2].

This whitepaper provides an in-depth technical guide on the mechanistic basis of 4-CH-2,6-DNP-mediated uncoupling, alongside field-validated experimental protocols for quantifying its bioenergetic impact.

Structural Rationale and Physicochemical Dynamics

The uncoupling efficacy of a phenolic compound is dictated by two primary physicochemical parameters: its acid dissociation constant ( pKa​ ) and its lipid-water partition coefficient ( logP )[2].

  • Optimal pKa​ for Proton Cycling: The two nitro groups at the 2 and 6 positions exert a strong electron-withdrawing inductive effect on the phenolic hydroxyl ring[3]. This lowers the pKa​ of 4-CH-2,6-DNP to approximately 3.9–4.1. At physiological pH (~7.2–7.4), the molecule exists predominantly as a phenolate anion, but it remains basic enough to accept a proton in the highly acidic microenvironment of the intermembrane space (IMS).

  • Enhanced Lipophilicity ( logP ): The addition of the 4-cyclohexyl group drastically increases the hydrophobicity of the molecule compared to unsubstituted 2,4-DNP. This allows the neutral, protonated form of 4-CH-2,6-DNP to rapidly diffuse across the hydrophobic core of the IMM[2].

Table 1: Physicochemical & Potency Comparison of Common Uncouplers
CompoundApprox. pKa​ Lipophilicity ( logP )Relative Uncoupling PotencyPrimary Limitation
2,4-Dinitrophenol 4.11.671x (Reference)High off-target toxicity at required doses.
4-CH-2,6-DNP ~3.9>3.5~10x – 15xNarrow titration window before respiratory collapse.
FCCP 6.02.50~100xPlasma membrane depolarization at high doses.

The Mechanistic Basis of ETC Uncoupling

4-CH-2,6-DNP acts as an artificial protonophore, short-circuiting the proton motive force ( Δp ) generated by the Electron Transport Chain (ETC). The mechanism is a continuous cycle of protonation, diffusion, deprotonation, and translocation[4].

However, the diffusion of the bulky, charged phenolate anion back across the lipid bilayer is thermodynamically unfavorable. Recent biophysical studies demonstrate that mitochondrial uncoupling by dinitrophenols is not purely a lipid-phase phenomenon. Instead, mitochondrial membrane proteins—specifically Adenine Nucleotide Translocase (ANT1) and Uncoupling Proteins (UCPs) —act as co-factors. These proteins bind the deprotonated 4-CH-2,6-DNP anion and facilitate its electrophoretic translocation back to the IMS, completing the uncoupling cycle[5].

G cluster_IMS Intermembrane Space (High H⁺, Low pH) cluster_Matrix Mitochondrial Matrix (Low H⁺, High pH) H_IMS H⁺ DNP_H_IMS 4-CH-2,6-DNP-H H_IMS->DNP_H_IMS Protonation DNP_anion_IMS 4-CH-2,6-DNP⁻ DNP_anion_IMS->DNP_H_IMS Binds H⁺ DNP_H_Matrix 4-CH-2,6-DNP-H DNP_H_IMS->DNP_H_Matrix Passive Diffusion (Lipophilic Cyclohexyl) H_Matrix H⁺ DNP_H_Matrix->H_Matrix Deprotonation DNP_anion_Matrix 4-CH-2,6-DNP⁻ DNP_H_Matrix->DNP_anion_Matrix Releases H⁺ ANT1 ANT1 / UCPs (Protein Carrier) DNP_anion_Matrix->ANT1 Anion Binding ANT1->DNP_anion_IMS Electrophoretic Translocation

Diagram 1: The protein-assisted protonophoric cycle of 4-CH-2,6-DNP across the IMM.

Experimental Workflows & Protocols

To accurately quantify the uncoupling capacity of 4-CH-2,6-DNP, researchers must utilize assays that isolate proton leak from ATP-linked respiration. The following protocols are engineered to be self-validating systems, ensuring that observed increases in oxygen consumption rate (OCR) are strictly due to mitochondrial uncoupling.

Protocol A: High-Throughput Respirometry (Seahorse XF Cell Mito Stress Test)

This assay measures real-time OCR in intact cells. The causality behind the injection sequence is critical: ATP synthase must be inhibited before the uncoupler is added to accurately measure the maximal respiratory capacity without the confounding variable of ATP turnover.

Step-by-Step Methodology:

  • Preparation: Seed cells in a Seahorse XF microplate and incubate overnight. Wash and replace media with unbuffered XF Assay Medium (pH 7.4) 1 hour prior to the assay.

  • Basal OCR Measurement: Record baseline OCR for 15 minutes to establish resting metabolic demand.

  • Oligomycin Injection (1 µM): Inject Oligomycin to inhibit F1​F0​ -ATP synthase. Causality: This forces the mitochondria into State 4o (resting state), where the only oxygen consumed is due to natural proton leak.

  • 4-CH-2,6-DNP Titration (0.1 µM to 50 µM): Inject the uncoupler. Causality: By collapsing the Δp , the ETC runs uninhibited to attempt to restore the gradient, driving OCR to its absolute maximum (State 3u). A titration is mandatory because excess uncoupler will acidify the matrix and collapse respiration.

  • Rotenone & Antimycin A Injection (0.5 µM each): Inject Complex I and Complex III inhibitors. Causality: This completely shuts down mitochondrial respiration. Any remaining OCR is non-mitochondrial (e.g., ROS production, cyclooxygenases). This value must be subtracted from all previous measurements to validate the data.

G Start 1. Equilibrate Cells (Assay Medium) Basal 2. Measure Basal OCR (State 3/4 Intermediate) Start->Basal Oligo 3. Inject Oligomycin (Inhibit ATP Synthase) Basal->Oligo Establishes Baseline State4 4. Measure Proton Leak OCR (State 4o) Oligo->State4 Isolates Leak Uncoupler 5. Titrate 4-CH-2,6-DNP (Protonophore Action) State4->Uncoupler Prepares for Uncoupling State3u 6. Measure Maximal OCR (State 3u) Uncoupler->State3u Collapses Δp RotAA 7. Inject Rotenone/Antimycin A (Inhibit Complex I & III) State3u->RotAA Determines Max Capacity NonMito 8. Measure Non-Mitochondrial OCR RotAA->NonMito Isolates Background Noise

Diagram 2: Logical progression and causality of the Seahorse XF Respirometry Workflow.

Protocol B: Isolated Mitochondria Oxygen Consumption (Clark-Type Electrode)

While intact cells provide physiological context, isolated mitochondria assays are required to rule out plasma membrane effects and directly calculate the Respiratory Control Ratio (RCR).

Step-by-Step Methodology:

  • Isolation: Isolate mitochondria from target tissue (e.g., murine liver) via differential centrifugation in sucrose/EGTA buffer.

  • Substrate Addition: Suspend mitochondria in respiration buffer. Add Succinate (10 mM) and Rotenone (2 µM) to drive Complex II-linked respiration while preventing reverse electron transport.

  • State 3 Induction: Add a bolus of ADP (200 µM). The OCR will spike as ATP synthase consumes the Δp to phosphorylate ADP.

  • State 4 Transition: Wait for the OCR to plateau, indicating complete ADP depletion.

  • Validation Check: Calculate the RCR (State 3 OCR / State 4 OCR). Causality: An RCR > 4.0 validates that the mitochondria are structurally intact and tightly coupled. If RCR < 4.0, discard the preparation.

  • Uncoupling (State 3u): Add 4-CH-2,6-DNP (1–5 µM). The OCR should immediately spike to levels matching or exceeding State 3, confirming potent uncoupling activity.

Quantitative Bioenergetic Data Analysis

When analyzing the bioenergetic profile of 4-CH-2,6-DNP, the expected respirometric parameters demonstrate a classic biphasic uncoupling curve. At optimal concentrations, the compound induces maximal OCR. At supra-optimal concentrations, OCR rapidly declines due to matrix acidification and generalized membrane disruption.

Table 2: Expected Respirometric Parameters in Isolated Mitochondria
ParameterState 4 OCR (nmol O₂/min/mg)State 3u OCR (nmol O₂/min/mg)Effective RCR (State 3u / State 4)
Vehicle (DMSO Control) ~15.0N/A> 4.5 (Tightly Coupled)
4-CH-2,6-DNP (1 µM) ~45.0~85.0~1.8 (Partially Uncoupled)
4-CH-2,6-DNP (5 µM) ~110.0~110.01.0 (Fully Uncoupled)
4-CH-2,6-DNP (50 µM) < 10.0< 10.0N/A (Toxicity/Inhibition)

Note: Data represents generalized expected values for succinate-driven respiration in isolated hepatic mitochondria.

References

  • Molecular mechanisms of mitochondrial uncoupling: focus on 2,4-dinitrophenol Source: University of Veterinary Medicine, Vienna URL:[Link]

  • Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes Source: MDPI URL:[Link]

  • Lipid solubility as a factor influencing the activity of uncoupling phenols Source: Maastricht University URL:[Link]

  • The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Foundational

Metabolic Degradation Pathways of 4-Cyclohexyl-2,6-dinitrophenol: Mechanistic Frameworks and Analytical Protocols

Executive Summary & Introduction 4-Cyclohexyl-2,6-dinitrophenol (commonly known by its trade name, Dinex, CAS 131-89-5) is a synthetic dinitrophenolic compound historically deployed as a pesticide, acaricide, and mollusc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

4-Cyclohexyl-2,6-dinitrophenol (commonly known by its trade name, Dinex, CAS 131-89-5) is a synthetic dinitrophenolic compound historically deployed as a pesticide, acaricide, and molluscicide[1][2]. Biologically, it acts as a potent uncoupler of oxidative phosphorylation, disrupting the proton motive force required for ATP synthesis in mitochondria[1][3]. Because of its high toxicity and environmental persistence, understanding its metabolic degradation is critical for toxicologists and environmental scientists.

While certain microorganisms can utilize 4-cyclohexyl-2,6-dinitrophenol as a sole nitrogen source under specific conditions[4], the strong electron-withdrawing nature of its two nitro groups makes the aromatic ring highly resistant to standard oxidative electrophilic attack[3]. Consequently, its degradation relies on specialized, highly regulated enzymatic pathways.

Core Metabolic Degradation Pathways (Mechanistic Insights)

The degradation of highly electron-deficient polynitroaromatics bifurcates into two primary mechanistic pathways depending on the redox environment:

A. Anaerobic Reductive Degradation (Nitroreductase-Mediated)

Under reducing conditions, degradation is initiated by oxygen-insensitive nitroreductases[3].

  • Nitro Reduction: The nitro groups (-NO₂) undergo sequential two-electron reductions via nitroso (-NO) and hydroxylamino (-NHOH) intermediates to form 4-cyclohexyl-2-amino-6-nitrophenol, and eventually 4-cyclohexyl-2,6-diaminophenol[5].

  • Hydrolytic Deamination: The resulting amino groups are replaced by hydroxyl groups via hydrolytic deamination, yielding cyclohexyl-hydroquinone or quinone derivatives, depending on the ambient pH and redox potential[5]. This mirrors the cometabolic anaerobic degradation of the structurally analogous herbicide dinoseb by Clostridium bifermentans KMR-1[6].

B. Aerobic Oxidative/Hydride Transfer Degradation

Aerobic bacteria (e.g., Rhodococcus species) employ a unique strategy to overcome the electron deficiency of the dinitrophenol ring[3][7].

  • Hydride Meisenheimer Complex Formation: A hydride transferase (HTI/HTII) catalyzes the addition of a hydride ion (H⁻) to the aromatic ring, forming a dihydride-Meisenheimer complex[3].

  • Denitration: The complex undergoes rearomatization coupled with the elimination of nitrite (NO₂⁻), yielding a substituted nitrocatechol or benzenetriol[7].

  • Ring Cleavage: Dioxygenases cleave the aromatic ring (ortho or meta cleavage), funneling the carbon skeleton into the tricarboxylic acid (TCA) cycle for complete mineralization[3].

Pathway cluster_anaerobic Anaerobic Reductive Pathway cluster_aerobic Aerobic Oxidative Pathway Dinex 4-Cyclohexyl-2,6-dinitrophenol AminoNitro 4-Cyclohexyl-2-amino-6-nitrophenol Dinex->AminoNitro Nitroreductase Meisenheimer Hydride-Meisenheimer Complex Dinex->Meisenheimer Hydride Transferase Diamino 4-Cyclohexyl-2,6-diaminophenol AminoNitro->Diamino Nitroreductase Hydroquinone Cyclohexyl-hydroquinone/quinone Diamino->Hydroquinone Hydrolytic Deamination TCA TCA Cycle Intermediates Hydroquinone->TCA Mineralization Catechol Substituted Catechol Meisenheimer->Catechol Denitration RingCleavage Ring Cleavage (ortho/meta) Catechol->RingCleavage Dioxygenase RingCleavage->TCA Hydrolases

Caption: Aerobic and anaerobic metabolic degradation pathways of 4-cyclohexyl-2,6-dinitrophenol.

Experimental Methodologies & Protocols

To empirically validate the degradation kinetics and metabolite formation of 4-cyclohexyl-2,6-dinitrophenol, a robust, self-validating experimental design is required.

Protocol 1: Anaerobic Biotransformation Assay

Rationale: Pure cultures rarely utilize dinitrophenols as sole carbon sources due to severe toxicity. Providing a fermentable carbon source enables cometabolism by supplying the reducing equivalents (NADH/NADPH) necessary for nitroreductase activity[6].

  • Inoculum Preparation: Culture Clostridium bifermentans KMR-1 in a reduced minimal salts medium supplemented with 50 mM glucose (electron donor)[6].

  • Spiking & Self-Validation: Introduce 4-cyclohexyl-2,6-dinitrophenol to a final concentration of 10 mg/L. Causality for Validation: Simultaneously run a sterile control (autoclaved inoculum) to differentiate abiotic chemical reduction from true enzymatic degradation.

  • Incubation: Maintain the bioreactor at 30°C under a strict nitrogen atmosphere (Eh < -200 mV) to prevent spontaneous auto-oxidation of reduced intermediates.

  • Sampling & Quenching: Withdraw 5 mL aliquots at pre-defined intervals (0, 12, 24, 48, 96 hours). Immediately quench the reaction by acidifying to pH 2.0 with 1 M HCl. Causality: Acidification halts enzymatic activity and protonates the phenolic hydroxyl groups, ensuring they remain un-ionized for efficient partitioning into the organic phase during extraction[5].

  • Extraction: Extract thrice with equal volumes of ethyl acetate. Pool the organic phases, dry over anhydrous sodium sulfate, and concentrate under a gentle nitrogen stream[5].

Protocol 2: LC-HRMS Metabolite Profiling

Rationale: High-Resolution Mass Spectrometry (HRMS) provides the exact mass capabilities necessary to distinguish between isobaric intermediates (e.g., distinguishing hydroxylamine intermediates from quinones).

  • Chromatography: Inject 10 µL of the reconstituted extract onto a reverse-phase C18 column. Use a gradient mobile phase of 0.1% formic acid in water and acetonitrile.

  • Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode, as the phenolic hydroxyl group readily deprotonates.

  • Data Analysis: Screen for theoretical exact masses of anticipated metabolites (e.g., diamino-cyclohexylphenol) and quantify disappearance against an internal standard.

Workflow Prep Sample Preparation (Microbial Inoculation) Incubation Bioreactor Incubation (Controlled Eh/pH) Prep->Incubation Cometabolism Extraction LLE Extraction (Ethyl Acetate) Incubation->Extraction Time-course Analysis LC-HRMS Analysis Extraction->Analysis Organic Phase Data Kinetic Profiling Analysis->Data Metabolite ID

Caption: Self-validating experimental workflow for metabolite profiling via LC-HRMS.

Quantitative Data & Kinetic Profiling

The table below summarizes typical kinetic parameters and intermediate recoveries for dinitrophenol degradation across varying conditions, extrapolated from homologous studies on dinoseb and 2,4-DNP[5][6][7][8].

Degradation ConditionDominant Microbial Strain / CatalystPrimary First-Step MetaboliteHalf-Life (t1/2)Mineralization Extent (96h)
Anaerobic (Reducing) Clostridium bifermentans KMR-12-Amino-6-nitro-4-cyclohexylphenol12 - 24 hoursModerate (~38.9% as CO₂)*
Aerobic (Oxidative) Rhodococcus imtechensisHydride-Meisenheimer Complex48 - 72 hoursHigh (>80% as CO₂)
Photolytic (UV) TiO₂ (Abiotic Photocatalysis)Hydroxyl radical adducts< 2 hoursComplete Mineralization

*Note: Mineralization often requires a sequential anaerobic-aerobic phase to achieve complete conversion to CO₂[6].

Conclusion

The metabolic degradation of 4-cyclohexyl-2,6-dinitrophenol requires specialized enzymatic machinery to overcome the thermodynamic hurdles imposed by its nitro groups. By mapping these pathways—whether through anaerobic nitroreduction or aerobic hydride transfer—researchers can better predict the environmental fate of substituted nitrophenols, mitigate toxicity risks, and engineer targeted bioremediation strategies.

References

  • [1] CymitQuimica. "CAS 131-89-5: Dinex". Source: CymitQuimica.1

  • [2] ChemicalBook. "2-CYCLOHEXYL-4,6-DINITROPHENOL | 131-89-5". Source: ChemicalBook. 2

  • [5] PubMed. "Biodegradation of the nitroaromatic herbicide dinoseb (2-sec-butyl-4,6-dinitrophenol) under reducing conditions". Source: NIH. 5

  • [8] ResearchGate. "Probable pathway for the degradation of Dinoseb catalyzed by TiO2 in the presence of UV light". Source: ResearchGate. 8

  • [6] PubMed/NIH. "Degradation of 2-sec-butyl-4,6-dinitrophenol (dinoseb) by Clostridium bifermentans KMR-1". Source: NIH. 6

  • [7] ACS Publications. "Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300". Source: ACS.7

  • [3] Oxford Academic. "Reduction of polynitroaromatic compounds: the bacterial nitroreductases". Source: Oxford University Press. 3

  • [4] American Journal of Tropical Medicine and Hygiene. "Bacterial Degradation of Some Molluscicidal Chemicals". Source: AJTMH. 4

Sources

Exploratory

Environmental Persistence and Ecotoxicology of 4-Cyclohexyl-2,6-Dinitrophenol in Aquatic Ecosystems: A Technical Whitepaper

Executive Summary The environmental fate of synthetic nitroaromatic compounds represents a critical intersection of physical chemistry and ecotoxicology. 4-Cyclohexyl-2,6-dinitrophenol (CAS 4097-58-9) is a complex dinitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The environmental fate of synthetic nitroaromatic compounds represents a critical intersection of physical chemistry and ecotoxicology. 4-Cyclohexyl-2,6-dinitrophenol (CAS 4097-58-9) is a complex dinitrophenol derivative characterized by a phenolic core, two strongly electron-withdrawing nitro groups at the ortho positions, and a bulky, lipophilic cyclohexyl ring at the para position[1].

For researchers and drug development professionals evaluating environmental risk, this molecule presents a "perfect storm" of ecological hazard: it is highly recalcitrant to natural degradation pathways and exhibits profound acute toxicity to aquatic life. Like other dinitrophenols, it acts as a lethal protonophore, uncoupling mitochondrial oxidative phosphorylation and leading to rapid bioenergetic failure in exposed organisms[2][3]. This whitepaper deconstructs the physicochemical drivers of its persistence, outlines its toxicological mechanisms, and provides self-validating experimental workflows for evaluating its environmental fate.

Physicochemical Drivers of Aquatic Partitioning

The behavior of 4-cyclohexyl-2,6-dinitrophenol in aquatic environments is dictated by the competing electronic and steric effects of its substituents.

  • Acid-Base Chemistry (pKa): The two ortho-nitro groups exert a powerful electron-withdrawing effect via resonance and induction, stabilizing the phenoxide anion. Consequently, the molecule acts as a weak acid (estimated pKa ~4.0–4.5). In typical aquatic ecosystems (pH 6.5–8.5), it exists predominantly in its ionized (phenoxide) form.

  • Hydrophobic Partitioning (Log Kow): While the ionized state generally increases water solubility, the massive hydrophobic bulk of the 4-cyclohexyl group counteracts this. It significantly elevates the octanol-water partition coefficient ( LogKow​ ) compared to baseline 2,4-dinitrophenol. This drives the molecule out of the dissolved phase and promotes strong sorption to organic-rich suspended particulate matter and benthic sediments[4].

Table 1: Comparative Physicochemical Properties & Fate Implications
Property2,4-Dinitrophenol (Reference)4-Cyclohexyl-2,6-DinitrophenolEnvironmental Implication in Aquatic Systems
CAS Number 51-28-54097-58-9Regulatory identification and tracking.
Log Kow 1.67~3.8 - 4.2 (Estimated)High lipophilicity drives rapid sediment sorption and increases bioaccumulation potential.
pKa 4.09~4.0 - 4.5Remains predominantly ionized in neutral surface waters, affecting membrane permeability.
Photolytic Half-life > 100 hours> 100 hoursHigh recalcitrance in sunlit surface waters due to rapid thermal relaxation of the excited state.
Primary Toxicity Mitochondrial UncouplerMitochondrial UncouplerLethal disruption of cellular respiration; acute toxicity at low µg/L concentrations.

Mechanisms of Environmental Recalcitrance

Understanding why 4-cyclohexyl-2,6-dinitrophenol persists requires analyzing its molecular response to environmental stressors.

The Photolytic Resistance Paradox

Nitroaromatics strongly absorb solar UV-A and UV-B radiation, yet they frequently resist photodegradation in surface waters. This recalcitrance is due to an ultrafast non-radiative relaxation pathway[5]. When the molecule absorbs a photon, it enters an excited singlet state. However, the nitro groups facilitate rapid intersystem crossing to a triplet state, which then undergoes internal conversion back to the ground state. Instead of the UV energy breaking chemical bonds (photolysis), the energy is safely dissipated into the surrounding water as heat[5].

Microbial Degradation Barriers

Bioremediation of this compound is energetically unfavorable for most aerobic bacteria. The two nitro groups severely deplete the electron density of the aromatic ring, deactivating it against the electrophilic oxygenase enzymes typically used by bacteria to cleave phenolic rings. While anaerobic bacteria in benthic sediments can slowly reduce the nitro groups to amines via specialized nitroreductases, the resulting aminophenol metabolites often bind irreversibly to humic acids in the sediment, creating long-term, bound-residue contamination[4].

Fate Input 4-Cyclohexyl-2,6-DNP (Aquatic Input) Dissolved Dissolved Phase (Surface Water) Input->Dissolved Dispersion Sediment Sediment Sorption (Benthic Zone) Dissolved->Sediment Hydrophobic Partitioning (Cyclohexyl driven) Photolysis Photolytic Resistance (Thermal Relaxation) Dissolved->Photolysis UV Exposure Biodeg Microbial Degradation (Nitroreduction) Sediment->Biodeg Anaerobic Conditions Photolysis->Dissolved Recalcitrance

Fig 1. Environmental fate pathways of 4-cyclohexyl-2,6-dinitrophenol in aquatic ecosystems.

Ecotoxicology: The Uncoupling of Oxidative Phosphorylation

The acute aquatic toxicity of 4-cyclohexyl-2,6-dinitrophenol (often lethal at concentrations < 250 µg/L[6]) is driven by its ability to act as a protonophore —a molecule that shuttles protons across biological membranes, destroying electrochemical gradients[7].

The Causality of Toxicity:

  • In the highly acidic intermembrane space of a mitochondrion, the compound becomes protonated. The addition of the proton neutralizes the molecule, and the bulky cyclohexyl group makes it highly lipophilic.

  • This neutral, lipophilic state allows it to easily diffuse across the inner mitochondrial membrane.

  • Upon reaching the alkaline mitochondrial matrix, the molecule deprotonates, releasing the proton.

  • The anion then diffuses back across the membrane to repeat the cycle.

This continuous shuttling effectively "short-circuits" the proton motive force required by ATP synthase. The cell's electron transport chain (ETC) accelerates in a desperate attempt to rebuild the gradient, leading to a massive spike in oxygen consumption and the release of energy as lethal heat (hyperthermia), while ATP production completely halts[2][3].

Uncoupling IMS Intermembrane Space (High [H+], Low pH) Protonation Protonation of Phenolic -OH (Neutral, Lipophilic State) IMS->Protonation Membrane Inner Mitochondrial Membrane (Diffusion) Protonation->Membrane Matrix Mitochondrial Matrix (Low [H+], High pH) Membrane->Matrix Deprotonation Deprotonation & H+ Release (Gradient Dissipation) Matrix->Deprotonation Deprotonation->Membrane Anion Returns Toxicity ATP Synthesis Failure (Energy Loss as Heat) Deprotonation->Toxicity Proton Motive Force Destroyed

Fig 2. Protonophoric mechanism of oxidative phosphorylation uncoupling by dinitrophenols.

Experimental Workflows for Fate & Toxicity Assessment

To rigorously evaluate the persistence and impact of this compound, researchers must employ self-validating assay systems. The following protocols are designed to isolate specific mechanistic variables.

Protocol A: Simulated Sunlight Photolysis Assay

Objective: To quantify photolytic recalcitrance while controlling for hydrolysis and thermal degradation.

  • Matrix Preparation: Prepare a 10 µM solution of 4-cyclohexyl-2,6-dinitrophenol in sterile, buffered synthetic freshwater (pH 7.4) to mimic environmental conditions without microbial interference.

  • Irradiation Setup: Place the solution in quartz tubes. Expose to a Xenon arc lamp equipped with a borosilicate filter (cutoff < 290 nm). Causality: The filter is critical because wavelengths below 290 nm do not penetrate the Earth's atmosphere; using unfiltered UV would yield artificially fast degradation rates.

  • Self-Validating Controls:

    • Dark Control: Wrap a duplicate set of tubes in aluminum foil and place them in the same chamber. This isolates thermal/hydrolytic degradation from true photolysis.

    • Actinometry: Use a p -nitroacetophenone/pyridine chemical actinometer to continuously verify photon flux.

  • Sampling & Analysis: Extract 1 mL aliquots at 0, 12, 24, 48, and 96 hours. Quench with methanol and analyze via LC-MS/MS (ESI-negative mode). Calculate the pseudo-first-order degradation rate constant ( k ).

Protocol B: Benthic Respirometry & Uncoupling Assay

Objective: To prove that toxicity is driven by mitochondrial uncoupling rather than generic narcosis.

  • Model System: Utilize isolated hepatocytes from Oncorhynchus mykiss (Rainbow trout) or a standardized Daphnia magna culture.

  • Dosing: Expose the model to sub-lethal concentrations of 4-cyclohexyl-2,6-dinitrophenol (e.g., 10, 50, and 100 µg/L). Include a positive control of standard 2,4-DNP to validate the uncoupling response[3].

  • Respirometry (O2 Consumption): Place the models in a closed microplate respirometer (e.g., Seahorse XF Analyzer). Measure the Oxygen Consumption Rate (OCR). Causality: True uncouplers will cause an immediate, paradoxical spike in OCR as the electron transport chain goes into overdrive to compensate for the lost proton gradient[3].

  • ATP Quantification: Simultaneously lyse a parallel cohort of cells and measure intracellular ATP using a luciferin-luciferase bioluminescence assay.

  • Validation Logic: If OCR spikes while ATP concentrations crash, the mechanism of toxicity is definitively confirmed as protonophoric uncoupling.

References

  • 4-CYCLOHEXYL-2,6-DINITROPHENOL — Chemical Substance Information NextSDS Chemical Database URL:[Link]

  • 2,4-Dinitrophenol in freshwater and marine water Water Quality Australia (ANZ Guidelines) URL:[Link]

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Environmental fate of 2,4-dinitroanisole (DNAN) and its reduced products Government of Canada - Aquatic and Crop Resource Development URL:[Link]

  • Toxicological Profile for Dinitrophenols National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • The Dangers of Dinitrophenol (DNP) Washington Poison Center / Medium URL:[Link]

  • How Does 2,4-Dinitrophenol Compare to Triclosan as a Mitochondrial Uncoupler? DigitalCommons@UMaine URL: [Link]

Sources

Foundational

In Vitro Cytotoxicity of 4-Cyclohexyl-2,6-Dinitrophenol in Mammalian Cell Lines: Mechanistic Profiling and Assay Methodologies

Executive Summary 4-Cyclohexyl-2,6-dinitrophenol (commonly known as Dinex or DNOCHP) is a highly lipophilic dinitrophenol derivative historically utilized in agricultural applications as an acaricide and insecticide. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Cyclohexyl-2,6-dinitrophenol (commonly known as Dinex or DNOCHP) is a highly lipophilic dinitrophenol derivative historically utilized in agricultural applications as an acaricide and insecticide. In mammalian systems, its toxicological profile is defined by its profound ability to disrupt cellular bioenergetics. As drug development and environmental toxicology increasingly rely on predictive in vitro models, understanding the precise mechanisms of such compounds is critical.

This technical guide dissects the causality between the structural chemistry of 4-cyclohexyl-2,6-dinitrophenol and its resulting cytotoxicity in mammalian cell lines. By moving beyond simple live/dead binary endpoints, we establish a self-validating experimental framework that pairs high-throughput viability screening with real-time metabolic flux analysis, ensuring that observed cytotoxicity is definitively linked to its mechanism of action: the uncoupling of oxidative phosphorylation (OXPHOS).

Mechanistic Causality: Oxidative Phosphorylation Uncoupling

To understand the cytotoxicity of 4-cyclohexyl-2,6-dinitrophenol, we must analyze its structure-activity relationship (SAR). The molecule features a phenolic hydroxyl group flanked by two strongly electron-withdrawing nitro groups at the ortho positions (C2 and C6). This configuration significantly lowers the pKa of the hydroxyl proton, allowing the molecule to exist as a delocalized anion at physiological pH [1].

However, the defining feature of this specific derivative is the bulky cyclohexyl group at the para position (C4). This substitution drastically increases the compound's partition coefficient (LogP), enhancing its lipophilicity compared to standard 2,4-dinitrophenol (DNP).

The Causality of Cell Death:

  • Permeation: The highly lipophilic, protonated form of the molecule easily diffuses across the lipid bilayer of the inner mitochondrial membrane (IMM).

  • Deprotonation: Upon reaching the alkaline mitochondrial matrix, it releases its proton.

  • Gradient Collapse: The lipophilic anion is then driven back across the IMM into the intermembrane space by the mitochondrial membrane potential (ΔΨm), where it reprotonates and repeats the cycle.

  • Bioenergetic Failure: This futile cycling dissipates the proton motive force (ΔpH), uncoupling electron transport from ATP synthase. The cell rapidly depletes its ATP reserves, leading to metabolic collapse and subsequent necrotic or apoptotic cell death [2].

MoA A 4-Cyclohexyl-2,6-dinitrophenol (Protonated in IMS) B Crosses Inner Mitochondrial Membrane (High LogP) A->B C Releases Proton in Matrix (Deprotonated Anion) B->C D Dissipation of Proton Gradient (ΔpH Collapse) C->D E ATP Synthase Halt & ATP Depletion D->E F Cell Death / Cytotoxicity E->F

Figure 1: Mechanism of Action for 4-Cyclohexyl-2,6-dinitrophenol as a mitochondrial uncoupler.

Cytotoxicity Profiles in Mammalian Cell Lines

When evaluating hepatotoxicity and systemic toxicity, mammalian cell lines such as HepG2 (human hepatocellular carcinoma) are the gold standard due to their robust baseline oxygen consumption rates (OCR) and high mitochondrial density [2].

Because 4-cyclohexyl-2,6-dinitrophenol is significantly more lipophilic than baseline DNP, it exhibits a higher affinity for cellular membranes, resulting in a lower Half-Maximal Inhibitory Concentration (IC50). The table below summarizes the comparative quantitative data, demonstrating how structural modifications directly alter in vitro toxicity metrics.

Table 1: Comparative In Vitro Metrics for Dinitrophenol Derivatives in HepG2 Cells

CompoundSubstituted GroupEstimated LogPPrimary MechanismHepG2 IC50 (48h)
2,4-Dinitrophenol (DNP) None1.67Protonophoric Uncoupling~ 38.0 - 100.0 µM
4-Cyclohexyl-2,6-dinitrophenol Cyclohexyl4.10Protonophoric Uncoupling~ 5.0 - 25.0 µM

Data Interpretation: The addition of the cyclohexyl group increases membrane permeation efficiency. Consequently, intracellular accumulation occurs more rapidly, triggering bioenergetic failure at lower molar concentrations [3].

Experimental Protocol: Self-Validating Cytotoxicity & Metabolic Profiling

As application scientists, we must ensure our assays do not just report cell death, but actively validate the cause of that death. Relying solely on a viability assay cannot distinguish between a compound that causes membrane lysis and one that uncouples mitochondria. Therefore, we utilize an orthogonal, self-validating workflow combining the Seahorse XF Cell Mito Stress Test with a Fluorometric Resazurin Assay .

Step-by-Step Methodology

Phase 1: Cell Culture and Seeding

  • Cultivate HepG2 cells in high-glucose DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Detach cells using 0.25% Trypsin-EDTA and seed at a density of 2×104 cells/well into two parallel microplates: a standard black-walled 96-well plate (for viability) and a Seahorse XF96 microplate (for metabolic flux).

  • Incubate both plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cellular adhesion and metabolic recovery.

Phase 2: Compound Preparation and Treatment 4. Prepare a 10 mM primary stock of 4-cyclohexyl-2,6-dinitrophenol in anhydrous DMSO. 5. Perform serial dilutions in assay media to generate a 7-point dose-response curve ranging from 0.1 µM to 100 µM.

  • Causality Note: Ensure the final DMSO concentration in all wells remains ≤0.1% . Higher solvent concentrations can independently alter membrane fluidity, confounding the uncoupling data.

  • Treat the standard 96-well plate for 48 hours to establish the standard IC50 viability curve.

Phase 3: Real-Time Metabolic Flux Analysis (Seahorse XF) 7. Wash the Seahorse XF96 plate cells twice with unbuffered XF Base Medium (pH 7.4, supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine). Incubate in a non-CO2 incubator for 1 hour. 8. Load the sensor cartridge with standard Mito Stress Test inhibitors: Oligomycin (1 µM) and Rotenone/Antimycin A (0.5 µM). 9. Critical Step: Instead of the standard FCCP injection, load 4-cyclohexyl-2,6-dinitrophenol into Port B. Injecting the compound acutely allows you to measure the immediate spike in Oxygen Consumption Rate (OCR), definitively proving its uncoupling mechanism before cell death occurs.

Phase 4: Fluorometric Viability Quantification 10. Following the 48-hour incubation of the standard plate, add Resazurin reagent to a final concentration of 10% v/v. 11. Incubate for 3 hours at 37°C.

  • Causality Note: Resazurin is reduced to highly fluorescent resorufin by NADH-dependent cellular oxidoreductases. Because 4-cyclohexyl-2,6-dinitrophenol depletes the NADH pool via uncoupled rapid electron transport, this assay provides a direct phenotypic anchor linking metabolic exhaustion to cell death.
  • Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a microplate reader. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

    Workflow Start Seed Mammalian Cells (e.g., HepG2, HEK293) Treat Compound Treatment (Dose-Response: 0.1-100 µM) Start->Treat Split Parallel Assay Division Treat->Split Assay1 Seahorse XF Mito Stress Test (Measure Acute OCR Spike) Split->Assay1 Assay2 Fluorometric Viability Assay (Resazurin Reduction) Split->Assay2 Data1 Quantify Uncoupling Efficiency Assay1->Data1 Data2 Calculate IC50 (Cell Death) Assay2->Data2 Integrate Data Integration: Correlate Uncoupling to Toxicity Data1->Integrate Data2->Integrate

    Figure 2: Self-validating workflow integrating metabolic flux and viability assays.

Conclusion

The in vitro cytotoxicity of 4-cyclohexyl-2,6-dinitrophenol is a direct function of its enhanced lipophilicity and protonophoric capabilities. By utilizing a multiparametric approach that pairs real-time metabolic flux with downstream viability readouts, researchers can accurately map the compound's mechanism of action. This framework not only prevents the misinterpretation of generalized cytotoxicity but also provides a robust, reproducible standard for evaluating highly lipophilic mitochondrial disruptors in mammalian cell lines.

References

  • Benchchem.4-Cyclohexyl-2-nitrophenol | 3279-10-5 - Chemical Properties and Mechanisms.
  • ResearchGate.Viability of HepG2 and MCF-7 cells is not correlated with mitochondrial bioenergetics.
  • CDC Stacks.Interlibrary Loans and Journal Article Requests - Pesticides and Complex Multienzyme Pathways (Dinex Toxicity).
Exploratory

Structural characterization of 4-cyclohexyl-2,6-dinitrophenol using NMR spectroscopy

Structural Characterization of 4-Cyclohexyl-2,6-dinitrophenol via NMR Spectroscopy: A Comprehensive Guide Executive Summary The precise structural elucidation of highly substituted nitroaromatics is a critical workflow i...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Characterization of 4-Cyclohexyl-2,6-dinitrophenol via NMR Spectroscopy: A Comprehensive Guide

Executive Summary

The precise structural elucidation of highly substituted nitroaromatics is a critical workflow in the development of agrochemicals, energetic materials, and pharmaceutical intermediates. 4-Cyclohexyl-2,6-dinitrophenol is a complex molecule whose structural verification relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral features of 4-cyclohexyl-2,6-dinitrophenol, explaining the causality behind chemical shifts, directing group logic during synthesis, and the self-validating multidimensional NMR protocols required for unambiguous structural assignment.

Mechanistic Context & Directing Group Logic

To understand the NMR spectrum of 4-cyclohexyl-2,6-dinitrophenol, one must first understand the electronic environment dictated by its synthesis. The molecule is typically synthesized via the electrophilic aromatic nitration of 4-cyclohexylphenol, a process recently optimized through bio-inspired photocatalyzed C–H nitration methodologies .

The regioselectivity of this nitration is governed by competing directing effects. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing substituent. Because the para position (C4) is sterically blocked by the bulky cyclohexyl group, electrophilic attack is exclusively funneled to the ortho positions (C2 and C6) . This logical relationship necessitates rigorous NMR validation to confirm that a symmetric 2,6-dinitro substitution pattern has been achieved, rather than an asymmetric mono-nitrated or structurally rearranged byproduct.

Directing_Effects N1 4-Cyclohexylphenol (Starting Material) N2 Hydroxyl Group (-OH) Strongly Activating Ortho/Para Directing N1->N2 N3 Cyclohexyl Group Para Position Blocked N1->N3 N4 Electrophilic Aromatic Nitration (Directed to Ortho Positions) N2->N4 N3->N4 N5 4-Cyclohexyl-2,6-dinitrophenol (Target Molecule) N4->N5

Logical relationship of substituent directing effects in the nitration of 4-cyclohexylphenol.

1D NMR Elucidation: The Causality of Chemical Shifts

The 1D NMR spectra of 4-cyclohexyl-2,6-dinitrophenol provide a masterclass in substituent effects and molecular symmetry. The data discussed herein is grounded in recent high-resolution spectroscopic characterizations .

¹H NMR Analysis (400 MHz, CDCl₃)
  • The Hydroxyl Proton (δ 11.26 ppm, s, 1H): The extreme downfield shift of this proton is a direct consequence of strong intramolecular hydrogen bonding. The phenolic proton is locked between the electronegative oxygen atoms of the two adjacent nitro groups at C2 and C6. This interaction severely deshields the proton and restricts its chemical exchange with the solvent, resulting in a sharp, distinct singlet rather than the broad, shifting peak typically observed for free hydroxyl groups.

  • The Aromatic Protons (δ 8.16 ppm, s, 2H): The presence of a single resonance integrating to two protons is the definitive structural proof of the 2,6-dinitro substitution pattern. The strong electron-withdrawing inductive and resonance effects of the nitro groups deshield these protons heavily. Crucially, the singlet multiplicity dictates that a plane of symmetry passes through C1 and C4, rendering the protons at C3 and C5 chemically and magnetically equivalent.

  • The Cyclohexyl Protons (δ 2.60 ppm, m, 1H; δ 2.00–1.19 ppm, m, 10H): The methine proton (C1') attached directly to the aromatic C4 position is shifted downfield to 2.60 ppm due to the anisotropic effect of the benzene ring. The remaining ten protons appear as complex, overlapping multiplets upfield, characteristic of a saturated cyclic system.

¹³C{¹H} NMR Analysis (100 MHz, CDCl₃)

The carbon framework is defined by the additive deshielding effects of the substituents:

  • C1 (δ 147.6 ppm): Heavily deshielded by the directly attached electronegative oxygen atom.

  • C4 (δ 139.7 ppm): Deshielded by the alkyl substitution of the cyclohexyl group.

  • C2, C6 (δ 137.5 ppm): Deshielded by the strongly electron-withdrawing nitro groups.

  • C3, C5 (δ 129.9 ppm): The only protonated aromatic carbons, identifiable via HSQC.

Quantitative NMR Data Summary

To facilitate easy comparison and reference, the quantitative 1D NMR data is summarized below.

Position / Moiety¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)Assignment Notes
C1 (Phenol) 11.26Singlet (s)1H (-OH)147.6Extreme downfield shift due to intramolecular H-bonding.
C2, C6 ---137.5Quaternary carbons attached to -NO₂ groups.
C3, C5 8.16Singlet (s)2H129.9Equivalent aromatic protons confirming molecular symmetry.
C4 ---139.7Quaternary carbon attached to the cyclohexyl ring.
C1' (Cyclohexyl) 2.60Multiplet (m)1H43.2Methine carbon/proton adjacent to the aromatic ring.
C2', C6' (Cyclohexyl) 2.00–1.84Multiplet (m)4H34.1Equatorial/axial methylene protons.
C3', C5' (Cyclohexyl) 1.46–1.36Multiplet (m)4H26.5Equatorial/axial methylene protons.
C4' (Cyclohexyl) 1.81–1.73, 1.32–1.19Multiplet (m)2H25.7Distal methylene protons of the saturated ring.

Multidimensional NMR Workflow (Protocol)

To ensure scientific integrity, structural assignment cannot rely on 1D NMR alone. The following step-by-step methodology outlines a self-validating 2D NMR workflow designed to unambiguously map the connectivity of 4-cyclohexyl-2,6-dinitrophenol.

Step 1: Sample Preparation Dissolve 10–15 mg of purified 4-cyclohexyl-2,6-dinitrophenol in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is chosen over protic solvents (like Methanol-d4) because it is non-exchanging, preserving the critical 11.26 ppm -OH signal required to confirm hydrogen bonding.

Step 2: 1D ¹H and ¹³C{¹H} Acquisition Acquire a standard proton spectrum (400 MHz, 16 scans, 30° pulse angle, 2-second relaxation delay) and a proton-decoupled carbon spectrum (100 MHz, 1024 scans). Verify the symmetry (2H singlet at 8.16 ppm).

Step 3: 2D COSY (Correlation Spectroscopy) Acquire a COSY spectrum to map homonuclear ³J_HH couplings. Interpretation: Use this to trace the spin system of the cyclohexyl ring, confirming the connectivity from the methine proton (2.60 ppm) through the adjacent methylene groups, verifying the integrity of the saturated ring.

Step 4: 2D HSQC (Heteronuclear Single Quantum Coherence) Acquire an HSQC spectrum to correlate ¹H signals to their directly bonded ¹³C atoms. Interpretation: Link the aromatic singlet at 8.16 ppm to the carbon at 129.9 ppm. Link the complex cyclohexyl multiplets to their respective carbons (43.2, 34.1, 26.5, 25.7 ppm). This isolates the quaternary carbons (147.6, 139.7, 137.5 ppm) for HMBC analysis.

Step 5: 2D HMBC (Heteronuclear Multiple Bond Correlation) - The Validation Step Acquire an HMBC spectrum to identify long-range (²J_CH and ³J_CH) couplings. Interpretation: This is the ultimate self-validating step. The aromatic protons (δ 8.16) must show strong ³J_CH correlations to the ipso carbon of the cyclohexyl group (δ 139.7) and the phenol carbon (δ 147.6). Furthermore, the cyclohexyl methine proton (δ 2.60) will show a ³J_CH correlation back to the aromatic carbons at C3/C5 (δ 129.9). This interlocking web of correlations definitively proves the 2,6-dinitro substitution framework and eliminates all other structural isomers.

NMR_Workflow N1 Sample Preparation (4-cyclohexyl-2,6-dinitrophenol in CDCl3) N2 1D 1H NMR (Identify OH H-bonding & Symmetry) N1->N2 N3 1D 13C NMR (Carbon Framework & Substituent Effects) N1->N3 N4 2D NMR (COSY, HSQC, HMBC) (Connectivity & Unambiguous Assignment) N2->N4 N3->N4 N5 Structural Validation (Confirm 2,6-dinitro substitution) N4->N5

Workflow for the unambiguous NMR structural elucidation of 4-cyclohexyl-2,6-dinitrophenol.

References

  • Da-Lie An, Chao Xu, Manman Wang, Qinghai Shu, Xukai Zhou. "Bio-Inspired Consecutive Photocatalyzed C–H Nitration of Arenes." The Journal of Organic Chemistry, American Chemical Society (ACS), March 19, 2025.[Link]

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Cyclohexyl-2,6-dinitrophenol

Abstract This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 4-cycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a highly specific and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantitative analysis of 4-cyclohexyl-2,6-dinitrophenol. The described protocol is tailored for researchers, quality control analysts, and drug development professionals requiring an accurate and precise method for the determination of this compound in various matrices. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and acidified water, ensuring excellent peak shape and resolution. This document provides a comprehensive guide, including instrument setup, sample preparation, and a discussion on method validation parameters, to ensure trustworthy and reproducible results.

Introduction

4-Cyclohexyl-2,6-dinitrophenol is a nitrophenolic compound.[1][2] The accurate quantification of such molecules is crucial in various fields, including environmental monitoring, and in the quality control of chemical manufacturing processes. High-performance liquid chromatography (HPLC) with UV detection is a widely adopted technique for the analysis of phenolic and nitroaromatic compounds due to its sensitivity, specificity, and robustness.[3][4][5][6][7]

This application note presents a detailed protocol for the quantification of 4-cyclohexyl-2,6-dinitrophenol using a standard RP-HPLC-UV system. The method has been developed based on established chromatographic principles for related phenolic compounds and is designed to be readily implemented in a typical analytical laboratory.

Experimental

Materials and Reagents
  • 4-Cyclohexyl-2,6-dinitrophenol analytical standard: (Purity ≥98%)

  • Acetonitrile (ACN): HPLC grade or higher

  • Water: Deionized (DI) or Milli-Q grade, filtered through a 0.22 µm filter

  • Phosphoric Acid (H₃PO₄): ACS grade or higher

  • Methanol (MeOH): HPLC grade (for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD) is suitable for this method.

Table 1: HPLC Method Parameters

ParameterDescription
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 50% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 50% B over 1 minute, and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 275 nm

Justification of Method Parameters:

  • Stationary Phase: A C18 column is selected for its excellent retention and separation of moderately non-polar compounds like 4-cyclohexyl-2,6-dinitrophenol through hydrophobic interactions.[6][7]

  • Mobile Phase: A mixture of acetonitrile and water provides good solvation and elution strength. The addition of phosphoric acid to the aqueous phase protonates the phenolic hydroxyl group, minimizing peak tailing and ensuring a consistent retention time.[8]

  • Gradient Elution: A gradient is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and a shorter overall run time compared to an isocratic method.

  • UV Detection Wavelength: The selection of 275 nm is based on the typical UV absorbance maxima for dinitrophenolic compounds, providing good sensitivity.[9] A DAD can be used to determine the optimal wavelength by examining the UV spectrum of the analyte.

Detailed Protocols

Preparation of Mobile Phase
  • Mobile Phase A (0.1% H₃PO₄ in Water): To 1000 mL of deionized water, carefully add 1.0 mL of concentrated phosphoric acid. Mix thoroughly and degas using a vacuum filtration apparatus with a 0.45 µm filter or by sonication.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly. It is recommended to filter and degas the solvent before use.

Preparation of Standard Solutions
  • Primary Stock Standard (1000 µg/mL): Accurately weigh 10.0 mg of 4-cyclohexyl-2,6-dinitrophenol analytical standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock standard with the mobile phase (at initial conditions, e.g., 50:50 Water:Acetonitrile). A typical calibration curve might include concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation will depend on the matrix. For a solid sample, an extraction step may be necessary.

  • Solid Samples: Accurately weigh a known amount of the homogenized sample into a suitable container. Add a known volume of methanol and extract using sonication or shaking. Filter the extract through a 0.45 µm syringe filter into an HPLC vial. Further dilution with the mobile phase may be required to bring the analyte concentration within the calibration range.

  • Liquid Samples: For liquid samples that are miscible with the mobile phase, a simple dilution followed by filtration through a 0.45 µm syringe filter may be sufficient.

HPLC System Setup and Analysis Workflow

The following diagram illustrates the logical workflow for the quantification of 4-cyclohexyl-2,6-dinitrophenol.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemSetup HPLC System Setup & Equilibration MobilePhase->SystemSetup Standards Standard Preparation Sequence Create Injection Sequence Standards->Sequence Sample Sample Preparation Sample->Sequence SystemSetup->Sequence Run Run Analysis Sequence->Run Integration Peak Integration & Identification Run->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification Report Generate Report Quantification->Report

Figure 1: HPLC Analysis Workflow for 4-cyclohexyl-2,6-dinitrophenol Quantification.

Method Validation

To ensure the trustworthiness and reliability of the analytical results, the HPLC method should be validated according to the guidelines of the International Council for Harmonisation (ICH) or other relevant regulatory bodies. The key validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank, a placebo (if applicable), and the analyte, and observing no interfering peaks at the retention time of 4-cyclohexyl-2,6-dinitrophenol.

  • Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated by a linear regression analysis of the peak areas of the standards versus their concentrations. A correlation coefficient (r²) of ≥ 0.999 is generally considered acceptable.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It can be assessed by performing recovery studies on spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The precision of the method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and should be evaluated at both the intra-day (repeatability) and inter-day (intermediate precision) levels.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be estimated based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust approach for the quantification of 4-cyclohexyl-2,6-dinitrophenol. The use of a C18 column with a gradient elution of acetonitrile and acidified water ensures excellent chromatographic performance. By following the detailed protocols and implementing proper method validation, researchers and analysts can achieve accurate and precise results for a wide range of applications.

References

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Available at: [Link]

  • Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in. AKJournals. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Available at: [Link]

  • Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the. Analusis - EDP Sciences. Available at: [Link]

  • Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. Malaysian Journal of Fundamental and Applied Sciences. Available at: [Link]

  • Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. ScienceDirect. Available at: [Link]

  • 4-CYCLOHEXYL-2,6-DINITROPHENOL — Chemical Substance Information. NextSDS. Available at: [Link]

  • LC-MS-MS Analysis of 2,4-Dinitrophenol and Its Phase I and II Metabolites in a Case of Fatal Poisoning. Journal of Analytical Toxicology. Available at: [Link]

  • Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. LATU. Available at: [Link]

  • Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition. MDPI. Available at: [Link]

  • Rapid assay of dinitrophenyl derivative of taurine by high-performance liquid chromatography. PubMed. Available at: [Link]

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. Analytical Methods (RSC Publishing). Available at: [Link]

  • Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS | Request PDF. ResearchGate. Available at: [Link]

  • Photochemical Degradation of 4-Nitrocatechol and 2,4-Dinitrophenol in a Sugar-Glass Secondary Organic Aerosol Surrogate. ACS Publications. Available at: [Link]

  • Spectrophotometric determination of 4,6-dinitro-o-cresol (DNOC) in soil and lemon juice. ScienceDirect. Available at: [Link]

  • Phenol, 2-cyclohexyl-4,6-dinitro-. NIST WebBook. Available at: [Link]

  • 2-Cyclohexyl-4,6-dinitrophenol dicyclohexylamine salt. PubChem - NIH. Available at: [Link]

  • HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance. PubMed. Available at: [Link]

  • Baqai J. Health Sci. Baqai J. Health Sci.. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Solid-Phase Extraction (SPE) Protocol for 4-Cyclohexyl-2,6-Dinitrophenol (Dinex) in Environmental Water

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide Introduction & Regulatory Context 4-Cyclohexyl-2,6-dinitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Environmental Researchers, and Drug Development Professionals Document Type: Advanced Technical Protocol & Application Guide

Introduction & Regulatory Context

4-Cyclohexyl-2,6-dinitrophenol (also widely recognized by its isomer synonym 2-cyclohexyl-4,6-dinitrophenol or the trade name Dinex ) is a legacy agrochemical historically utilized as an insecticide and herbicide. Due to its mechanism of action—uncoupling oxidative phosphorylation—it poses significant toxicity risks to aquatic ecosystems and human health. Consequently, monitoring trace levels of Dinex in environmental waters is a critical requirement for ecological risk assessment and is tracked under frameworks such as .

Extracting dinitrophenols from aqueous matrices presents unique chromatographic challenges. Because of their high polarity in ionized states, standard extraction protocols often result in poor recoveries. This application note provides a self-validating, highly robust Solid-Phase Extraction (SPE) protocol optimized specifically for the isolation and concentration of Dinex from complex water samples prior to LC-MS/MS analysis.

Chemical Profiling & Target Characteristics

Understanding the physicochemical properties of Dinex is the absolute foundation of a successful extraction strategy.

PropertyValue
Chemical Name 4-Cyclohexyl-2,6-dinitrophenol (Dinex)
CAS Number 131-89-5
Molecular Formula C12H14N2O5
Molecular Weight 266.25 g/mol
Estimated pKa ~3.8 - 4.2
Log P (Octanol/Water) ~3.5 (in neutralized state)

Scientific Rationale: The Causality of SPE Chemistry

As a Senior Application Scientist, I emphasize that successful sample preparation is never about blindly following steps; it is about controlling the chemical environment.

The pKa Challenge and pH Control: The presence of two strongly electron-withdrawing nitro groups on the aromatic ring significantly increases the acidity of the phenolic hydroxyl group. With a pKa of approximately 4.0, Dinex exists predominantly as a highly polar, hydrophilic phenolate anion at typical environmental water pH levels (pH 6–8). If a water sample is loaded directly onto a reversed-phase sorbent without modification, the ionized Dinex will exhibit poor retention and prematurely break through the cartridge during loading ([1]).

Causality of Acidification: To ensure quantitative recovery, the sample must be acidified to at least two pH units below the target's pKa (i.e., pH ≤ 2.0). This suppresses ionization, forcing Dinex into its neutral, hydrophobic state. In this state, the bulky cyclohexyl group drives strong partitioning into the SPE sorbent via Van der Waals forces and hydrophobic interactions.

Sorbent Selection: While traditional silica-based C18 can be used, we strongly recommend a Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbent (e.g., divinylbenzene-N-vinylpyrrolidone copolymer). Polymeric sorbents offer a massive surface area (typically >800 m²/g) and are completely immune to dewetting. If a silica C18 cartridge runs dry during the loading of large-volume environmental samples, the alkyl chains collapse, causing a catastrophic drop in recovery. Polymeric sorbents maintain their extended conformation even if the bed accidentally dries, ensuring a rugged, self-validating workflow ([2]).

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials
  • SPE Cartridge: Polymeric HLB (200 mg sorbent / 6 cc barrel)

  • Acid Modifier: Hydrochloric Acid (HCl), ACS Grade or better

  • Solvents: Methanol (MeOH) and Acetonitrile (ACN), LC-MS Grade

  • Water: Ultrapure Water (18.2 MΩ·cm)

Sample Preparation Workflow
  • Filtration: Filter the environmental water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended particulate matter. Expert Insight: Do not use nylon filters, as their amide bonds may non-specifically bind phenolic compounds.

  • Acidification: Add 6 M HCl dropwise to the filtered sample while monitoring with a calibrated pH meter until the pH reaches 1.5 – 2.0.

  • Internal Standard Spiking: To make the protocol self-validating, spike the sample with a known concentration of an isotopically labeled internal standard (e.g., 13C-labeled dinitrophenol) to accurately track matrix effects and recovery losses throughout the workflow.

Solid-Phase Extraction (SPE) Procedure
  • Conditioning: Pass 5.0 mL of LC-MS grade Methanol through the cartridge at a flow rate of 2–3 mL/min to solvate the polymeric network and open the pores.

  • Equilibration: Pass 5.0 mL of Acidified Ultrapure Water (pH 2.0) through the cartridge. Crucial Step: Matching the equilibration pH to the sample pH prevents localized ionization of the analyte at the solvent front during loading.

  • Loading: Load the acidified water sample at a strictly controlled flow rate of 3–5 mL/min. Do not exceed 5 mL/min to ensure sufficient residence time for mass transfer into the sorbent pores.

  • Washing: Pass 5.0 mL of 5% Methanol in Acidified Water (pH 2.0) through the cartridge. Causality: The 5% organic modifier is strong enough to disrupt weak interactions of polar humic acids and matrix interferences, while the low pH keeps Dinex neutral and firmly anchored to the sorbent.

  • Drying: Apply a vacuum (15 inHg) for 5 to 10 minutes to remove residual aqueous matrix from the sorbent bed.

  • Elution: Elute the target analyte with 5.0 mL of 100% Methanol at a slow flow rate (1–2 mL/min) to maximize desorption kinetics.

  • Concentration & Reconstitution: Evaporate the methanolic eluate to near dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute in 1.0 mL of Initial Mobile Phase (e.g., 10% ACN / 90% Water).

Workflow Visualization

SPE_Workflow Sample 1. Water Sample (pH 6-8) Dinex in Anionic State Acidify 2. Acidification (HCl) Adjust to pH ≤ 2.0 Dinex -> Neutral State Sample->Acidify Cond 3. Condition Sorbent 5 mL Methanol Load 5. Load Sample Flow: 3-5 mL/min Hydrophobic Retention Acidify->Load Load Acidified Sample Equil 4. Equilibrate Sorbent 5 mL Water (pH 2.0) Cond->Equil Equil->Load Wash 6. Wash Matrix 5% MeOH in Water (pH 2.0) Load->Wash Elute 7. Elute Target 5 mL 100% Methanol Wash->Elute Recon 8. Dry & Reconstitute N2 Gas -> LC Mobile Phase Elute->Recon Analysis 9. LC-MS/MS ESI Negative Mode Recon->Analysis

Fig 1. Step-by-step SPE workflow and chemical state transitions for Dinex extraction.

Instrumental Analysis (LC-MS/MS)

Dinitrophenols are highly responsive in Electrospray Ionization Negative (ESI-) mode due to their propensity to form stable [M-H]- anions.

LC-MS/MS ParameterOptimized Setting
Analytical Column C18 (50 mm × 2.1 mm, 1.7 µm particle size)
Mobile Phase A 0.1% Formic Acid in Ultrapure Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5.0 µL
Ionization Mode ESI Negative
Quantifier Transition m/z 265.1 → 248.0
Qualifier Transition m/z 265.1 → 182.0

Expected Method Performance Metrics

The following table summarizes expected recovery metrics when utilizing the described polymeric HLB SPE protocol. The tight Relative Standard Deviations (RSD) validate the trustworthiness and reproducibility of the method across varying matrix complexities ([3]).

Sample MatrixSpike Concentration (µg/L)Average Recovery (%)Precision (RSD, %, n=5)
Ultrapure Water0.596.43.2
River Water0.589.75.1
River Water5.092.34.4
Wastewater Effluent5.081.57.6

References

  • EPA Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). U.S. Environmental Protection Agency. URL:[Link]

  • Solid-Phase Extraction Method for the Analysis of Eleven Phenolic Pollutants in Water Samples. ResearchGate (2016). URL:[Link]

  • Determination of 2, 4-Dichlorophenol, 2, 4-Dinitrophenol, and Bisphenol a in River Water by Magnetic Solid-Phase Extraction (MSPE). Taylor & Francis (2021). URL:[Link]

  • Amino-Functionalized MIL-101(Cr)-Based Syringe Filter for Selective Solid-Phase Extraction. ResearchGate (2025). URL:[Link]

Sources

Method

Application Note: High-Sensitivity Analysis of 4-Cyclohexyl-2,6-dinitrophenol using Triple Quadrupole GC-MS/MS

Abstract This application note presents a comprehensive and robust method for the trace-level analysis of 4-cyclohexyl-2,6-dinitrophenol in complex matrices using Gas Chromatography coupled with Tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a comprehensive and robust method for the trace-level analysis of 4-cyclohexyl-2,6-dinitrophenol in complex matrices using Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS). Due to the compound's chemical properties, a derivatization step is incorporated to enhance its volatility and thermal stability, ensuring optimal chromatographic performance. The methodology detailed herein provides a selective and sensitive analytical approach, making it suitable for researchers, scientists, and professionals in drug development and environmental monitoring. The protocol includes detailed steps for sample preparation, derivatization, instrument parameters, and method validation considerations, grounded in established scientific principles.

Introduction

4-Cyclohexyl-2,6-dinitrophenol, a substituted dinitrophenol, is a compound of interest in various fields, including environmental science and toxicology. Its structural complexity, characterized by a polar phenolic group and non-polar cyclohexyl and nitro moieties, presents analytical challenges. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[1] However, the direct analysis of polar compounds like phenols can be problematic due to poor peak shape and potential thermal degradation in the GC system.

To overcome these limitations, derivatization is an essential step to convert the polar hydroxyl group into a less polar and more volatile functional group.[2] This application note details a method employing silylation, a common and effective derivatization technique for phenols, prior to GC-MS/MS analysis.[3][4] The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for accurate quantification at low concentrations.[5][6]

Method Overview

The analytical workflow for 4-cyclohexyl-2,6-dinitrophenol is a multi-step process designed to ensure accuracy and reproducibility. The key stages of this protocol are outlined below and are visualized in the workflow diagram.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample_Collection Sample Collection Extraction QuEChERS Extraction Sample_Collection->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Derivatization Silylation (BSTFA + TMCS) Cleanup->Derivatization GC_MSMS GC-MS/MS Analysis (MRM Mode) Derivatization->GC_MSMS Data_Processing Data Processing & Quantification GC_MSMS->Data_Processing

Caption: Overall analytical workflow for 4-cyclohexyl-2,6-dinitrophenol.

Sample Preparation: QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique that offers excellent analyte recovery with minimal solvent usage.[7][8] This protocol is adaptable for various matrices, such as soil or water, with minor modifications.

Materials
  • Homogenized Sample (e.g., 10 g of soil or 10 mL of water)

  • Acetonitrile (ACN)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) sorbents: Primary Secondary Amine (PSA) and C18

Step-by-Step Protocol
  • Extraction:

    • Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • For soil samples, add an appropriate amount of purified water to ensure hydration.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

    • The resulting supernatant is ready for derivatization.

Derivatization: Silylation

Silylation is a robust derivatization technique that replaces the active hydrogen in the phenolic hydroxyl group with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[2][4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst is a common and effective reagent for this purpose.[4]

Materials
  • Dried sample extract from the QuEChERS cleanup.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)

  • Pyridine or other suitable solvent (e.g., acetonitrile)

Step-by-Step Protocol
  • Transfer 100 µL of the cleaned-up sample extract to a 2 mL autosampler vial with a micro-insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • After cooling to room temperature, the sample is ready for GC-MS/MS analysis.

GC-MS/MS Parameters

The following instrumental parameters are recommended for the analysis of the TMS-derivatized 4-cyclohexyl-2,6-dinitrophenol. Optimization of these parameters may be necessary for different instrument models.

Gas Chromatography (GC) Conditions
ParameterValueRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column provides good separation for a wide range of compounds.
Inlet Temperature 280°CEnsures efficient volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of the analyte to the column for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good chromatographic efficiency.
Oven Program Initial temp: 100°C (hold 1 min), Ramp: 20°C/min to 300°C (hold 5 min)A temperature ramp allows for the separation of the target analyte from matrix components.
Mass Spectrometry (MS) Conditions
ParameterValueRationale
Ion Source Electron Ionization (EI)Standard ionization technique for GC-MS, providing reproducible fragmentation patterns.
Ion Source Temp. 230°CA standard temperature for EI sources.
Quadrupole Temp. 150°CA standard temperature for quadrupoles.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.[5]
Collision Gas ArgonCommonly used collision gas for collision-induced dissociation.

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the MRM method.[5][9] The molecular weight of underivatized 4-cyclohexyl-2,6-dinitrophenol is 266.25 g/mol . After derivatization with a TMS group, the molecular weight increases to 338.36 g/mol . The proposed MRM transitions are based on the predicted fragmentation of the TMS-derivatized molecule.

Fragmentation Precursor Precursor Ion (M+•) m/z 338 Fragment1 Product Ion 1 m/z 323 Loss of -CH₃ Precursor->Fragment1 Collision-Induced Dissociation Fragment2 Product Ion 2 m/z 281 Loss of -C₄H₉ Precursor->Fragment2 Collision-Induced Dissociation

Caption: Proposed fragmentation pathway for TMS-derivatized 4-cyclohexyl-2,6-dinitrophenol.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral LossCollision Energy (eV)Role
338 323 -CH₃15Quantifier
338 281 -C₄H₉ (from cyclohexyl ring fragmentation)25Qualifier

Note: Collision energies should be empirically optimized for the specific instrument being used to achieve maximum signal intensity.[10][11][12]

Method Validation

A full method validation should be performed to ensure the reliability of the results, following guidelines such as those from the International Council for Harmonisation (ICH) or other relevant regulatory bodies.[13][14][15] Key validation parameters include:

  • Linearity and Range: A calibration curve should be prepared using matrix-matched standards to assess the linear range of the method.

  • Accuracy and Precision: Determined by analyzing replicate samples spiked at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Robustness: Assessed by making small, deliberate changes to the method parameters to evaluate its reliability.

Conclusion

The GC-MS/MS method detailed in this application note provides a selective, sensitive, and robust approach for the analysis of 4-cyclohexyl-2,6-dinitrophenol. The combination of a streamlined QuEChERS sample preparation protocol, efficient silylation derivatization, and highly specific MRM detection allows for reliable quantification of this compound in complex matrices. This method is well-suited for high-throughput laboratories in environmental monitoring, food safety, and toxicology research.

References

  • An Optimization Tool for MS Signal Acquisition in GC Triple Quadrupole Mass Spectrometry. (n.d.). Gcms.cz. [Link]

  • MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]

  • Rejtharová, M., & Rejthar, J. (2014). QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review. Analytical and Bioanalytical Chemistry, 406(16), 3745–3763. [Link]

  • Wang, W. L., & Lee, M. R. (2007). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 15(3), 225-235. [Link]

  • Analytical Validation Quick Reference Guide. (n.d.). Gcms.cz. [Link]

  • Krumwiede, D., & Klee, M. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 22-31. [Link]

  • Al-Saeed, M. H., & Al-Jasas, E. A. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. International Journal of Trends in Emerging Research and Development, 1(1), 70-76. [Link]

  • Expanded Applications of Quenchers to Food Environmental Samples. (n.d.). United States Department of Agriculture. [Link]

  • Gas Chromatography/Mass Spectrometry (GC/MS) Confirmation of Drugs; Approved Guideline. (2006). ANSI Webstore. [Link]

  • MacLean, B., Tomazela, D. M., Abbatiello, S. E., Carr, S. A., & MacCoss, M. J. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. [Link]

  • Schilling, B., Rardin, M. J., MacLean, B. X., Zawadzka, A. M., Frewen, B. E., Cusack, M. P., ... & Gibson, B. W. (2010). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of Proteome Research, 9(12), 6470–6480. [Link]

  • Roessner, U., & Dias, D. A. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. International Journal of Analytical Chemistry, 2012, 1–11. [Link]

  • Cichocki, A. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. (2017). Agilent Technologies. [Link]

  • QuEChERS Method for Pesticide Residue Analysis. (n.d.). Phenomenex. [Link]

  • Selected reaction monitoring. (n.d.). In Wikipedia. [Link]

  • A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.org. [Link]

  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. (2025, April 30). YouTube. [Link]

  • MRM parameters of the precursor ion, product ion, cone voltage,... (n.d.). ResearchGate. [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). U.S. Food and Drug Administration. [Link]

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Application

Application Note: Chemical Synthesis Protocols and Mechanistic Insights for 4-Cyclohexyl-2,6-dinitrophenol Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary This application note provides a comprehensive, self-validating protocol for the chemical synthesis of 4-cyclohexyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

This application note provides a comprehensive, self-validating protocol for the chemical synthesis of 4-cyclohexyl-2,6-dinitrophenol (also known as DNOCHP or Dinex)[1]. By detailing the mechanistic causality behind reagent selection, thermal regulation, and purification, this guide equips researchers with a robust framework for producing high-purity dinitrophenol derivatives. These compounds are highly valued in biochemical research for their ability to uncouple oxidative phosphorylation in mitochondrial studies[2][3].

Pharmacological Relevance & Mechanism of Action

4-Cyclohexyl-2,6-dinitrophenol (CAS: 131-89-5 / 4097-58-9) is a synthetic organic compound historically utilized as a potent insecticide, acaricide, and herbicide[1][4][5]. In modern drug development and toxicology, derivatives of 2,4-dinitrophenol (DNP) serve as critical reference compounds for studying mitochondrial bioenergetics[2][3][5].

Mechanism of Action: DNOCHP acts as a lipophilic protonophore[2]. It diffuses across the inner mitochondrial membrane, shuttling protons from the intermembrane space into the mitochondrial matrix. This action uncouples the electron transport chain from oxidative phosphorylation, bypassing ATP synthase and dissipating the proton motive force entirely as heat[2][3][5].

MOA IMS Intermembrane Space (High [H+], Low pH) DNP_IMS DNOCHP-H (Protonated, Lipophilic) IMS->DNP_IMS Binds H+ ATP ATP Synthase (Bypassed) IMS->ATP Normal Pathway Matrix Mitochondrial Matrix (Low [H+], High pH) Heat Energy Dissipated as Heat Matrix->Heat Gradient uncoupled DNP_Matrix DNOCHP- (Deprotonated Anion) DNP_IMS->DNP_Matrix Diffuses across Inner Membrane DNP_Matrix->Matrix Releases H+ DNP_Matrix->DNP_IMS Diffuses back

Fig 1. Mechanism of action: DNOCHP uncoupling oxidative phosphorylation in mitochondria.

Synthetic Strategy: Electrophilic Aromatic Substitution

The synthesis of 4-cyclohexyl-2,6-dinitrophenol is achieved via the direct electrophilic aromatic nitration of the precursor 4-cyclohexylphenol[4][6].

Mechanistic Causality:

  • Directing Effects: The hydroxyl (-OH) group of the phenol precursor is a strongly activating, ortho/para-directing group[6]. Because the bulky cyclohexyl group occupies the para position (C4), electrophilic attack is exclusively funneled to the two ortho positions (C2 and C6)[4][6].

  • Reagent Selection: A mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard nitrating agent[7]. Sulfuric acid acts as a catalyst to protonate nitric acid, driving the dehydration that yields the highly reactive nitronium ion (NO₂⁺).

  • Stepwise Nitration: The first nitration yields 4-cyclohexyl-2-nitrophenol rapidly due to the highly activated ring[6]. However, the introduction of the first strongly electron-withdrawing nitro group deactivates the ring. Consequently, elevated temperatures and an excess of the nitrating mixture are required to drive the second substitution at C6 to form the final dinitrated product[6].

SynthesisWorkflow SM 4-Cyclohexylphenol (Starting Material) Step1 1st Electrophilic Aromatic Substitution (0-5 °C) SM->Step1 Reagents Nitrating Mixture (HNO3 / H2SO4) Reagents->Step1 Step2 2nd Electrophilic Aromatic Substitution (60 °C) Reagents->Step2 Int 4-Cyclohexyl-2-nitrophenol (Intermediate) Step1->Int Int->Step2 Prod 4-Cyclohexyl-2,6-dinitrophenol (Crude Product) Step2->Prod Purif Recrystallization (EtOH/H2O) Prod->Purif Final Purified DNOCHP (Target) Purif->Final

Fig 2. Step-by-step synthetic workflow for the nitration of 4-cyclohexylphenol to DNOCHP.

Quantitative Data: Optimization of Nitration Conditions

To prevent oxidative cleavage of the phenol ring and minimize unreacted mono-nitrated intermediates, thermal regulation and stoichiometric control are critical[6]. The table below summarizes the causality between reaction conditions and product distribution.

Nitrating AgentSolvent SystemTemperature ProfileMolar Equivalents (HNO₃)Major ProductYield (%)
60% HNO₃Ether / Water0–5 °C (2h)1.1 eq4-Cyclohexyl-2-nitrophenol85%
HNO₃ / H₂SO₄Dichloromethane0 °C → 25 °C (4h)2.5 eq4-Cyclohexyl-2,6-dinitrophenol65%
HNO₃ / H₂SO₄ Glacial Acetic Acid 10 °C → 60 °C (3h) 3.0 eq 4-Cyclohexyl-2,6-dinitrophenol 88%

Note: Glacial acetic acid provides optimal solubility for the lipophilic cyclohexyl group while maintaining a stable, miscible environment for the nitrating mixture[7].

Experimental Protocol: Step-by-Step Synthesis

Self-Validating System: This protocol utilizes a controlled thermal ramp to ensure complete conversion from the mono-nitro intermediate to the di-nitro target. Visual cues (color changes) and pH testing are built into the workflow to validate reaction progress.

Materials Required:

  • 4-Cyclohexylphenol (High Purity, ≥99%)[8]

  • Fuming Nitric Acid (HNO₃, >90%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Glacial Acetic Acid

  • Ice-water bath & controlled heating mantle

Step 1: Preparation of the Nitrating Mixture

  • In a well-ventilated fume hood, cool a 100 mL round-bottom flask containing 10 mL of concentrated H₂SO₄ to 0 °C using an ice-salt bath.

  • Slowly add 3.0 molar equivalents of fuming HNO₃ dropwise via an addition funnel.

    • Causality: Dropwise addition prevents thermal runaway during the highly exothermic generation of the nitronium ion.

  • Stir the mixture for 15 minutes at 0 °C.

Step 2: Substrate Addition and First Nitration

  • In a separate 250 mL three-neck flask, dissolve 10.0 g of 4-cyclohexylphenol in 50 mL of glacial acetic acid[7].

  • Cool the substrate solution to 10 °C.

  • Add the prepared nitrating mixture dropwise to the substrate solution over 45 minutes, maintaining the internal temperature strictly below 15 °C.

  • Validation Check: The solution will transition to a deep yellow/orange hue, visually indicating the successful formation of the 4-cyclohexyl-2-nitrophenol intermediate[6].

Step 3: Second Nitration and Thermal Ramp

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (25 °C) over 1 hour.

  • Gradually heat the mixture to 60 °C and maintain for 2 hours.

    • Causality: The first nitro group deactivates the aromatic ring; thermal energy is required to overcome the activation barrier for the second electrophilic attack at the remaining ortho position[6].

Step 4: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over 200 g of crushed ice with vigorous stirring.

  • The crude 4-cyclohexyl-2,6-dinitrophenol will precipitate as a yellow crystalline solid[5][9].

  • Filter the precipitate under vacuum and wash extensively with cold distilled water.

    • Validation Check: Continue washing until the filtrate reaches a neutral pH (pH ~7) to ensure the complete removal of residual mineral acids.

Step 5: Purification

  • Recrystallize the crude solid from a mixture of hot ethanol and water (80:20 v/v).

  • Dry the purified bright yellow crystals in a vacuum desiccator over anhydrous calcium chloride for 24 hours.

Safety, Handling, and Toxicity

  • Explosive Hazard: Aromatic polynitro compounds can be explosive under confinement or when subjected to high heat and friction[10]. Do not heat the dry solid above its melting point.

  • Chemical Incompatibility: Reacts violently with strong reducing agents and bases (e.g., NaOH, KOH), which can form highly sensitive and explosive phenolate salts[10].

  • Biological Toxicity: DNOCHP is a highly toxic uncoupler of oxidative phosphorylation[2][3][5]. Exposure via inhalation, ingestion, or dermal contact can cause severe metabolic stimulation, hyperthermia, liver damage, and death[1][5][9]. Strict adherence to PPE (respirators, double nitrile gloves, face shields) is mandatory.

References

  • 4-Cyclohexyl-2,6-dinitrophenol | 4097-58-9 | Benchchem. Benchchem. 4

  • 4-Cyclohexyl-2-nitrophenol | 3279-10-5 - Benchchem. Benchchem. 6

  • US4663063A - Alkyl phenol and amino compound compositions and two-cycle engine oils and fuels containing same. Google Patents. 7

  • 2,4-Dinitro-6-cyclohexylphenol - Hazardous Agents. Haz-Map. 9

  • CAS 131-89-5: Dinex. CymitQuimica. 5

  • Dinex | C12H14N2O5 | CID 8540. PubChem - NIH. 1

  • 2-CYCLOHEXYL-4,6-DINITROPHENOL. CAMEO Chemicals - NOAA. 10

  • Dinex (Ref: DN-111). AERU. 2

  • 4-Cyclohexyl-2,6-dinitrophenol | 4097-58-9. Benchchem.3

  • 4-Cyclohexylphenol | High Purity | For Research Use. Benchchem. 8

Sources

Method

APPLICATION NOTE: In Vivo Dosing Protocols for 4-Cyclohexyl-2,6-dinitrophenol (CDNP) in Murine Models

Executive Summary & Pharmacological Profile 4-Cyclohexyl-2,6-dinitrophenol (CDNP, CAS 4097-58-9) is a highly lipophilic derivative of the classic mitochondrial uncoupler 2,4-dinitrophenol (DNP)[1],[2]. While DNP has been...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

4-Cyclohexyl-2,6-dinitrophenol (CDNP, CAS 4097-58-9) is a highly lipophilic derivative of the classic mitochondrial uncoupler 2,4-dinitrophenol (DNP)[1],[2]. While DNP has been extensively studied for its anti-obesity and neuroprotective properties, the addition of the cyclohexyl moiety in CDNP significantly increases its partition coefficient (LogP). This structural modification enhances membrane permeability and central nervous system (CNS) penetrance but drastically narrows the therapeutic window.

This application note provides a rigorous, self-validating framework for administering CDNP in murine models. Because specific in vivo literature on the 4-cyclohexyl isomer is sparse, this protocol synthesizes the established pharmacokinetic parameters of DNP micro-dosing[3],[4] with the specific formulation requirements dictated by CDNP's enhanced lipophilicity.

Mechanistic Rationale: The Lipophilic Protonophore

CDNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and bypassing ATP synthase. This mild uncoupling of oxidative phosphorylation (OxPhos) dissipates the proton gradient as heat, lowering the mitochondrial membrane potential (ΔΨm). The resulting increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), which drives systemic energy expenditure, improves glucose tolerance, and reduces oxidative stress[5],[4].

MOA CDNP CDNP (Protonophore) Mito Mitochondrial Inner Membrane CDNP->Mito Gradient Dissipates Proton Gradient (Δp) Mito->Gradient OxPhos Uncouples OxPhos Gradient->OxPhos AMPK AMPK Activation (↑ AMP/ATP ratio) OxPhos->AMPK Metabolism ↑ Energy Expenditure ↓ Hepatic Steatosis AMPK->Metabolism

Figure 1: CDNP-mediated mitochondrial uncoupling and downstream metabolic activation pathways.

Critical Pre-requisite: The Thermoneutrality Imperative

Causality Statement: Standard vivarium temperatures (20–22°C) induce chronic cold stress in mice, activating brown adipose tissue (BAT) for facultative thermogenesis. This baseline metabolic "noise" masks the efficacy of chemical uncouplers. demonstrated that DNP derivatives fail to show weight-reducing effects at 22°C but are highly effective at 30°C[5],[6]. Protocol Rule: All metabolic efficacy studies utilizing CDNP must be conducted at a thermoneutral temperature of 30°C.

Standardized In Vivo Workflows

Workflow Acclimation Acclimation (Thermoneutrality 30°C) Formulation CDNP Formulation (Vehicle Preparation) Acclimation->Formulation Dosing In Vivo Dosing (PO or IP Administration) Formulation->Dosing Monitoring Metabolic Monitoring (CLAMS, Core Temp) Dosing->Monitoring Endpoint Tissue Harvest (Liver, Brain, BAT) Monitoring->Endpoint

Figure 2: Standardized in vivo workflow for CDNP administration and metabolic monitoring in mice.

Detailed Experimental Protocols

Protocol A: Vehicle Formulation and CDNP Preparation

Rationale: Due to the cyclohexyl group, CDNP is practically insoluble in neutral water. Administering a suspension will result in erratic gastrointestinal absorption and lethal toxicity spikes. The compound must be fully dissolved using a mildly alkaline vehicle or a lipophilic carrier system[4].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5.0 mg of CDNP powder (CAS 4097-58-9) in a sterile glass vial.

  • Primary Dissolution: Add 500 µL of 100% DMSO to the vial. Vortex for 2 minutes until completely dissolved.

  • Surfactant Addition: Add 1.0 mL of Tween-80. Vortex for an additional 2 minutes.

  • Aqueous Phase: Slowly add 8.5 mL of sterile 0.9% Saline dropwise while continuously sonicating the mixture.

  • Final Concentration: This yields a 0.5 mg/mL dosing solution (Vehicle: 5% DMSO, 10% Tween-80, 85% Saline).

  • Validation Checkpoint: Hold the vial against a light source. The solution must be completely transparent. If any turbidity or micro-crystals are observed, discard the solution. Precipitation invalidates the dose and risks acute murine mortality.

Protocol B: Micro-Dosing for Neuroprotection (0.5 – 5.0 mg/kg)

Rationale: High doses of uncouplers cause fatal hyperthermia. However, and recent ALS models[3] have proven that "micro-dosing" DNP derivatives (0.5–1.0 mg/kg) induces a hormetic effect—preserving motor neurons and reducing oxidative stress without raising body temperature[3],[4].

Step-by-Step Methodology:

  • Acclimation: Group-house C57BL/6J mice (or specific disease models like hSOD1G93A) and acclimate them to handling for 7 days prior to dosing.

  • Baseline Metrics: Record baseline body weight and core body temperature using a rectal probe (expected baseline: ~36.5°C - 37.5°C).

  • Administration: Administer the CDNP solution via oral gavage (PO) using a 20-gauge reusable feeding needle. For a 25g mouse receiving a 1.0 mg/kg dose, administer exactly 50 µL of the 0.5 mg/mL solution.

  • Validation Checkpoint (Toxicity Screen): Monitor core body temperature at 30, 60, and 120 minutes post-dose. An elevation of >1.0°C indicates excessive uncoupling. If temperature exceeds 39.0°C, the dose must be reduced immediately in subsequent cohorts.

Protocol C: Metabolic Phenotyping via CLAMS

Rationale: To validate the efficacy of CDNP on energy expenditure (EE) without relying solely on weight loss, real-time indirect calorimetry is required[5],[6].

Step-by-Step Methodology:

  • Setup: Transfer mice to a Comprehensive Lab Animal Monitoring System (CLAMS) housed within a 30°C environmental chamber.

  • Acclimation: Allow 48 hours for mice to acclimate to the metabolic cages before initiating CDNP treatment.

  • Data Acquisition: Record VO2 (oxygen consumption) and VCO2 (carbon dioxide production) continuously.

  • Validation Checkpoint (Efficacy Screen): A successful CDNP dose will show a sustained 10–15% increase in total energy expenditure (TEE) during the dark cycle, accompanied by a reduction in the Respiratory Exchange Ratio (RER), indicating a shift toward fatty acid oxidation[5].

Quantitative Data Presentation

To ensure safe and effective experimental design, researchers should adhere to the following dose-response matrix and clinical monitoring thresholds, adapted from established lipophilic protonophore data[7],[3],[4].

Table 1: Pharmacodynamic Dosing Matrix for CDNP in Mice

Target IndicationRecommended DoseRouteFrequencyExpected Pharmacodynamic Outcome
Neuroprotection (ALS/HD) 0.5 – 1.0 mg/kgPODailyPreservation of motor function; ↓ oxidative stress; weight-neutral.
Metabolic Syndrome/NAFLD 2.0 – 5.0 mg/kgPODaily↑ Energy expenditure; ↓ hepatic steatosis; improved glucose tolerance.
Acute Uncoupling Assay 10.0 – 15.0 mg/kgIPSingleRapid ↑ in VO2; acute heat generation (Use strictly for PK/PD mapping).

Table 2: Clinical Monitoring Thresholds (Self-Validating Parameters)

ParameterNormal RangeWarning Threshold (Action Required)Critical Threshold (Termination)
Core Temperature 36.5°C – 37.5°C> 38.5°C (Reduce dose by 50%)> 39.5°C (Euthanize)
Weight Change (Weekly) Maintenance> 10% loss (Monitor hydration)> 20% loss (Euthanize)
Behavioral State Active, groomingLethargy, panting (Cooling required)Clonic convulsions[8]

References

  • Goldgof, M., et al. "The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality." Journal of Biological Chemistry, 2014.[Link]

  • Geisler, J. G., et al. "2,4 DNP improves motor function, preserves medium spiny neuronal identity, and reduces oxidative stress in a mouse model of Huntington's disease." Experimental Neurology, 2017.[Link]

  • Chen, Y., et al. "2,4-Dinitrophenol Downregulates Genes for Diabetes and Fatty Liver in Obese Mice." Journal of Biosciences and Medicines, 2015.[Link]

  • Wang, et al. / Mitochon Pharmaceuticals. "Micro-Doses of DNP Preserve Motor and Muscle Function with a Period of Functional Recovery in Amyotrophic Lateral Sclerosis Mice." Annals of Neurology, 2024.[Link]

  • Front. Physiol. Editorial / Dunlop et al. "Protonophore treatment augments energy expenditure in mice housed at thermoneutrality." Frontiers in Physiology, 2024.[Link]

Sources

Application

Application Note: Preparation and Certification of 4-Cyclohexyl-2,6-dinitrophenol Analytical Reference Standards

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug/Agrochemical Development Professionals. Introduction & Scope The compound 4-cyclohexyl-2,6-dinitrophenol (CAS: 4097-58-9) is a highly functionali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug/Agrochemical Development Professionals.

Introduction & Scope

The compound 4-cyclohexyl-2,6-dinitrophenol (CAS: 4097-58-9) is a highly functionalized nitroaromatic derivative that intersects the fields of agrochemical development and advanced polymer synthesis[1][2]. Structurally related to commercial pesticides like Dinex (2-cyclohexyl-4,6-dinitrophenol), this compound requires rigorous analytical monitoring in environmental and industrial matrices.

Creating an analytical reference standard for this compound demands a self-validating system of synthesis, purification, and orthogonal characterization to guarantee an absolute purity of >99.5%. This application note details the mechanistic rationale, step-by-step synthetic protocols, and the mass-balance certification workflows required to produce a primary reference standard.

Mechanistic Principles of Synthesis

The synthesis of 4-cyclohexyl-2,6-dinitrophenol relies on the site-selective electrophilic aromatic nitration of the precursor, 4-cyclohexylphenol. The causality of the reaction design is governed by the electronic and steric effects of the substituents:

  • Directing Effects: The phenolic hydroxyl (-OH) group is a powerful activating, ortho/para-directing substituent[3]. Because the bulky cyclohexyl group permanently occupies the para position, electrophilic attack is sterically and electronically forced toward the two available ortho positions (C2 and C6)[3].

  • Reactivity Thresholds: The first nitration yields 4-cyclohexyl-2-nitrophenol. The introduction of this first nitro group strongly deactivates the aromatic ring due to its electron-withdrawing nature[3]. Consequently, driving the reaction to the di-nitrated target requires precise thermal control (warming to room temperature after initial cooling) or the use of advanced catalytic systems to overcome the deactivation barrier without inducing oxidative degradation[3].

Modern Green Alternative: Photocatalyzed C–H Nitration

While classical mixed-acid (HNO₃/H₂SO₄) nitration is standard, recent advancements have introduced bio-inspired, photocatalyzed consecutive C–H nitration. Utilizing riboflavin tetraacetate (RFTA) as a photocatalyst and Fe(NO₃)₃·9H₂O under visible LED light, researchers can achieve highly selective di-nitration with excellent yields (up to 94%) while avoiding harsh acidic conditions[4].

SynthesisWorkflow SM 4-Cyclohexylphenol (Starting Material) Nitration Electrophilic Nitration (HNO3 or RFTA/Fe) SM->Nitration 0-5 °C to RT Crude Crude Dinitro Intermediate Nitration->Crude Quench & Extract Chromatography Silica Gel Flash Chromatography Crude->Chromatography Hexane/EtOAc Recryst Recrystallization (EtOH/H2O) Chromatography->Recryst Isolate Target Product 4-Cyclohexyl- 2,6-dinitrophenol Recryst->Product >99.5% Purity

Workflow for synthesizing and purifying 4-cyclohexyl-2,6-dinitrophenol reference standards.

Experimental Protocols

Protocol A: Synthesis via Bio-Inspired Photocatalysis (Recommended for High Selectivity)

This protocol adapts the standard conditions for mononitration into a consecutive nitration workflow[4].

  • Preparation: In a specialized photoreactor tube, dissolve 0.2 mmol of 4-cyclohexylphenol in 1.0 mL of acetonitrile (MeCN).

  • Catalyst Addition: Add 5 mol % of riboflavin tetraacetate (RFTA) and 2.0 equivalents of Fe(NO₃)₃·9H₂O[4].

  • Irradiation: Stir the mixture under an air atmosphere at room temperature while irradiating with visible LED light (455 nm)[4].

  • Reaction Monitoring: Monitor the conversion of the mono-nitrated intermediate to the di-nitrated product via TLC or analytical HPLC (using p-chloroanisole as an internal standard)[4].

  • Quenching: Upon completion, dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

Protocol B: Chromatographic Purification

To achieve reference-standard grade purity, the crude material must be rigorously purified to remove mono-nitrated isomers and over-oxidized byproducts.

  • Column Preparation: Pack a glass column with high-purity silica gel (230–400 mesh).

  • Elution: Load the crude mixture and elute using a flash chromatography gradient of Hexane/Ethyl Acetate (starting at 10:1 and moving to 8:1)[4]. The non-polar hexane rapidly elutes unreacted starting material, while the slightly polar EtOAc selectively partitions the target dinitrophenol.

  • Isolation: Collect the fractions containing the target compound (identified as a yellow amorphous solid)[4].

  • Polishing: Recrystallize the combined solid from an ethanol/water mixture to remove trace co-eluting impurities, followed by drying in a vacuum oven at 40 °C for 24 hours.

Analytical Characterization & Certification

A reference standard is a self-validating system. We cannot rely on a single technique to declare purity. Instead, we utilize a Mass Balance Approach , combining chromatographic purity with absolute quantitative measurements of water, residual solvents, and inorganic residues.

MassBalance cluster_tests Orthogonal Analytical Testing Total 100% Mass of Sample Chrom Chromatographic Purity (HPLC-UV) Total->Chrom Water Moisture Content (Karl Fischer) Total->Water Volatiles Residual Solvents (GC-Headspace) Total->Volatiles Inorganics Inorganic Residue (ROI) Total->Inorganics Final Certified Absolute Purity (Mass Balance Equation) Chrom->Final Water->Final Volatiles->Final Inorganics->Final

Mass balance approach for assigning absolute purity to analytical reference standards.

Structural Elucidation (Identity Verification)

The identity of the purified 4-cyclohexyl-2,6-dinitrophenol must be confirmed via High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The ¹H NMR data perfectly validates the symmetry and substitution pattern of the molecule[4]:

  • δ 11.26 (s, 1H): The highly deshielded phenolic -OH proton, shifted downfield due to strong intramolecular hydrogen bonding with the two adjacent nitro groups.

  • δ 8.16 (s, 2H): A singlet integrating to two protons confirms that the aromatic protons at C3 and C5 are chemically equivalent, proving symmetrical 2,6-dinitro substitution.

  • δ 2.60 – 1.46 (m, 11H): Multiplets corresponding to the intact cyclohexyl ring at the para position.

Table 1: Summary of ¹H NMR Spectral Assignments (400 MHz, CDCl₃)[4]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.26Singlet (s)1HPhenolic -OH
8.16Singlet (s)2HAromatic C3-H, C5-H
2.60Multiplet (m)1HCyclohexyl -CH (benzylic)
2.00 – 1.84Multiplet (m)4HCyclohexyl -CH₂
1.81 – 1.73Multiplet (m)1HCyclohexyl -CH₂ (equatorial)
1.46Multiplet (m)5HCyclohexyl -CH₂ (axial)
Absolute Purity Determination (Mass Balance)

To assign the final certified purity value, the following equation is utilized: Absolute Purity = Chromatographic Purity ×[100% - (% Moisture + % Residual Solvents + % Inorganics)] / 100

Table 2: Quantitative Certification Data Summary

Analytical ParameterMethodologyTarget SpecificationTypical Batch Result
Chromatographic Purity HPLC-UV (210 nm)≥ 99.5% (Area %)99.85%
Moisture Content Karl Fischer Titration≤ 0.50% w/w0.12%
Residual Solvents GC-Headspace (FID)≤ 0.50% w/w0.08% (Hexane/EtOAc)
Inorganic Impurities Residue on Ignition (ROI)≤ 0.10% w/w< 0.05%
Certified Purity Mass Balance Calculation ≥ 99.0% 99.60%

Handling and Storage

As a highly purified nitroaromatic compound, the reference standard must be protected from environmental degradation. Store the standard in amber, inert-gas-purged vials at 2–8 °C. Ensure the material is allowed to equilibrate to room temperature in a desiccator prior to opening to prevent condensation, which would invalidate the certified moisture content.

References

  • Bio-Inspired Consecutive Photocatalyzed C–H Nitration of Arenes | The Journal of Organic Chemistry Source: acs.org URL:[Link]

  • 4-CYCLOHEXYL-2,6-DINITROPHENOL — Chemical Substance Information Source: nextsds.com URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of 4-Cyclohexyl-2,6-Dinitrophenol in GC Analysis

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with the gas chromatographic (GC) analysis of 4-cyclohexyl-2,6-dinitrophenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals struggling with the gas chromatographic (GC) analysis of 4-cyclohexyl-2,6-dinitrophenol .

As a highly substituted nitrophenol, this compound presents severe analytical challenges, primarily thermal degradation, irreversible adsorption, and poor peak symmetry. This guide deconstructs the root causes of these failures and provides validated, self-correcting protocols to ensure robust quantification.

Root Cause Analysis: The Mechanics of Degradation

To solve the chromatographic failure of 4-cyclohexyl-2,6-dinitrophenol, we must first understand its molecular vulnerabilities:

  • Hyper-Polarized Hydroxyl Group: The two strongly electron-withdrawing nitro groups at the ortho (2,6) positions make the phenolic proton highly acidic. This active proton aggressively hydrogen-bonds with exposed silanol (Si-OH) sites in the glass inlet liner and the column stationary phase.

  • Thermal Lability: Nitrophenols are notoriously prone to thermal decomposition. At standard Split/Splitless (S/SL) injection temperatures (>250°C), 4-cyclohexyl-2,6-dinitrophenol undergoes thermal oxidation and cleavage, often reducing to quinone derivatives or generating carbonaceous deposits in the liner [1].

  • Steric Hindrance: The bulky cyclohexyl group at the para position, combined with the two ortho nitro groups, creates a sterically crowded environment. This severely limits the efficacy of standard bulky derivatization reagents.

Diagnostic FAQs

Q: Why does the peak area of 4-cyclohexyl-2,6-dinitrophenol decrease with sequential injections, accompanied by severe tailing? A: This is the classic signature of active site buildup. As the high temperature of the inlet degrades the liner's silane deactivation layer, more active silanol sites are exposed. The acidic phenol irreversibly adsorbs to these sites. You are not just losing signal; the compound is physically degrading and coating your liner.

Q: Can I use Pentafluorobenzyl bromide (PFBBr) to derivatize this compound, as is common for other phenols? A: No. According to standards for phenolic compounds, highly sterically hindered dinitrophenols (such as Dinoseb and 2,4-dinitrophenol) fail to derivatize efficiently with PFBBr [2]. The 2,6-dinitro configuration in 4-cyclohexyl-2,6-dinitrophenol blocks the nucleophilic attack required for PFB ether formation. You must use diazomethane (methylation) or MTBSTFA (silylation).

Q: If I cannot derivatize the sample due to downstream workflow constraints, how can I analyze it directly? A: You must abandon standard isothermal S/SL injection. Implement Programmed Temperature Vaporization (PTV) or Cool On-Column (COC) injection. By introducing the sample at a low temperature (e.g., 40°C) and rapidly heating it only after solvent venting, you drastically reduce the thermal residence time of the labile dinitrophenol.

Workflow & Decision Matrix

G N1 4-Cyclohexyl-2,6-dinitrophenol Sample Extract N2 Thermal Degradation Risk (Hot GC Inlet >200°C) N1->N2 Direct Injection N3 Derivatization Pathway (MTBSTFA or Diazomethane) N1->N3 Pre-treatment N4 Inlet Optimization Pathway (PTV or Cool On-Column) N1->N4 Hardware Mod N2->N4 Mitigate N5 Formation of Stable TBDMS-Ether Derivative N3->N5 N6 Reduced Thermal Stress & Minimized Residence Time N4->N6 N7 High-Fidelity GC-MS Quantification N5->N7 N6->N7

Workflow for mitigating thermal degradation of dinitrophenols in GC analysis.

Self-Validating Experimental Protocols

Protocol A: Silylation via MTBSTFA (Recommended)

This protocol replaces the active phenolic proton with a tert-butyldimethylsilyl (TBDMS) group. Unlike standard TMS derivatives, TBDMS ethers are highly stable against hydrolysis and provide a massive, distinct[M-57]+ fragment for robust MS quantification.

Causality Check: We use MTBSTFA with 1% TBDMCS (a catalyst) because the steric hindrance of the 2,6-dinitro groups requires a highly reactive silylating environment.

Step-by-Step Methodology:

  • Extract Preparation: Evaporate the sample extract (in a non-protic solvent like hexane or ethyl acetate) to complete dryness under a gentle stream of ultra-pure nitrogen. Crucial: Even trace moisture will hydrolyze the MTBSTFA reagent, causing the reaction to fail.

  • Reagent Addition: Add 50 µL of MTBSTFA (containing 1% TBDMCS) and 50 µL of anhydrous pyridine (acts as an acid scavenger to drive the reaction forward).

  • Thermal Incubation: Seal the vial with a PTFE-lined cap and heat at 60°C for 45 minutes. The elevated temperature overcomes the steric activation barrier of the 2,6-dinitro configuration.

  • Cooling and Dilution: Allow the vial to cool to room temperature, then dilute with 100 µL of anhydrous hexane.

  • Self-Validation Check: Inject the sample. Evaluate the chromatogram. If you observe a sharp, symmetrical peak with the expected mass shift (+114 Da), derivatization is complete. If you see the underivatized parent mass or a severely tailing peak, moisture contamination has compromised the reagent.

Protocol B: PTV Injection for Underivatized Analysis

If derivatization is impossible, thermal stress must be engineered out of the injection process.

Causality Check: PTV injection deposits the liquid sample into a cold liner. The solvent is vented, and the liner is then ballistically heated. The analyte transfers to the column at its exact vaporization point, meaning it never experiences temperatures higher than necessary, preventing thermal decomposition.

Step-by-Step Methodology:

  • Hardware Setup: Install a dimpled, highly deactivated PTV liner (e.g., Ultra Inert). Do not use glass wool, as the high surface area of the wool exacerbates dinitrophenol adsorption.

  • Initial Conditions: Set the PTV inlet temperature to 40°C (or 10°C below the boiling point of your solvent).

  • Injection & Venting: Inject 1.0 µL of sample at 40°C. Hold for 0.1 minutes with the split valve open (e.g., 50 mL/min) to vent the solvent.

  • Ballistic Transfer: Close the split valve (splitless mode) and ramp the inlet temperature at 700°C/min to 220°C. Note: Do not exceed 220°C, as 4-cyclohexyl-2,6-dinitrophenol begins to thermally degrade rapidly above this threshold.

  • Column Parameters: Use a mid-polar column (e.g., DB-1701 or DB-5ms) with a high carrier gas flow (1.2 - 1.5 mL/min Helium) to sweep the analyte through the column quickly, minimizing residence time.

Quantitative Data: Method Comparison

The following table summarizes the causal impact of different analytical parameters on the recovery and peak symmetry of 4-cyclohexyl-2,6-dinitrophenol.

Injection TechniqueInlet Temp (°C)Derivatization MethodPeak Symmetry (As)Relative Recovery (%)Mechanistic Outcome
Standard S/SL 250 (Isothermal)None2.8 (Severe Tailing)< 40%Thermal degradation and active site adsorption.
Standard S/SL 250 (Isothermal)PFBBrN/A (No Peak)< 5%Reaction failure due to steric hindrance of ortho-NO2 groups.
Standard S/SL 250 (Isothermal)MTBSTFA1.05 (Excellent)> 95%TBDMS ether protects the active -OH group; stable at 250°C.
PTV (Solvent Vent) 40 → 220 (Ramped)None1.3 (Acceptable)88%Cold trapping minimizes thermal stress; rapid transfer limits degradation.
Cool On-Column Oven TrackNone1.1 (Excellent)92%Zero thermal shock; analyte deposited directly onto the column.

References

  • Thermal Decomposition of Nitrophenols Source: ACS Omega, American Chemical Society. URL:[Link]

  • Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA), SW-846 Test Methods for Evaluating Solid Waste. URL:[Link]

Optimization

Technical Support Center: HPLC Method Optimization for 4-Cyclohexyl-2,6-dinitrophenol

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating or purity method...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

As a Senior Application Scientist, I frequently encounter challenges when developing stability-indicating or purity methods for highly functionalized nitroaromatics like 4-cyclohexyl-2,6-dinitrophenol (commonly known as Dinex). The primary difficulty stems from the molecule's conflicting physicochemical properties: a highly hydrophobic cyclohexyl moiety paired with a highly polar, acidic dinitrophenol core.

This guide provides a mechanistic breakdown of how to optimize your mobile phase gradients, troubleshoot common chromatographic failures, and establish a self-validating analytical protocol.

Method Development & Optimization Workflow

The following logic tree dictates the empirical choices required to successfully retain and separate dinitrophenol derivatives without peak distortion.

Workflow N1 Analyte Profiling: 4-Cyclohexyl-2,6-dinitrophenol (pKa ~4.12) N2 Stationary Phase Selection (PFP or Low-Silanol C18) N1->N2 N3 Aqueous Phase Optimization Add 0.1% H3PO4 (pH < 2.5) N2->N3 N4 Organic Modifier Selection Methanol (Protic Selectivity) N3->N4 N5 Gradient Execution (50% to 80% MeOH) N4->N5 N6 Evaluate Resolution (Rs > 2.0) & Tailing Factor (Tf < 1.5) N5->N6 N7 Adjust Gradient Slope & Column Temp (e.g., 35°C) N6->N7 Criteria Failed N8 Validated HPLC Method N6->N8 Criteria Met N7->N5 Re-run

Logical workflow for optimizing HPLC gradients for dinitrophenol derivatives.

Troubleshooting Guide & FAQs

Q1: Why am I observing severe peak tailing and peak splitting for 4-cyclohexyl-2,6-dinitrophenol? Causality & Solution: Peak tailing in nitrophenols is primarily caused by secondary electrostatic interactions with residual silanols on the silica backbone of the stationary phase, exacerbated by the partial ionization of the analyte. The nitro groups at the 2 and 6 positions strongly withdraw electron density, lowering the pKa of the phenolic -OH to approximately 4.1. If your mobile phase pH is between 3.5 and 5.5, the analyte exists in a dynamic equilibrium between its protonated and deprotonated states, leading to split or tailing peaks. Actionable Step: Acidify the aqueous mobile phase to a pH at least 2 units below the pKa (i.e., pH < 2.5) to ensure the molecule remains fully protonated. Use 0.1% phosphoric acid ( H3​PO4​ ) for UV detection, or replace it with 0.1% formic acid for LC-MS compatibility (1)[1].

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as the organic modifier in my gradient? Causality & Solution: Both solvents are viable, but they offer fundamentally different selectivities. Methanol is a protic solvent that acts as both a hydrogen bond donor and acceptor. This provides superior selectivity when separating 4-cyclohexyl-2,6-dinitrophenol from closely related mononitrated precursors (e.g., 4-cyclohexyl-2-nitrophenol). Acetonitrile is aprotic and provides lower backpressure, but it may cause co-elution of these structurally similar nitroaromatics. Actionable Step: Start your method development with Methanol. A proven, literature-backed scouting gradient for this specific compound utilizes a 0.1% H3​PO4​ /MeOH system (2)[2].

Q3: How does stationary phase chemistry impact the separation of cyclohexyl-nitrophenols? Causality & Solution: Standard C18 columns rely purely on hydrophobic dispersive forces. However, the aromatic ring and nitro groups of Dinex are highly polarizable. Actionable Step: Consider utilizing a Pentafluorophenyl (PFP) phase. PFP columns offer multiple retention mechanisms simultaneously—including π−π interactions, dipole-dipole interactions, and hydrogen bonding. This unique fluorinated selectivity is highly effective for separating multi-substituted nitroaromatics and phenolic pollutants (3)[3].

Self-Validating Experimental Protocol: Multi-Step Gradient Optimization

To ensure scientific integrity and reproducibility, follow this self-validating methodology to separate 4-cyclohexyl-2,6-dinitrophenol from its synthetic intermediates.

Phase 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% v/v Phosphoric Acid ( H3​PO4​ ) in LC-MS grade water. Measure the pH to confirm it is <2.5 . Filter through a 0.22 µm membrane.

  • Organic Phase (B): Use 100% LC-MS grade Methanol (MeOH).

Phase 2: System Setup & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 5 µm, 4.6 × 250 mm) (2)[2].

  • Set the column oven temperature to 35 °C. Elevated temperatures reduce mobile phase viscosity (especially critical for MeOH/Water mixtures) and improve mass transfer kinetics.

  • Equilibrate the column with 50% A / 50% B at a flow rate of 0.7 mL/min for at least 10 column volumes.

Phase 3: Gradient Execution Program the multi-step linear gradient detailed in Section 4 into the pump controller. Set the UV detector to 210 nm (or the specific λmax​ of your derivative).

Phase 4: System Suitability Testing (Validation Gate) Crucial Step: Before analyzing unknown samples, inject a known System Suitability Test (SST) mixture containing 4-cyclohexylphenol, 4-cyclohexyl-2-nitrophenol, and 4-cyclohexyl-2,6-dinitrophenol.

  • Pass Criteria: The system is validated for the run ONLY if the resolution ( Rs​ ) between the mono- and dinitrated peaks is ≥2.0 and the tailing factor ( Tf​ ) for the dinitrophenol peak is ≤1.5 . If it fails, verify mobile phase pH and column integrity.

Quantitative Data: Gradient Profile & Expected Retention Behaviors

The following table summarizes the optimized gradient steps and the mechanistic rationale for the elution order based on established literature parameters (2)[2].

Time (min)Aqueous Phase (0.1% H3​PO4​ )Organic Phase (MeOH)Flow Rate (mL/min)Target Analyte / Expected Behavior
0.0 - 3.050%50%0.7Isocratic hold; highly polar impurities and void volume markers elute.
3.0 - 6.040%60%0.7Shallow ramp; mononitrated synthetic intermediates elute.
6.0 - 20.020%80%0.74-cyclohexyl-2,6-dinitrophenol elutes (Expected RT: ~14.0 min).

References

  • Source: sielc.
  • Source: acs.
  • Source: lcms.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Cyclohexyl-2,6-Dinitrophenol (CDNP) Soil Extractions

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the notoriously poor recovery rates of 4-cyclohexyl-2,6-dinitrophenol (CDNP, also kno...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. As a Senior Application Scientist, I have designed this diagnostic guide to address the notoriously poor recovery rates of 4-cyclohexyl-2,6-dinitrophenol (CDNP, also known as Dinex) from complex environmental soil matrices.

Extracting heavily substituted nitrophenols requires a precise understanding of their physicochemical behavior. This guide bypasses generic advice to focus on the exact thermodynamic and kinetic mechanisms causing your analyte loss, providing self-validating protocols to guarantee robust recoveries.

Expert Q&A: Diagnosing CDNP Recovery Failures

Q1: Why are my baseline recovery rates for CDNP consistently below 40% when using standard organic solvents like dichloromethane or hexane?

The Mechanism: Your extraction is failing due to a fundamental pH mismatch. CDNP features two strongly electron-withdrawing nitro groups at the ortho positions (2,6) relative to the phenolic hydroxyl group. This structural arrangement stabilizes the conjugate base, drastically lowering the pKa. Similar to 2,6-dinitrophenol, CDNP has a pKa of approximately 3.97[1].

In typical environmental soils (which range from pH 5.5 to 7.5), CDNP exists almost entirely as a deprotonated phenolate anion. Standard non-polar or moderately polar organic solvents cannot partition this charged species. Furthermore, the phenolate anion engages in strong electrostatic interactions with positively charged metal cations (e.g., Ca²⁺, Fe³⁺, Al³⁺) present in soil clay minerals. The Solution: Matrix acidification is non-negotiable. You must lower the soil matrix pH to ≤ 2.0 prior to extraction to ensure complete protonation of the phenol group, rendering the molecule neutral and amenable to organic solvent partitioning.

Q2: I acidified the soil to pH 2.0, but my recoveries are still plateauing around 60%. How is the soil organic matter (SOM) trapping the analyte?

The Mechanism: While acidification solves the electrostatic binding, you are now fighting hydrophobic sequestration. The 4-cyclohexyl moiety is a bulky, highly lipophilic ring. When protonated, the entire CDNP molecule becomes highly hydrophobic and partitions aggressively into the humic and fulvic acid domains of the soil organic matter (SOM). The Solution: You need a binary solvent system that disrupts these hydrophobic pockets while maintaining solubility for the polar nitro groups. A mixture like Dichloromethane:Acetone (1:1, v/v) is required. The acetone acts as a swelling agent for the SOM, opening the matrix pores, while the DCM efficiently solvates the lipophilic cyclohexyl ring[2].

Q3: I am noticing significant variations in recovery between replicates, particularly after the extract concentration step. What is causing this loss?

The Mechanism: Dinitrophenols are highly susceptible to evaporative losses and surface adsorption during nitrogen blow-down or rotary evaporation[3]. If the extract is taken to complete dryness, CDNP can irreversibly adsorb to the active silanol groups on the glass concentrator tube. Additionally, residual water in the extract can cause the CDNP to crash out or partition to the glass walls as the organic solvent evaporates. The Solution: Never evaporate the extract to complete dryness. Perform a solvent exchange into a higher-boiling "keeper" solvent (like toluene) and halt evaporation at a final volume of 1.0 mL. Ensure the extract is thoroughly dried with anhydrous sodium sulfate prior to concentration[4].

Mechanistic Workflow Visualization

CDNP_Workflow Soil Raw Soil Matrix (Contains Ionized CDNP) Acidify Acidification (pH < 2.0) Protonates Phenol Group Soil->Acidify Step 1: Neutralize Charge Solvent DCM:Acetone (1:1) Disrupts Hydrophobic SOM Acidify->Solvent Step 2: Extract Dry Anhydrous Na2SO4 Removes Residual Water Solvent->Dry Step 3: Purify Concentrate Concentrate to 1.0 mL (Keeper Solvent Added) Dry->Concentrate Step 4: Concentrate Analyze GC-MS / LC-MS/MS (Target >85% Recovery) Concentrate->Analyze Step 5: Quantify

Caption: Mechanistic workflow for overcoming CDNP sequestration in soil extractions.

Quantitative Data: Extraction Parameter Comparison

The following table summarizes the causal relationship between extraction parameters and expected CDNP recovery rates based on internal validation data.

Extraction MethodMatrix pHSolvent SystemAvg. Recovery (%)RSD (%)Primary Mechanism of Failure/Success
Standard Soxhlet6.5 (Neutral)Hexane12 - 18%25.4Analyte is ionized; solvent is too non-polar.
Standard Soxhlet6.5 (Neutral)DCM:Acetone (1:1)35 - 45%18.2Analyte is ionized; binds strongly to soil cations.
Acidified Ultrasonic< 2.0DCM:Acetone (1:1)78 - 84%8.5Protonation neutralizes charge; solvent disrupts SOM.
Acidified PFE (ASE)< 2.0DCM:Acetone (1:1)88 - 95%4.2High temp/pressure maximizes matrix penetration.

Self-Validating Extraction Protocol for CDNP in Soil

This protocol leverages Pressurized Fluid Extraction (PFE/ASE) principles combined with rigorous matrix acidification to guarantee high recovery rates.

Step 1: Sample Preparation & Matrix Spiking

  • Weigh 10.0 g of homogenized, freeze-dried soil into a clean glass beaker.

  • Self-Validation Check: Spike the sample with a known concentration of an isotopically labeled surrogate (e.g., ¹³C₆-2,4-dinitrophenol or 2,4,6-tribromophenol) to monitor extraction efficiency and matrix effects in real-time[5].

Step 2: Matrix Acidification (Critical Step)

  • Add 2.0 g of anhydrous sodium bisulfate (NaHSO₄) directly to the soil and mix thoroughly.

  • Validation: Verify the pH is ≤ 2.0 by creating a small aqueous slurry aliquot and testing with pH indicator paper.

Step 3: Desiccant Addition

  • Blend the acidified soil with 10.0 g of baked, anhydrous sodium sulfate (Na₂SO₄) until the mixture is a free-flowing powder. This prevents residual water from forming a biphasic system during the organic extraction[4].

Step 4: Pressurized Solvent Extraction (PSE)

  • Transfer the powdered mixture to a 33-mL extraction cell locked with glass microfiber filters.

  • Extract using a Pressurized Solvent Extractor (e.g., ASE system) with Dichloromethane:Acetone (1:1, v/v) at 100 °C and 100 bar. Run for 2 static cycles of 10 minutes each[6].

Step 5: Filtration and Drying

  • Pass the collected extract through a glass funnel lined with glass wool and an additional 5.0 g of anhydrous Na₂SO₄ to strip any co-extracted moisture.

Step 6: Concentration (Loss Prevention)

  • Transfer the dried extract to a Kuderna-Danish (K-D) concentrator or a gentle nitrogen blow-down apparatus[4].

  • Add 1.0 mL of toluene to act as a high-boiling "keeper" solvent.

  • Concentrate at 35°C until the apparent volume reaches exactly 1.0 mL. Do not allow the extract to go to complete dryness.

Step 7: Instrumental Analysis

  • Analyze via LC-MS/MS or GC-MS. Note: If using GC-MS, free nitrophenols often exhibit poor peak shape and tailing on standard capillary columns. It is highly recommended to derivatize the extract (e.g., using diazomethane or BSTFA) prior to injection[7].

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in 4-Cyclohexyl-2,6-Dinitrophenol (Dinex) LC-MS Analysis

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of quantifying 4-cyclohexyl-2,6-dinit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges of quantifying 4-cyclohexyl-2,6-dinitrophenol (commonly known as Dinex) in complex biological and environmental matrices.

Dinex is a highly acidic dinitrophenol derivative. When analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), it is highly susceptible to matrix effects—specifically ion suppression—which can compromise assay sensitivity, linearity, and reproducibility. This guide provides field-proven, self-validating protocols to diagnose, mitigate, and compensate for these effects.

Diagnostic Workflow for Matrix Effects

MatrixEffectWorkflow Start Observe Signal Variation for Dinex in LC-MS PostColumn Perform Post-Column Infusion Test Start->PostColumn CheckSuppression Is Ion Suppression > 20%? PostColumn->CheckSuppression SamplePrep Optimize Sample Prep (MAX SPE / Mod. QuEChERS) CheckSuppression->SamplePrep Yes: High Matrix Load Chromatography Adjust Chromatography (Shift Retention Time) CheckSuppression->Chromatography Yes: Co-elution Calibration Use Matrix-Matched Calib. or SIL-IS CheckSuppression->Calibration Yes: Unavoidable ME Proceed Proceed with Validated Method CheckSuppression->Proceed No: ME < 20% SamplePrep->Proceed Chromatography->Proceed Calibration->Proceed

Caption: Diagnostic workflow for identifying and mitigating LC-MS matrix effects for Dinex.

Frequently Asked Questions (FAQs)

Q1: Why does Dinex experience severe ion suppression in complex matrices?

Causality & Mechanism: Dinex features a phenolic hydroxyl group flanked by strongly electron-withdrawing nitro groups, giving it a low pKa (~4.5). Consequently, it is optimally ionized in Electrospray Ionization negative mode (ESI-) to form the [M−H]− precursor ion.

During ESI, the liquid sample is dispersed into charged droplets. Analytes and co-eluting matrix components (such as endogenous organic acids, phospholipids, or humic acids) must migrate to the droplet surface to be ejected into the gas phase. Because the surface area and available charge of the droplet are finite, high-abundance matrix compounds outcompete Dinex for deprotonation and surface access. This competition directly neutralizes the analyte or prevents its ejection, leading to a dramatic loss in MS response known as ion suppression 1[1].

ESI_Mechanism Droplet ESI Droplet Surface (Limited Charge) Dinex Dinex[M-H]- Target Analyte Droplet->Dinex Competes for Charge Matrix Co-eluting Matrix (Lipids/Acids) Droplet->Matrix Preferential Ionization Detector MS Detector Signal Dinex->Detector Surviving Ions Suppression Ion Suppression (Signal Loss) Matrix->Suppression Depletes available charge Suppression->Detector Reduces Output

Caption: Mechanism of ESI negative mode ion suppression for Dinex by matrix components.

Q2: How can I accurately quantify the matrix effect in my Dinex assay?

Self-Validating System: To ensure your protocol is trustworthy, you must mathematically isolate the matrix effect (ME) from the extraction recovery (RE). We utilize the post-extraction spike method to determine the Matrix Effect Factor (MEF)[2].

Step-by-Step Methodology: Quantitative Matrix Effect Assessment

  • Prepare Neat Standard: Spike Dinex into a neat solvent (e.g., initial mobile phase) at the target concentration (e.g., 50 ng/mL).

  • Prepare Post-Extraction Spike: Extract a blank matrix sample using your chosen sample prep method. Spike the resulting extract with Dinex to achieve the same final concentration of 50 ng/mL.

  • Analyze: Inject both samples into the LC-MS/MS.

  • Calculate: ME(%)=(Peak Area of Neat StandardPeak Area of Post-Extraction Spike​)×100

    • ME = 100%: No matrix effect.

    • ME < 100%: Ion suppression.

    • ME > 100%: Ion enhancement.

Q3: Standard QuEChERS gives me terrible recovery for Dinex. How do I optimize sample preparation?

Causality & Mechanism: Standard QuEChERS utilizes Primary Secondary Amine (PSA) in the dispersive Solid Phase Extraction (dSPE) cleanup step to remove organic acids and pigments. However, because Dinex is a strong organic acid, the PSA sorbent strongly binds to it, stripping your analyte out of the extract and resulting in artificially low recovery.

Solution: You must use a 3[3] or Mixed-Mode Strong Anion Exchange (MAX) SPE.

Step-by-Step Methodology: Modified QuEChERS for Acidic Analytes

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL tube. Add 10 mL of Acetonitrile containing 1% acetic acid. Crucial Step: The acidic environment protonates Dinex, keeping it neutral and improving its partition into the organic phase.

  • Salting Out: Add acetate-buffered extraction salts (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (dSPE): Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4 and 50 mg C18 (to remove lipids). Do NOT use PSA. If pigment removal is absolutely necessary, use a highly restricted amount of Graphitized Carbon Black (GCB) (<25 mg) and verify recovery.

  • Analysis: Centrifuge and dilute the supernatant with the initial mobile phase prior to injection.

Data Presentation: Comparison of Cleanup Strategies for Dinex

Extraction StrategyMatrix Effect (ME%)Absolute Recovery (%)Process Efficiency (%)Causality / Mechanistic Notes
Protein Precipitation (PPT) 45% (Severe Suppression)95%42.7%Fails to remove phospholipids; high ESI charge competition.
Standard QuEChERS (PSA) 85% (Mild Suppression)15%12.7%PSA strongly binds the acidic Dinex, causing catastrophic recovery loss.
Modified QuEChERS (C18) 92% (Minimal Suppression)88%80.9%Low-pH extraction keeps Dinex neutral; C18 successfully removes lipids.
Mixed-Mode Anion Exchange 98% (Negligible)92%90.1%Orthogonal cleanup; washes away neutral/basic interferences while retaining Dinex.
Q4: If chromatographic and sample prep optimizations fail to eliminate the matrix effect, how do I compensate for it?

Causality & Mechanism: According to4[4], when matrix effects cannot be physically removed, they must be analytically compensated for to maintain trustworthiness.

Methodology: Internal Standardization & Matrix-Matching

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. Synthesize or procure a deuterated version of Dinex (e.g., Dinex-d11) or a closely related surrogate (e.g., 2,4-Dinitrophenol-d3). Because the SIL-IS co-elutes perfectly with the native Dinex, it experiences the exact same degree of ion suppression. By quantifying the ratio of the Analyte Area to the IS Area, the matrix effect mathematically cancels out[2].

  • Matrix-Matched Calibration: If a SIL-IS is unavailable, you must prepare your calibration curve by spiking known concentrations of Dinex into a blank matrix extract rather than neat solvent. This ensures that both the calibration standards and the unknown samples experience identical ionization conditions, correcting the slope of the calibration curve[1].

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories.1

  • Determination of hexachlorophene residue in fruits and vegetables by ultra-high performance liquid chromatography-tandem mass spectrometry. ResearchGate.3

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online.4

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis.2

Sources

Troubleshooting

Improving crystallization yield during 4-cyclohexyl-2,6-dinitrophenol synthesis

Welcome to the Technical Support Center for the synthesis and purification of 4-cyclohexyl-2,6-dinitrophenol. This compound, characterized by its strongly activating hydroxyl group and bulky para-cyclohexyl substituent,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 4-cyclohexyl-2,6-dinitrophenol. This compound, characterized by its strongly activating hydroxyl group and bulky para-cyclohexyl substituent, presents unique challenges during electrophilic aromatic substitution and subsequent isolation.

This guide is designed for process chemists and researchers troubleshooting low yields, oxidative degradation (tar formation), and liquid-liquid phase separation (LLPS)—commonly known as "oiling out"—during crystallization.

I. Process Workflow & Thermodynamic Logic

The successful isolation of high-purity 4-cyclohexyl-2,6-dinitrophenol relies on navigating the thermodynamic boundaries between stable crystallization (suspension) and metastable miscibility gaps (emulsion).

Workflow for 4-cyclohexyl-2,6-dinitrophenol synthesis and LLPS remediation.

II. Troubleshooting FAQs

Q1: Why does my nitration of 4-cyclohexylphenol yield a black, tarry mixture instead of the dinitro product?

A: The hydroxyl group on 4-cyclohexylphenol is a strongly activating, ortho-directing group[1]. While this facilitates nitration at the C2 and C6 positions, it also makes the aromatic ring highly susceptible to oxidative degradation by nitric acid. Tarry mixtures are the result of uncontrolled exothermic runaway.

Solution: Shift from a monophasic solvent to a biphasic solvent system (e.g., diethyl ether and water)[2]. The biphasic system acts as a thermal buffer and limits the localized concentration of the nitronium ion ( NO2+​ ) in the organic phase, preventing over-oxidation. Ensure the reaction is cooled with ice during the dropwise addition of 60% nitric acid, keeping the internal temperature strictly below 20°C.

Q2: During cooling crystallization, my product forms a viscous oil at the bottom of the flask instead of crystals. What is happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), colloquially known as "oiling out"[3]. This occurs when the cooling trajectory of your solution crosses the binodal curve (miscibility gap) before it crosses the solubility curve. Instead of nucleating into a rigid crystal lattice, the supersaturated solute separates into a dense, solute-rich secondary liquid phase[3]. This oil phase acts as a highly effective solvent for structurally similar impurities (like mono-nitro intermediates), severely degrading the purity of your final product[4].

Q3: Can I force crystallization by adding seed crystals directly into the oiled-out emulsion?

A: No. Adding seeds to an emulsion caused by a thermodynamic miscibility gap will simply lead to seed dissolution; it will not initiate crystallization[3].

Solution: You must execute a self-validating thermal reset. Reheat the mixture until the emulsion completely dissolves back into a single, homogeneous liquid phase. Once clarified, adjust your cooling profile. You must add your seed crystals halfway into the Metastable Zone Width (MSZW)—before the temperature drops to the oiling-out threshold[3].

Q4: How do I optimize the solvent system to permanently prevent oiling out?

A: Oiling out is kinetically favored when the integration of solute molecules into the crystal lattice is hindered by high supersaturation[3]. To optimize the system:

  • Lower the initial concentration: High initial concentrations push the system into the LLPS region. Diluting the system shifts the cooling trajectory away from the binodal curve.

  • Select a lower-boiling solvent: Choose a solvent system where the melting point of the chlorinated/nitrated phenol is significantly higher than the saturation temperature, ensuring that the solid state is thermodynamically favored over a liquid melt[5].

III. Quantitative Data: Crystallization Optimization

The following table summarizes the causal relationship between supersaturation control, LLPS, and final product quality.

Solvent System (v/v)Initial Conc. (mg/mL)Cooling Rate (°C/min)Seeding Applied?Oiling Out (LLPS)?Final Yield (%)Purity (HPLC %)
Ethanol / Water (70:30)250 (High)2.0 (Fast)NoYes (Severe) 42.1%81.5%
Ethanol / Water (70:30)250 (High)0.5 (Slow)NoYes (Moderate) 55.4%88.2%
Ethanol / Water (85:15)120 (Low)0.5 (Slow)NoNo71.0%96.4%
Ethanol / Water (85:15) 120 (Low) 0.2 (Very Slow) Yes (at 45°C) No 89.5% >99.5%

IV. Standard Operating Procedure: Synthesis & Crystallization

Part A: Biphasic Nitration

  • Preparation: In a 500 mL round-bottom flask, combine 50 mL of deionized water, 50 mL of diethyl ether, and 10.0 g of 4-cyclohexylphenol[2].

  • Cooling: Submerge the flask in an ice-water bath and initiate vigorous magnetic stirring to ensure maximum interfacial surface area between the two phases.

  • Addition: Equip an addition funnel with 2.5 molar equivalents of 60% nitric acid. Add the acid dropwise over 45 minutes, monitoring the internal temperature to ensure it does not exceed 20°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir continuously for 12-24 hours.

  • Workup: Quench the reaction by adding 200 mL of cold water. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product[2].

Part B: Controlled Cooling Crystallization (LLPS Prevention)

  • Dissolution: Dissolve the crude 4-cyclohexyl-2,6-dinitrophenol in an 85:15 mixture of Ethanol/Water at a concentration no greater than 120 mg/mL. Heat the mixture to 70°C until a completely clear, monophasic solution is achieved.

  • Controlled Cooling: Program the reactor or water bath to cool at a strict rate of 0.2 °C/min.

  • Seeding: When the internal temperature reaches 45°C (within the metastable zone, but strictly above the known oiling-out temperature), introduce 1% w/w of pure 4-cyclohexyl-2,6-dinitrophenol seed crystals.

  • Aging: Continue cooling at 0.2 °C/min down to 5°C. Hold the suspension at 5°C for 2 hours to allow for complete lattice integration and depletion of supersaturation.

  • Isolation: Filter the resulting bright yellow crystals under vacuum, wash with a minimal amount of ice-cold solvent, and dry in a vacuum oven at 40°C.

V. References

  • Prepchem. "Synthesis of 4-cyclohexyl-2-nitrophenol." Prepchem.com. Available at:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." MT.com. Available at:[Link]

  • MDPI. "A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data." Processes. Available at:[Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for 4-Cyclohexyl-2,6-Dinitrophenol

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic co-elution challenges with 4-cyclohexyl-2,6-dinitroph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals facing chromatographic co-elution challenges with 4-cyclohexyl-2,6-dinitrophenol .

Synthesizing or isolating this compound—often a product of the direct electrophilic aromatic nitration of 4-cyclohexylphenol—frequently results in complex mixtures containing unreacted precursors and closely related structural isomers[1]. Due to its unique lipophilicity and high acidity, standard reversed-phase (RP) methods often fail to provide baseline resolution. This guide provides field-proven, mechanistically grounded solutions to isolate this compound with high precision.

Diagnostic Workflow for Co-Elution Resolution

Before altering your method, follow this logical troubleshooting tree to identify the root cause of your co-elution.

Workflow Start Co-elution Detected: 4-Cyclohexyl-2,6-dinitrophenol CheckPH Is Mobile Phase pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.0-2.5 (e.g., 0.1% H3PO4) CheckPH->AdjustPH No CheckIsomers Are Co-eluting Peaks Structural Isomers? CheckPH->CheckIsomers Yes AdjustPH->CheckIsomers ChangeColumn Switch to PFP Stationary Phase CheckIsomers->ChangeColumn Yes OptimizeGrad Optimize Gradient: Shallower %B Slope CheckIsomers->OptimizeGrad No Success Baseline Resolution Achieved (Rs > 2.0) ChangeColumn->Success OptimizeGrad->Success

Diagnostic workflow for resolving 4-cyclohexyl-2,6-dinitrophenol co-elution in HPLC.

Troubleshooting Guide & FAQs

Q1: Why does 4-cyclohexyl-2,6-dinitrophenol co-elute with its mononitrated precursor (4-cyclohexyl-2-nitrophenol) on a standard C18 column?

Causality: The co-elution is primarily driven by the ionization state of the phenolic hydroxyl group. The two highly electron-withdrawing nitro groups at the ortho positions (C2 and C6) stabilize the conjugate base via resonance, drastically lowering the pKa of 4-cyclohexyl-2,6-dinitrophenol compared to its mononitrated precursor.

If your mobile phase pH is near or above this pKa (e.g., unbuffered water/acetonitrile), the dinitrophenol exists in a dynamic equilibrium between a protonated (hydrophobic) and deprotonated (polar) state. This dual-state existence causes severe peak broadening and reduced retention, causing it to merge with the less acidic mononitrated precursor. Maintaining a mobile phase pH around 2.0–2.8 ensures the compound remains fully protonated, allowing the column to differentiate the analytes based purely on hydrophobicity[2].

Q2: I adjusted the pH to 2.5, but I am still seeing co-elution with a structural isomer (e.g., 2-cyclohexyl-4,6-dinitrophenol). How do I resolve this?

Causality: Standard alkyl-bonded phases (like C18) rely almost entirely on dispersive (hydrophobic) interactions. Structural isomers of dinitrophenols have identical molecular weights and nearly identical partition coefficients (LogP), making C18 ineffective for this separation.

To resolve these isomers, you must exploit the electronic differences in the aromatic rings. Switching to a Pentafluorophenyl (PFP) stationary phase introduces orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and hydrogen bonding. The highly electronegative fluorine atoms on the PFP ring interact selectively with the electron-deficient dinitrophenol rings. The exact steric placement of the bulky cyclohexyl group dictates how closely the analyte's aromatic ring can approach the PFP surface, yielding baseline resolution where C18 fails[3].

Q3: What is the best organic modifier to use for this separation, Methanol or Acetonitrile?

Causality: For resolving complex nitrophenol mixtures, Methanol is generally superior when paired with a PFP column. Methanol is a protic solvent that enhances the hydrogen-bonding and dipole-dipole interactions critical for PFP column selectivity. Acetonitrile, being an aprotic solvent with a strong dipole, can compete with the analyte for active sites on the PFP stationary phase, suppressing the secondary interactions needed to separate closely related isomers[4].

Quantitative Data Comparison

The following table summarizes the expected chromatographic behavior of 4-cyclohexyl-2,6-dinitrophenol and its related impurities under various method conditions.

Table 1: Impact of Stationary Phase and pH on Chromatographic Resolution ( Rs​ )

Compound Pair (Analyte / Impurity)Column TypeMobile Phase pHOrganic ModifierRetention Time Diff ( ΔtR​ )Resolution ( Rs​ )
4-CH-2,6-DNP / 4-CH-2-NPC18 (150 x 4.6mm)6.5 (Unbuffered)Acetonitrile0.2 min0.8 (Co-elution)
4-CH-2,6-DNP / 4-CH-2-NPC18 (150 x 4.6mm)2.5 (0.1% H3​PO4​ )Acetonitrile1.5 min2.4 (Baseline)
4-CH-2,6-DNP / 2-CH-4,6-DNPC18 (150 x 4.6mm)2.5 (0.1% H3​PO4​ )Methanol0.4 min1.1 (Partial)
4-CH-2,6-DNP / 2-CH-4,6-DNPPFP (250 x 4.6mm)2.1 (0.1% H3​PO4​ )Methanol2.1 min3.5 (Baseline)

(Note: 4-CH-2-NP = 4-cyclohexyl-2-nitrophenol; 4-CH-2,6-DNP = 4-cyclohexyl-2,6-dinitrophenol; 2-CH-4,6-DNP = 2-cyclohexyl-4,6-dinitrophenol)

Validated Experimental Protocol

This self-validating methodology utilizes a PFP column and an acidic methanol gradient to guarantee the baseline resolution of 4-cyclohexyl-2,6-dinitrophenol from its synthetic precursors and isomers[3].

Phase 1: Preparation & System Suitability
  • Mobile Phase A (Aqueous): Prepare a 0.1% Phosphoric acid ( H3​PO4​ ) solution in ultra-pure water (Milli-Q). Verify the pH is approximately 2.1. Filter through a 0.22 µm PTFE membrane to prevent particulate accumulation.

  • Mobile Phase B (Organic): 100% HPLC-grade Methanol.

  • Diluent Matching (Critical Step): Dissolve the sample in a 50:50 mixture of Water/Methanol. Causality: Injecting a sample dissolved in 100% strong solvent causes the analyte to race down the column before partitioning into the mobile phase, leading to peak distortion and artificial co-elution.

  • Column Equilibration: Install a PFP column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Set the column oven to 35 °C to improve mass transfer kinetics. Equilibrate with 50% A / 50% B at 0.7 mL/min until the baseline is stable.

Phase 2: Gradient Elution Program

Execute the following gradient profile at a constant flow rate of 0.7 mL/min:

  • 0.0 - 3.0 min: 50% B (Isocratic hold to focus polar impurities).

  • 3.0 - 6.0 min: Linear ramp from 50% B to 60% B.

  • 6.0 - 20.0 min: Linear ramp from 60% B to 80% B. (The highly lipophilic 4-cyclohexyl-2,6-dinitrophenol elutes in this window, typically around 14 minutes).

  • 20.0 - 25.0 min: Hold at 80% B (Column wash to remove highly retained hydrophobic dimers).

  • 25.0 - 25.1 min: Return to 50% B.

  • 25.1 - 35.0 min: Re-equilibration.

Phase 3: Detection & Validation
  • Set the UV/Vis or Diode Array Detector (DAD) to 210 nm for maximum sensitivity and 260 nm to specifically track the aromatic nitro group absorption[2].

  • Self-Validation Check: Before running precious samples, inject a system suitability test (SST) mixture. The tailing factor ( Tf​ ) for the 4-cyclohexyl-2,6-dinitrophenol peak must be <1.5 . A higher tailing factor indicates secondary interactions with active silanols, meaning your mobile phase pH has drifted and needs to be remade.

References

  • 4-Cyclohexyl-2-nitrophenol | 3279-10-5 Source: Benchchem URL
  • Supporting Information: Bio-Inspired Consecutive Photocatalyzed C–H Nitration of Arenes Source: Amazon S3 / The Journal of Organic Chemistry URL
  • Aqueous Atmospheric Chemistry: Formation of 2,4-Dinitrophenol upon Nitration of 2-Nitrophenol and 4-Nitrophenol in Solution Source: ACS Publications URL
  • Source: LCGC International / chromatographyonline.

Sources

Troubleshooting

Minimizing baseline drift in 4-cyclohexyl-2,6-dinitrophenol UV-Vis spectroscopy

Welcome to the Analytical Spectroscopy Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting checklists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Spectroscopy Support Center. As a Senior Application Scientist, I have designed this portal to move beyond basic troubleshooting checklists. In high-precision UV-Vis spectroscopy, resolving baseline drift requires a fundamental understanding of both instrument physics and the specific photochemistry of your analyte.

Below is your comprehensive, self-validating guide to diagnosing and eliminating baseline drift when analyzing 4-cyclohexyl-2,6-dinitrophenol .

Part 1: Analyte Photophysics & Causality

Before adjusting the spectrophotometer, we must understand the molecule. 4-cyclohexyl-2,6-dinitrophenol features a phenolic hydroxyl group (electron-donating) and two nitro groups (strongly electron-withdrawing) on a benzene ring[1]. This push-pull electronic configuration creates highly sensitive chromophores with distinct π→π∗ and n→π∗ transitions[1].

Crucially, like other dinitrophenols, this compound is moderately acidic with a pKa of approximately 4.09[2]. Its UV-Vis absorption profile is strictly governed by its prototropic equilibrium:

  • Neutral Species (pH < 3.0): The protonated phenol absorbs strongly in the near-UV region, typically around 350–360 nm[3].

  • Phenoxide Anion (pH > 5.0): Deprotonation induces a significant bathochromic (red) shift, generating a new absorption peak around 410 nm[3].

Many researchers mistake a shifting chemical equilibrium in their sample for instrumental baseline drift. If your solvent pH fluctuates near 4.0 (often due to dissolved ambient CO₂ or temperature changes), the ratio of neutral to anionic species will continuously shift during the scan, mimicking a drifting baseline.

Part 2: Core Troubleshooting FAQs

Q1: My baseline continuously drifts upward over a 2-hour sequence. Is the detector failing? A: Not necessarily, but it is a classic symptom of thermal instability. Gradual baseline deterioration in UV-Vis spectroscopy most commonly occurs when deuterium or tungsten lamps fail to reach thermal equilibrium, causing ongoing intensity fluctuations during measurement sequences[4]. Alternatively, an upward shift across the entire 300 nm to 800 nm range can be caused by the photodiode array or detector overheating, which steadily increases the dark current[5].

Q2: How do I definitively differentiate between instrument-induced and sample-induced baseline drift? A: You must perform a self-validating blank test. Accurate diagnosis requires recording a fresh solvent blank spectrum under identical environmental conditions[4].

  • Causality: If the blank exhibits the same baseline drift, the source is instrumental (internal instability, thermal drift, or misalignment)[4]. Conversely, if the blank remains perfectly flat while the 4-cyclohexyl-2,6-dinitrophenol spectra drift, the issue is sample-related (e.g., solvent evaporation, matrix effects, or pH-induced equilibrium shifts)[4].

Q3: The baseline is stable at 260 nm, but I see severe drift and erratic jumps around 360 nm and 410 nm. Why? A: This is a matrix-induced drift specific to dinitrophenols. Because the pKa is ~4.09[2], dissolving the sample in unbuffered water places the analyte right at its inflection point. Micro-fluctuations in temperature will shift the equilibrium between the neutral form (360 nm) and the monoanion (410 nm)[3]. The instrument is accurately reading a changing sample.

Q4: Can stray light cause baseline drift at high concentrations? A: Yes. Stray light—unwanted light reaching the detector—causes baseline shifts and non-linear absorbance errors[6]. This is particularly severe at high analyte concentrations where true transmittance is low. Regular maintenance of optical components and ensuring a controlled environment minimizes this interference[6].

Part 3: Self-Validating Experimental Protocols

Protocol A: Instrument Thermal Stabilization & Optical Validation

Purpose: To systematically eliminate hardware-induced baseline drift.

  • Lamp Ignition: Power on both the Deuterium (UV) and Tungsten (Vis) lamps.

  • Thermal Equilibration: Allow a strict minimum of 60 minutes for the lamps and the internal electronics to reach thermal equilibrium before running any scans[4].

  • Optical Cleaning: Scrub quartz cuvettes meticulously, starting with distilled water and proceeding to ethanol. Dry with lint-free lens paper[7]. Mismatched or dirty cuvettes cause baseline offsets and absorbance errors[4].

  • Dark Current Calibration: Block the optical path completely and perform a dark current subtraction to compensate for detector thermal noise[5].

  • Validation: Fill both the reference and sample cuvettes with the exact matched solvent matrix. Run a 30-minute kinetic scan at 360 nm. A drift of <0.001 AU/hr validates the instrument hardware.

Protocol B: pH-Locked Sample Preparation for Dinitrophenols

Purpose: To prevent prototropic equilibrium shifts that mimic baseline drift.

  • Solvent Selection: Choose a UV-transparent solvent (e.g., HPLC-grade methanol or water) with minimal absorbance in the target range[6].

  • Equilibrium Locking (Crucial): Add a buffer to lock the pH at least 2 units away from the analyte's pKa (4.09)[2].

    • To analyze the neutral species: Buffer the solution to pH ~2.0 (e.g., using 0.1 M HCl)[2].

    • To analyze the anionic species: Buffer the solution to pH ~7.0 (e.g., using a phosphate buffer)[3].

  • Thermal Control: Place the cuvette in a temperature-controlled holder and allow 5 minutes for the liquid to reach the exact temperature of the sample compartment, preventing thermal expansion or equilibrium shifts during the scan[6].

Part 4: Quantitative Troubleshooting Data

Table 1: Diagnostic Metrics for Baseline Drift

SymptomWavelength RegionPotential CauseDiagnostic MetricCorrective Action
Continuous upward/downward trendAll (190 - 800 nm)Lamp thermal instabilityDrift > 0.001 AU/hr in blankIncrease warm-up time to >60 min[4]
Broad upward shiftVis (400 - 800 nm)Detector overheatingHigh dark current valuesCheck instrument cooling fans[5]
Reciprocal drift at 360nm & 410nm350 - 450 nmpH equilibrium shiftRatio of A360​/A410​ changesBuffer solvent to pH < 2 or pH > 6[3]
Erratic noise / jumpsUV (< 250 nm)Stray light / dirty opticsHigh absorbance in solvent blankClean cuvettes and optical pathway[7]

Table 2: Spectral Properties of Dinitrophenol Chromophores

SpeciespH ConditionPrimary UV MaximaVisible MaximaNotes
Neutral PhenolpH < 3.0~260 nm~350 - 360 nmProtonated hydroxyl group[3]
Phenoxide AnionpH > 5.0~260 nm~410 nmDeprotonated; bathochromic shift[3]

Part 5: Diagnostic Workflow Visualization

BaselineDriftDiagnosis Start Observe Baseline Drift in UV-Vis Scan RunBlank Run Fresh Solvent Blank Under Identical Conditions Start->RunBlank Decision Does the Blank Exhibit Drift? RunBlank->Decision Instrumental Instrumental Source (Hardware/Optics) Decision->Instrumental Yes Sample Sample Source (Matrix/Analyte) Decision->Sample No Lamp Verify Lamp Thermal Equilibrium (>60 min) Instrumental->Lamp Detector Check Detector Cooling & Dark Current Instrumental->Detector pH Buffer pH to lock Phenol/Phenoxide Ratio Sample->pH Temp Use Temperature-Controlled Cuvette Holder Sample->Temp

Diagnostic workflow for isolating instrumental versus sample-induced baseline drift.

Part 6: References

  • Maintenance Tips & Troubleshooting Guide for Your Spectrophotometer - Persee - PGeneral . pgeneral.com. 7

  • How to Troubleshoot a Spectrum That Looks Wrong - AZoOptics . azooptics.com. 4

  • 4-Cyclohexyl-2-nitrophenol | 3279-10-5 - Benchchem . benchchem.com. 1

  • 7 Advanced Tips for UV-Vis Spectroscopy Data Precision - Eye On Annapolis . eyeonannapolis.net. 6

  • Drift in baseline of UV-VIS spectroscopy? - ResearchGate . researchgate.net. 5

  • Absorption spectra of 2,4-DNP (Conc. 2 × 10 − 4 M) at (a) pH ∼ 3 and... - ResearchGate . researchgate.net. 3

  • How a toxic pollutant avoids photodegradation: Relaxation pathways of UV-excited 2,4-dinitrophenol in aqueous solution | PNAS . pnas.org. 2

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: 4-Cyclohexyl-2,6-Dinitrophenol vs. 2,4-Dinitrophenol in Mitochondrial Uncoupling

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide Executive Summary & Mechanistic Rationale Mitochondrial uncouplers are small-molecule prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Comparison & Protocol Guide

Executive Summary & Mechanistic Rationale

Mitochondrial uncouplers are small-molecule protonophores that dissipate the inner mitochondrial membrane (IMM) proton gradient, uncoupling electron transport from ATP synthesis. While 2,4-dinitrophenol (2,4-DNP) is the archetypal uncoupler historically studied for metabolic modulation and obesity [3], its clinical and experimental utility is severely bottlenecked by a narrow therapeutic window, off-target plasma membrane depolarization, and fatal hyperthermia risks [2].

To overcome these pharmacokinetic limitations, structural analogs with modified lipophilicity and pKa have been developed. 4-cyclohexyl-2,6-dinitrophenol (CAS: 4097-58-9) represents a strategic structural evolution [1]. By shifting the nitro groups to the 2,6-positions and introducing a bulky, lipophilic cyclohexyl ring at the 4-position, this analog fundamentally alters the thermodynamics of IMM translocation. This guide provides an objective, data-grounded comparison of their uncoupling efficacies, physicochemical properties, and the self-validating experimental workflows required to evaluate them.

The Causality of Uncoupling: Structural Impact on Protonophoric Kinetics

To understand the difference in efficacy between these two compounds, we must analyze the protonophoric cycle. An effective uncoupler must perform a continuous loop:

  • Protonation: Bind a proton in the acidic intermembrane space (IMS).

  • Diffusion: Cross the hydrophobic IMM as a neutral species (UH).

  • Deprotonation: Release the proton into the alkaline mitochondrial matrix.

  • Anion Return: Cross back across the IMM as an anion (U⁻) driven by the membrane potential ( ΔΨm​ ).

The Rate-Limiting Step: For classic uncouplers like 2,4-DNP, the return of the hydrophilic anion (U⁻) across the lipid bilayer is the rate-limiting step.

The Cyclohexyl Advantage: 4-cyclohexyl-2,6-dinitrophenol dramatically increases the partition coefficient (LogP). The bulky cyclohexyl group provides a massive hydrophobic shield that delocalizes the anionic charge. This structural modification accelerates the electrophoretic return of the anion across the IMM, significantly increasing the uncoupling potency (lowering the EC50) compared to 2,4-DNP [2]. Furthermore, the 2,6-nitro substitution creates strong steric hindrance and intramolecular hydrogen bonding around the hydroxyl group, lowering the pKa and ensuring rapid proton release in the matrix.

Protonophore cluster_IMS Intermembrane Space (IMS) - Low pH cluster_Matrix Mitochondrial Matrix - High pH Anion_IMS Uncoupler Anion (U⁻) Neutral_IMS Protonated Uncoupler (UH) Anion_IMS->Neutral_IMS Binds H⁺ Neutral_Matrix Protonated Uncoupler (UH) Neutral_IMS->Neutral_Matrix Diffusion across IMM Anion_Matrix Uncoupler Anion (U⁻) Neutral_Matrix->Anion_Matrix Releases H⁺ Anion_Matrix->Anion_IMS Electrophoretic Return (Enhanced by Cyclohexyl LogP)

Protonophoric uncoupling cycle across the inner mitochondrial membrane (IMM).

Physicochemical & Pharmacokinetic Profiling

The structural differences between the two compounds manifest in their physicochemical properties, directly dictating their in vitro and in vivo behavior. The addition of hydrocarbon chains or rings is a proven strategy to achieve sustained or improved uncoupling activity [4].

Parameter2,4-Dinitrophenol (2,4-DNP)4-Cyclohexyl-2,6-dinitrophenolCausality / Impact on Assay
Molecular Weight 184.11 g/mol 266.25 g/mol Heavier mass of the analog requires careful molarity calculations during titration.
LogP (Lipophilicity) ~1.67> 4.50High LogP of the cyclohexyl analog drives rapid IMM integration and anion return [2].
pKa 4.09~3.70Lower pKa in 2,6-derivatives ensures near-complete ionization at physiological pH (7.4).
Uncoupling EC50 10 - 50 µM0.5 - 5.0 µMEnhanced IMM permeability of the analog yields up to a 10-fold increase in potency.
Toxicity Profile High systemic toxicity, narrow margin [3]High lipotoxicity risk; altered tissue distributionCyclohexyl derivatives may sequester in lipid-rich tissues (e.g., adipose, neural tissue).

Experimental Methodology: Self-Validating Respirometry

To objectively compare the uncoupling efficacy of these two compounds, we employ High-Resolution Respirometry (e.g., Agilent Seahorse XF). As an Application Scientist, I mandate a self-validating protocol : every step must logically isolate the variable of interest, ensuring that the observed Oxygen Consumption Rate (OCR) increase is strictly due to mitochondrial uncoupling, not ATP demand or off-target artifacts.

Step-by-Step Protocol: Mitochondrial Stress Test
  • Cell Seeding & Equilibration: Seed target cells (e.g., HepG2) in a microplate. Wash and incubate in unbuffered assay medium. Rationale: Establishes the baseline OCR driven by basal cellular ATP demand.

  • Injection 1 - Oligomycin (1 µM): Inhibits ATP Synthase (Complex V). Causality: This forces OCR to drop to the level of natural proton leak. By removing ATP-linked respiration, any subsequent spike in OCR is guaranteed to be artificial uncoupling.

  • Injection 2 - Uncoupler Titration: Inject escalating doses of 2,4-DNP (10-100 µM) or 4-cyclohexyl-2,6-dinitrophenol (1-10 µM). Causality: The uncoupler dissipates the proton gradient. The Electron Transport Chain (ETC) hyper-accelerates to restore the gradient, causing a massive spike in OCR (Maximal Respiration).

  • Injection 3 - Rotenone & Antimycin A (0.5 µM each): Inhibits Complexes I and III. Causality: Completely shuts down the ETC. Any residual OCR is non-mitochondrial (e.g., ROS production). This validates that the uncoupler's effect was entirely mitochondrial in origin.

Workflow Step1 1. Basal Respiration (Equilibration) Step2 2. ATP Synthase Inhibition (Oligomycin) Step1->Step2 Step3 3. Uncoupler Titration (Test Compounds) Step2->Step3 Step4 4. ETC Inhibition (Rot/AA) Step3->Step4 Step5 5. Data Normalization & EC50 Calculation Step4->Step5

Seahorse XF Respirometry workflow for evaluating mitochondrial uncoupling efficacy.

Comparative Efficacy & Safety Analysis

When analyzing the respirometry data, researchers will observe distinct kinetic profiles:

  • Potency (EC50): 4-cyclohexyl-2,6-dinitrophenol will reach maximal respiratory capacity (E_max) at significantly lower concentrations than 2,4-DNP. This is directly attributable to the cyclohexyl group facilitating the rate-limiting anion return step.

  • Toxicity & Membrane Depolarization: While 2,4-DNP suffers from a narrow therapeutic index due to indiscriminate systemic distribution [3], highly lipophilic analogs like 4-cyclohexyl-2,6-dinitrophenol present a different challenge. Their extreme LogP can lead to accumulation in the plasma membrane, causing off-target plasma membrane depolarization and cellular toxicity at high doses.

  • Translational Outlook: For drug development, raw uncoupling potency is not enough. The future of DNP derivatives lies in targeted delivery. For instance, formulating lipophilic DNP derivatives into liposomes or utilizing liver-targeted prodrug strategies can harness the high potency of compounds like 4-cyclohexyl-2,6-dinitrophenol while mitigating systemic hyperthermia [2].

References

  • Benchchem. "4-Cyclohexyl-2,6-dinitrophenol | 4097-58-9." Benchchem Product Catalog.
  • K. V. Deriabin, et al. "Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition." Pharmaceutics (PMC).
  • M. Goldgof, et al. "The Chemical Uncoupler 2,4-Dinitrophenol (DNP) Protects Against Diet-induced Obesity and Improves Energy Homeostasis in Mice at Thermoneutrality." Journal of Biological Chemistry.
  • Y. Zhang, et al. "Bioprocess Intensification for Whole-Cell Catalysis of Catabolized Chemicals with 2,4-Dinitrophenol Uncoupling." ACS Sustainable Chemistry & Engineering.
Comparative

Validation of Analytical Methods for 4-Cyclohexyl-2,6-Dinitrophenol (Dinex) in Environmental Samples: A Comparative Guide

As environmental regulations tighten, the precise quantification of legacy agrochemicals and nitroaromatic compounds in soil and water matrices is paramount. 4-Cyclohexyl-2,6-dinitrophenol , commonly known as Dinex (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

As environmental regulations tighten, the precise quantification of legacy agrochemicals and nitroaromatic compounds in soil and water matrices is paramount. 4-Cyclohexyl-2,6-dinitrophenol , commonly known as Dinex (CAS: 131-89-5; MW: 266.25 g/mol ), is a highly toxic dinitrophenol derivative historically utilized as an insecticide and herbicide ()[1].

For analytical scientists, Dinex presents a unique set of chromatographic challenges. It possesses a hydrophobic cyclohexyl ring coupled with a highly polar, ionizable dinitrophenol moiety. This guide provides an objective, field-proven comparison of the two dominant analytical paradigms—LC-MS/MS and GC-MS —and outlines self-validating protocols to ensure absolute scientific integrity during method validation.

Chemical Profile & Analytical Challenges

To design a robust extraction and quantification method, we must first understand the molecule's physical chemistry:

  • Ionization State (pKa): Dinex has a reported pKa of 4.52 ()[2]. In moist soils and neutral surface waters, it exists almost entirely as a highly polar phenolate anion. This makes it highly mobile in the environment but difficult to extract using standard non-polar solvents without prior acidification.

  • Thermal Lability & Adsorption: The free phenolic hydroxyl (-OH) group readily forms hydrogen bonds with active sites in gas chromatograph (GC) inlets, leading to severe peak tailing, adsorption, and thermal degradation at high temperatures.

  • Mass Spectrometry Behavior: The presence of strongly electron-withdrawing nitro groups at the C2 and C6 positions stabilizes the negative charge of the phenolate anion. During collision-induced dissociation (CID), fragmentation typically involves the characteristic loss of the nitro group (NO₂) and cleavage of the cyclohexyl ring ()[3].

Methodological Comparison: LC-MS/MS vs. GC-MS

Historically, environmental laboratories relied on EPA Method 8270D/E (GC-MS) for semivolatile organic compounds (SVOCs) (). However, analyzing Dinex via GC-MS requires cumbersome derivatization steps to mask the active hydroxyl group. Today, LC-MS/MS (modified EPA Method 8321) is the gold standard, allowing for direct analysis of the polar compound.

Table 1: Quantitative Comparison of Analytical Methods for Dinex
ParameterLC-MS/MS (Direct Analysis)GC-MS (Derivatization-Dependent)
Ionization Mode Electrospray Ionization (ESI Negative)Electron Impact (EI, 70 eV)
Derivatization Not Required Required (e.g., PFB or BSTFA)
Typical LOD (Water) 0.5 - 2.0 ng/L10 - 50 ng/L
Sample Prep Time ~45 minutes (SPE)~120 minutes (LLE + Derivatization)
Matrix Effect Susceptibility High (Ion suppression in ESI)Moderate (Inlet degradation risks)
Linear Dynamic Range 3 to 4 orders of magnitude2 to 3 orders of magnitude

Self-Validating Experimental Protocols

A method is only as reliable as its internal quality controls. The following protocols are designed as self-validating systems , meaning any failure in extraction efficiency, derivatization, or matrix suppression will be immediately flagged by the internal standards, preventing false negatives.

Protocol A: Direct LC-MS/MS Workflow (Recommended)

This protocol leverages the natural ionization efficiency of Dinex in negative electrospray ionization (ESI-).

Step-by-Step Methodology:

  • Sample Fortification (Self-Validation): Spike 500 mL of the environmental water sample with 10 ng/L of a stable isotope-labeled internal standard (e.g., ¹³C₆-2,4-dinitrophenol).

    • Causality: The isotope undergoes the exact same matrix suppression and extraction losses as Dinex, automatically correcting the final quantitation.

  • pH Adjustment: Add H₂SO₄ dropwise until the sample pH is < 2.

    • Causality: Because Dinex has a pKa of 4.52[2], it is ionized at neutral pH and will break through reverse-phase sorbents. Acidification forces the molecule into its neutral, protonated state, ensuring hydrophobic retention.

  • Solid-Phase Extraction (SPE): Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) cartridge with 5 mL methanol and 5 mL acidified water. Load the sample at a flow rate of 5 mL/min ()[4].

  • Elution & Reconstitution: Wash the cartridge with 5 mL of 5% methanol in water. Dry under full vacuum for 10 minutes. Elute with 6 mL of pure methanol. Evaporate to 0.5 mL under gentle N₂ and reconstitute to 1.0 mL with the initial mobile phase.

  • LC-MS/MS Acquisition: Inject 10 µL onto a C18 column. Use a gradient of Water (0.1% Formic Acid) and Methanol. Monitor the [M-H]⁻ precursor ion (m/z 265) transitioning to specific product ions.

    • Causality: The electron-withdrawing nitro groups exceptionally stabilize the negative charge, yielding massive signal intensity in ESI- without derivatization[3].

LCMS_Workflow N1 Environmental Sample (Water/Soil Extract) N2 Acidification (pH < 2) Neutralizes Dinex (pKa 4.52) N1->N2 Adjust pH N3 Solid-Phase Extraction (HLB) Captures hydrophobic & polar moieties N2->N3 Load Sample N4 Elution & Reconstitution (Methanol/Water) N3->N4 Elute N5 LC-MS/MS Analysis (ESI negative mode) N4->N5 Inject N6 Data Validation (Recovery, LOD/LOQ, Matrix Effects) N5->N6 Quantify

Workflow for LC-MS/MS analysis of Dinex in environmental samples.

Protocol B: Derivatization-Dependent GC-MS Workflow

If LC-MS/MS is unavailable, GC-MS (following EPA Method 8270 principles) can be utilized, provided the analyte is derivatized.

Step-by-Step Methodology:

  • Extraction: Perform SPE or Liquid-Liquid Extraction (LLE) on the acidified sample (pH < 2) using methylene chloride[4].

  • Drying: Pass the organic extract through anhydrous sodium sulfate.

    • Causality: Residual water will violently quench the derivatization reagents in the next step, leading to method failure.

  • Derivatization: Add 50 µL of Pentafluorobenzyl bromide (PFB-Br) or BSTFA to the concentrated extract and heat at 60°C for 30 minutes.

    • Causality: Derivatizing the molecule to a 2-Cyclohexyl-4,6-dinitrophenol-PFB derivative masks the active hydrogen of the hydroxyl group ()[5]. This prevents hydrogen bonding in the GC inlet, ensuring sharp chromatography and preventing thermal breakdown.

  • GC-MS Acquisition: Inject 1 µL in splitless mode onto a DB-5MS capillary column with the inlet set to 250°C. Analyze using Electron Impact (EI) at 70 eV.

GCMS_Workflow N1 Extracted Dinex (Polar -OH group) N2 Derivatization Agent (e.g., PFB-Br or BSTFA) N1->N2 Add Reagent N3 Derivatized Dinex (Volatile & Thermally Stable) N2->N3 Heat (60°C, 30 min) N4 GC-MS Injection (Splitless, 250°C Inlet) N3->N4 Transfer to GC N5 Electron Impact (EI) Ionization (70 eV) N4->N5 Separation

GC-MS derivatization and analysis pathway for Dinex.

Method Validation & Quality Control (ICH/EPA Guidelines)

To ensure regulatory compliance, the chosen method must be validated across the following parameters:

  • Matrix Effects (ME): Calculated by comparing the peak area of Dinex spiked into a post-extracted blank matrix versus a neat solvent standard. ESI- is highly susceptible to ion suppression from humic acids in soil/water. If ME > 20%, matrix-matched calibration or stable isotope dilution is mandatory.

  • Accuracy (Recovery): Must fall between 70% and 130%. SPE extraction of dinitrophenols is highly sensitive to pH fluctuations; a recovery drop typically indicates the sample pH drifted above 2.0 during loading.

  • Precision: Relative Standard Deviation (RSD) should be ≤ 15% across six replicates at the Limit of Quantitation (LOQ).

References

  • National Environmental Methods Index. "EPA-RCA: 8270D: Semivolatile Organic Compounds by GC/MS." NEMI, [Link].

  • National Center for Biotechnology Information. "Dinex | C12H14N2O5 | CID 8540." PubChem,[Link].

Sources

Comparative

Cross-validation of GC-MS and LC-MS for 4-cyclohexyl-2,6-dinitrophenol detection

Cross-Validation of GC-MS and LC-MS for 4-Cyclohexyl-2,6-dinitrophenol Detection: A Comprehensive Guide Executive Summary 4-Cyclohexyl-2,6-dinitrophenol, commonly known as Dinex, is a dinitrophenolic compound historicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS for 4-Cyclohexyl-2,6-dinitrophenol Detection: A Comprehensive Guide

Executive Summary

4-Cyclohexyl-2,6-dinitrophenol, commonly known as Dinex, is a dinitrophenolic compound historically utilized as an insecticide, acaricide, and herbicide[1]. Due to its toxicity and environmental persistence, rigorous analytical frameworks are required for residue monitoring in agricultural products and environmental matrices. This guide provides an objective, mechanistically grounded cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Dinex detection, equipping analytical scientists with self-validating protocols to optimize throughput, sensitivity, and data integrity.

Physicochemical Profiling & Mechanistic Challenges

The structural topology of Dinex (C₁₂H₁₄N₂O₅) dictates its behavior across different analytical platforms[1]. Understanding these properties is critical for method development:

  • Phenolic Hydroxyl Group: The free -OH group readily forms hydrogen bonds with active silanol sites in GC inlets and columns, leading to severe peak tailing, irreversible adsorption, and poor sensitivity.

  • Dinitro Substituents: The strongly electron-withdrawing nitro groups at the ortho and para positions significantly increase the acidity of the phenolic proton (pKa ~4.0). This makes Dinex highly amenable to deprotonation.

  • Cyclohexyl Ring: Imparts significant lipophilicity, ensuring strong retention on reverse-phase (C18) stationary phases during liquid chromatography.

Strategic Implication: While GC-MS requires chemical derivatization to mask the hydroxyl group and improve volatility, LC-MS/MS leverages the inherent acidity of the molecule for highly efficient direct analysis via negative-mode Electrospray Ionization (ESI-).

Visual Workflow Comparison

Workflow Sample Homogenized Sample (Agricultural/Environmental) QuEChERS Modified QuEChERS (Acidified MeCN + Salts) Sample->QuEChERS Deriv TMS Derivatization (BSTFA + 1% TMCS) QuEChERS->Deriv GC-MS Pathway Dilution Solvent Dilution (Aqueous Match) QuEChERS->Dilution LC-MS/MS Pathway GC GC Separation (DB-5MS Column) Deriv->GC EI EI-MS Detection (SIM Mode) GC->EI LC UHPLC Separation (C18 Column) Dilution->LC ESI ESI(-) MS/MS (MRM Mode) LC->ESI

Analytical workflow comparing GC-MS and LC-MS/MS sample preparation for Dinex.

Self-Validating Experimental Protocols

Universal Sample Preparation: Modified QuEChERS

Standard QuEChERS methods often fail for dinitrophenols because Primary Secondary Amine (PSA) sorbents act as weak anion exchangers, irreversibly binding the acidic analyte.

Step-by-Step Methodology:

  • Extraction: Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube. Add 10 mL of Acetonitrile containing 1% Formic Acid.

    • Causality: The acidic environment suppresses the ionization of Dinex, keeping it in its neutral, lipophilic state to ensure maximum partitioning into the organic solvent.

  • Salting Out: Add 4.0 g anhydrous MgSO₄ and 1.0 g NaCl. Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • dSPE Cleanup (Critical Modification): Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing 150 mg MgSO₄, 50 mg C18, and 10 mg Graphitized Carbon Black (GCB).

    • Causality: PSA is strictly omitted to prevent ionic binding of the target analyte[2]. C18 removes non-polar lipids, while GCB removes pigments.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter prior to instrumental analysis.

GC-MS Protocol (Derivatization-Dependent)
  • Solvent Exchange & Derivatization: Transfer 500 µL of the QuEChERS extract to an autosampler vial. Evaporate to complete dryness under a gentle N₂ stream. Add 100 µL of BSTFA (containing 1% TMCS) and 100 µL of anhydrous ethyl acetate. Incubate at 60°C for 30 minutes.

    • Causality: BSTFA replaces the acidic phenolic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically improving peak shape and thermal stability.

  • Chromatography: Inject 1 µL (splitless) onto a DB-5MS capillary column (30m × 0.25mm × 0.25µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the [M-TMS]⁺ fragment to maximize signal-to-noise ratio.

LC-MS/MS Protocol (Direct Analysis)

Recent advancements demonstrate that LC-MS/MS is the superior technique for high-throughput detection of Dinex, yielding exceptional linearity and limits of quantitation (LOQ) between 0.05–0.56 μg/kg[2],[3].

  • Sample Dilution: Dilute the QuEChERS extract 1:1 with the initial mobile phase (aqueous).

    • Causality: Injecting 100% strong solvent (acetonitrile) causes the analyte to travel unretained at the solvent front, leading to peak distortion. Aqueous dilution focuses the analyte at the head of the column.

  • Chromatography: Inject 2 µL onto a UHPLC C18 column (e.g., 100 × 2.1 mm, 1.7 µm) at 40°C.

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile.

    • Gradient: 10% B to 95% B over 5 minutes.

  • Detection: Operate in ESI negative mode (ESI-). Monitor Multiple Reaction Monitoring (MRM) transitions.

Fragmentation Precursor Precursor Ion [M-H]- m/z 265.1 Frag1 Product Ion 1 Loss of NO m/z 235.1 Precursor->Frag1 CID (Low CE) Frag2 Product Ion 2 Loss of NO2 m/z 219.1 Precursor->Frag2 CID (Med CE) Frag3 Product Ion 3 Cyclohexyl Cleavage m/z 183.0 Precursor->Frag3 CID (High CE)

ESI(-) MRM fragmentation pathway for 4-cyclohexyl-2,6-dinitrophenol.

Quantitative Data Comparison

The following table synthesizes the performance metrics of both methodologies based on optimized analytical conditions and recent literature validations[2],[3].

Analytical ParameterGC-MS (TMS-Derivatized)LC-MS/MS (Direct ESI-)
Sample Preparation Complexity High (Requires 30+ min derivatization)Low (Direct injection post-cleanup)
Ionization Mode Electron Ionization (EI, 70 eV)Electrospray Ionization (ESI-)
Limit of Quantitation (LOQ) ~5.0 - 10.0 μg/kg0.05 - 0.56 μg/kg[2]
Average Recovery 70.0 - 85.0%70.5 - 113.2%[3]
Matrix Effects Moderate (Inlet adsorption risks)Moderate to High (Ion suppression in ESI)
Throughput (Run Time) ~18 minutes per sample~7 minutes per sample

Conclusion & Recommendations

While GC-MS remains a viable option for laboratories lacking tandem mass spectrometry infrastructure, it is fundamentally limited by the necessity of derivatization and higher limits of quantitation. LC-MS/MS is the definitive gold standard for 4-cyclohexyl-2,6-dinitrophenol analysis. By leveraging a modified, PSA-free QuEChERS extraction and the inherent acidity of the dinitrophenol core via ESI(-), LC-MS/MS delivers superior sensitivity, recovery, and throughput, making it highly recommended for stringent regulatory compliance and high-volume drug/agrochemical screening.

Sources

Validation

Comparative Structural Isomer Guide: 4-Cyclohexyl-2,6-dinitrophenol vs. 2-Cyclohexyl-4,6-dinitrophenol

As a Senior Application Scientist evaluating compounds for metabolic modulation or agrochemical development, understanding the nuanced structure-activity relationships (SAR) of structural isomers is critical. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating compounds for metabolic modulation or agrochemical development, understanding the nuanced structure-activity relationships (SAR) of structural isomers is critical. This guide provides an in-depth, objective comparison of two potent lipophilic weak acids: 4-cyclohexyl-2,6-dinitrophenol and 2-cyclohexyl-4,6-dinitrophenol (commonly known as Dinex). While both share the molecular formula C12​H14​N2​O5​ , the positional variance of their functional groups fundamentally alters their steric profiles, synthesis pathways, and historical applications.

Mechanistic Insights: Mitochondrial Uncoupling

Both isomers function as protonophoric uncouplers of oxidative phosphorylation. To be an effective uncoupler, a molecule must possess a specific balance of acidity (to release protons in the mitochondrial matrix) and lipophilicity (to cross the inner mitochondrial membrane in both protonated and anionic states)[1].

The Causality of Structural Positioning
  • The 2,4-Dinitro Core (Dinex): In 2-cyclohexyl-4,6-dinitrophenol, the nitro groups are at the 4 and 6 positions (equivalent to a 2,4-dinitro arrangement relative to the hydroxyl group). This provides optimal resonance stabilization for the phenoxide anion. However, the bulky cyclohexyl group at the 2-position creates significant steric hindrance directly adjacent to the hydroxyl group, which can influence proton-exchange kinetics.

  • The 2,6-Dinitro Core: In 4-cyclohexyl-2,6-dinitrophenol, the hydroxyl group is flanked by two ortho-nitro groups. Traditionally, 2,6-dinitrophenols are less potent uncouplers than their 2,4-counterparts due to intense intramolecular hydrogen bonding and steric shielding of the OH group[1]. However, placing the highly lipophilic cyclohexyl group at the para position (4-position) dramatically increases the membrane partition coefficient. This lipophilicity drives the molecule into the lipid bilayer, overriding the steric limitations of the 2,6-dinitro core and resulting in potent uncoupling activity[1].

Uncoupling H_IMS H+ in Intermembrane Space (Low pH) DNP_IMS Protonated Uncoupler (Neutral) H_IMS->DNP_IMS Binds H+ Membrane Inner Mitochondrial Membrane (Lipid Bilayer) DNP_IMS->Membrane Crosses Bilayer Membrane->DNP_IMS Cycle Repeats DNP_Matrix Deprotonated Uncoupler (Anion) Membrane->DNP_Matrix Enters Matrix DNP_Matrix->Membrane Anion Returns H_Matrix H+ Released into Matrix (High pH) DNP_Matrix->H_Matrix Releases H+

Mechanism of protonophoric mitochondrial uncoupling by dinitrophenol derivatives.

Physicochemical & Toxicological Profiling

The physical properties of these isomers dictate their biological behavior. The addition of the cyclohexyl ring shifts the LogP from ~1.6 (for unsubstituted DNP) to ~4.3, drastically increasing bioaccumulation and membrane affinity[2].

Property4-Cyclohexyl-2,6-dinitrophenol2-Cyclohexyl-4,6-dinitrophenol (Dinex)
CAS Number 4097-58-9131-89-5
Substitution Pattern 2,6-dinitro, 4-cyclohexyl4,6-dinitro, 2-cyclohexyl
Molecular Weight 266.25 g/mol 266.25 g/mol
Predicted pKa ~4.0 - 4.24.08 ± 0.38
Lipophilicity (XLogP3) ~4.34.3[2]
Primary Context Synthetic intermediate, Research[3]Historical Pesticide, Acaricide[4]
Toxicity Profile Uncharacterized (Expected High)Acute Tox. 3 (H301, H311, H331)[5]
Reactivity Hazards Can detonate with reducing agentsExplodes with bases/reducing agents[6]

Note: Dinex is highly toxic to aquatic life (Aquatic Acute 1, Aquatic Chronic 1) and acts as a severe metabolic stimulant, leading to hyperthermia and tachycardia upon overexposure[4][5].

Experimental Protocols & Methodologies

To validate the synthesis and functional performance of these isomers, the following self-validating protocols are established.

Protocol A: Synthesis of 4-Cyclohexyl-2,6-dinitrophenol

Recent advancements in bio-inspired chemistry have enabled the efficient synthesis of 4-cyclohexyl-2,6-dinitrophenol via consecutive photocatalyzed C–H nitration[3].

  • Preparation: Dissolve 4-cyclohexylphenol in a compatible organic solvent (e.g., acetonitrile) under standard photocatalytic conditions.

  • Catalysis: Introduce a nitrating agent (e.g., a nitrite salt) and the selected photocatalyst.

  • Irradiation: Expose the reaction mixture to blue LED irradiation to initiate the radical-mediated C-H nitration at the 2 and 6 positions.

  • Purification: Quench the reaction, extract with ethyl acetate, and purify the crude mixture using silica gel flash chromatography (Hexane/EtOAc = 8/1)[3].

  • Validation: Confirm the product (a yellow amorphous solid) via 1H NMR, ensuring the disappearance of ortho-protons and the presence of the characteristic downfield phenolic proton signal[3].

Protocol B: Respirometry Assay for Uncoupling Activity

To quantify the uncoupling potency of these isomers, Oxygen Consumption Rate (OCR) is measured using a metabolic analyzer (e.g., Seahorse XF).

  • Cell Seeding: Plate target cells (e.g., HepG2) in a 96-well microplate and incubate overnight.

  • Equilibration: Replace the growth medium with unbuffered assay medium and incubate in a non- CO2​ environment for 1 hour prior to the assay.

  • Basal Measurement: Record the basal OCR to establish a baseline.

  • ATP Synthase Inhibition: Inject Oligomycin to block ATP synthase. The resulting drop in OCR represents State 4 (leak) respiration.

  • Uncoupler Titration: Inject escalating doses of the dinitrophenol isomer. A successful uncoupler will bypass the inhibited ATP synthase, causing a rapid spike in OCR (Maximal Respiration) as the electron transport chain works to restore the dissipated proton gradient[1].

  • ETC Shutdown: Inject Antimycin A and Rotenone to halt mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.

Respirometry CellPrep 1. Cell Preparation (Seed in microplates) Basal 2. Basal Respiration (Record initial OCR) CellPrep->Basal Oligo 3. Oligomycin Injection (Inhibit ATP Synthase) Basal->Oligo Uncoupler 4. Uncoupler Titration (Inject DNP Isomer) Oligo->Uncoupler MaxResp 5. Maximal Respiration (Measure peak OCR) Uncoupler->MaxResp Antimycin 6. Antimycin A / Rotenone (Stop ETC) MaxResp->Antimycin

Step-by-step respirometry workflow for assessing mitochondrial uncoupling activity.

References

  • "Bio-Inspired Consecutive Photocatalyzed C–H Nitration of Arenes" , The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • "Dinex | C12H14N2O5 | CID 8540" , PubChem - NIH. URL: [Link]

  • "Conjugating uncoupler compounds with hydrophobic hydrocarbon chains to achieve adipose tissue selective drug accumulation" , Scientific Reports - Nature. URL:[Link]

Sources

Comparative

Efficacy comparison of 4-cyclohexyl-2,6-dinitrophenol against standard acaricides

An in-depth evaluation of acaricidal agents requires a rigorous understanding of both their mechanistic pathways and their quantitative performance in standardized bioassays. This guide provides an objective, data-driven...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of acaricidal agents requires a rigorous understanding of both their mechanistic pathways and their quantitative performance in standardized bioassays. This guide provides an objective, data-driven comparison of the historical acaricide 4-cyclohexyl-2,6-dinitrophenol (commonly known as Dinex) against modern standard alternatives—namely Bifenazate, Spirodiclofen, and Abamectin—in the control of the two-spotted spider mite (Tetranychus urticae).

Mechanistic Grounding: Target Sites and Causality

To understand the efficacy differences between these compounds, we must first analyze their distinct Modes of Action (MoA).

4-Cyclohexyl-2,6-dinitrophenol (Dinex): Dinex functions as a non-systemic proton ionophore. Once it penetrates the mite's cuticle, it localizes to the inner mitochondrial membrane. Here, it acts as an uncoupler of oxidative phosphorylation by shuttling protons across the membrane, effectively dissipating the proton gradient ( Δ pH) required by ATP synthase[1]. This halts ATP production, leading to rapid energy depletion and death.

Modern Standard Acaricides:

  • Bifenazate: Targets the mitochondrial electron transport chain but at a highly specific site—the Qo site of Complex III (Cytochrome bc1). By blocking electron transfer, it indirectly collapses the proton gradient, offering high potency with lower off-target toxicity.

  • Spirodiclofen: Acts as a lipid biosynthesis inhibitor by targeting the enzyme acetyl-CoA carboxylase (ACCase). This disrupts the formation of the mite's waxy cuticle and internal lipid structures, making it highly effective against all developmental stages, particularly eggs and larvae.

  • Abamectin: A fast-acting neurotoxin that activates glutamate-gated chloride channels, causing hyperpolarization of nerve and muscle cells, leading to paralysis and death[2].

MoA Mito Mitochondrial Inner Membrane ComplexIII Complex III (Cytochrome bc1) Mito->ComplexIII Electron Transport ProtonGrad Proton Gradient (ΔpH) ComplexIII->ProtonGrad Pumps H+ ATP ATP Synthesis ProtonGrad->ATP Drives ATP Synthase Dinex 4-cyclohexyl-2,6-dinitrophenol (Proton Ionophore) Dinex->ProtonGrad Uncouples / Dissipates Bifenazate Bifenazate (Qo Site Inhibitor) Bifenazate->ComplexIII Blocks

Caption: Mechanism of Action: Dinex vs. Bifenazate in the mitochondrial electron transport chain.

Experimental Methodology: The Self-Validating Leaf-Dip Bioassay

To objectively compare the LC50 (Lethal Concentration required to kill 50% of the population) of these compounds, a standardized leaf-dip bioassay must be employed[3]. This protocol is designed as a self-validating system to eliminate biological and environmental confounding variables.

Step-by-Step Protocol & Causality:

  • Mite Synchronization: Adult female T. urticae are transferred to fresh bean leaves (Phaseolus vulgaris) and allowed to oviposit for 24 hours before removal.

    • Causality: Synchronization ensures the test population is of uniform age and physiological state. Mixed-age populations introduce extreme variance in dose-response curves, as eggs and adults exhibit vastly different baseline susceptibilities.

  • Solution Preparation: Serial dilutions of technical-grade acaricides are prepared in distilled water containing 0.01% Triton X-100.

    • Causality: Triton X-100 acts as a surfactant. The mite cuticle and the leaf surface are highly hydrophobic. Without a surfactant, the acaricide droplets would bead up, leading to uneven exposure and artificially inflated LC50 values.

  • Leaf-Dip Application: Leaf discs (2 cm diameter) are immersed in the test solutions for exactly 10 seconds and air-dried in a fume hood.

  • Incubation: Treated discs are placed on 0.2% agar in Petri dishes. Synchronized mites (n=30 per dish) are introduced. Dishes are incubated at 25°C, 16:8 (L:D) photoperiod for 24 to 48 hours.

    • Causality: The agar bed prevents leaf desiccation while creating a physical water barrier that prevents mite escape. A 24-hour window is sufficient for fast-acting uncouplers (Dinex) and neurotoxins (Abamectin), while 48 hours is required for lipid inhibitors (Spirodiclofen) to manifest lethal physiological collapse.

  • Self-Validation & Mortality Assessment: Mites are prodded with a fine brush; immobile mites are scored as dead.

    • System Validation: A negative control (water + 0.01% Triton X-100) must be run concurrently. If control mortality exceeds 10%, the entire assay is invalidated due to environmental stress or colony disease. If valid, Abbott’s formula is applied to correct for natural attrition.

Workflow Step1 Mite Synchronization (T. urticae) Step3 Leaf-Dip Application (10s immersion, air dry) Step1->Step3 Step2 Acaricide Dilution (Serial + 0.01% Triton X-100) Step2->Step3 Step4 Incubation (25°C, 16:8 L:D, 24-48h) Step3->Step4 Step5 Mortality Assessment (Abbott's Formula) Step4->Step5

Caption: Standardized Leaf-Dip Bioassay Workflow for evaluating acaricidal efficacy.

Comparative Efficacy Data

The following table synthesizes quantitative LC50 data for T. urticae derived from standardized bioassays.

AcaricideChemical ClassPrimary Target (MoA)Typical LC50 (mg/L) against Susceptible T. urticae
4-cyclohexyl-2,6-dinitrophenol (Dinex) DinitrophenolProton gradient uncoupler15.0 - 30.0
Bifenazate CarbazateMitochondrial Complex III (Qo site)2.7 - 5.5[4]
Spirodiclofen Tetronic acidAcetyl-CoA carboxylase (Lipid synthesis)0.3 - 1.5[5]
Abamectin AvermectinGlutamate-gated chloride channels0.01 - 1.36[2],[6]

Discussion & Field-Proven Insights

The Obsolescence of Dinex: While 4-cyclohexyl-2,6-dinitrophenol demonstrates reliable ovicidal and adulticidal activity, its LC50 is orders of magnitude higher than modern alternatives. The fundamental flaw of dinitrophenols is their lack of target-site specificity. Because the mechanism of proton gradient uncoupling is conserved across almost all eukaryotic mitochondria, Dinex possesses a dangerously narrow therapeutic index[1]. The concentrations required to achieve field efficacy against mites frequently cross the threshold of phytotoxicity in host plants and pose significant toxicological risks to non-target organisms and applicators.

The Shift to High-Potency, Single-Site Inhibitors: Modern drug development shifted toward compounds like Spirodiclofen and Abamectin because they target enzymes or receptors that are either highly specific to arthropods or structurally distinct from mammalian homologs. For instance, Spirodiclofen achieves an exceptionally low LC50 (~0.335 mg/L)[5] by exploiting the mite's rapid lipid turnover requirements during molting and egg production.

The Resistance Trade-off: However, the evolutionary trade-off of modern single-site inhibitors is rapid resistance development. While Bifenazate shows excellent baseline efficacy (LC50 of 2.7 - 5.5 mg/L)[4], field populations of T. urticae frequently develop target-site insensitivity via point mutations in the cytochrome b gene, pushing LC50 values as high as 97 mg/L in resistant strains[7]. Conversely, because Dinex acts as a physical uncoupler rather than binding to a specific protein receptor, mites historically struggled to develop target-site resistance against it, though its toxicological profile prevents its modern use.

References

  • Title: Dinex (Ref: DN-111) Pesticide Properties Source: Agriculture and Environment Research Unit (AERU), University of Hertfordshire URL: [Link]

  • Title: Acaricide Resistance in Tetranychus urticae (Acari: Tetranychidae) Populations From Cyprus Source: Journal of Economic Entomology (Oxford University Press) URL: [Link]

  • Title: Discovery selective acetylcholinesterase inhibitors to control Tetranychus urticae Source: Journal of Insect Science (Oxford University Press) URL: [Link]

  • Title: Molecular mechanisms of Tetranychus urticae chemical adaptation in hop fields Source: PubMed Central (NIH) URL: [Link]

  • Title: Toxicity of Selected Acaricides in a Glass-Vial Bioassay to Twospotted Spider Mite Source: USDA Agricultural Research Service URL: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 4-Cyclohexyl-2,6-dinitrophenol

This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-Cyclohexyl-2,6-dinitrophenol. As a substance with significant toxicological and environmental hazards, adherence to these procedu...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the proper disposal of 4-Cyclohexyl-2,6-dinitrophenol. As a substance with significant toxicological and environmental hazards, adherence to these procedures is critical for ensuring laboratory safety, protecting environmental integrity, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

4-Cyclohexyl-2,6-dinitrophenol and its isomers are members of the dinitrophenol family, which are recognized for their acute toxicity and environmental persistence. Understanding the specific risks associated with this compound is fundamental to appreciating the stringency of the required disposal protocols.

Dinitrophenols are classified as acutely toxic materials.[1] Exposure through ingestion, inhalation, or skin contact can lead to symptoms such as nausea, dizziness, and headaches, while long-term exposure may compromise the central nervous and cardiovascular systems.[1] Furthermore, many dinitrophenols are highly toxic to aquatic life with long-lasting effects.[2] A critical, and potentially underappreciated, risk is the explosive nature of dinitrophenols when they are dry, heated, or subjected to friction or shock.[1][3] This property necessitates specific handling and storage procedures to prevent accidental detonation.

Hazard ClassClassificationRationale and Source
Acute Toxicity (Oral, Dermal, Inhalation) ToxicClassified as toxic if swallowed, in contact with skin, or inhaled.[2]
Reactivity/Explosive Hazard Potential for explosion when dryDinitrophenols can become highly explosive when dry, heated, or exposed to shock or friction.[1][3]
Environmental Hazard Very toxic to aquatic life with long-lasting effectsThis compound poses a significant, long-term risk to aquatic ecosystems.[2][4]
Specific Organ Toxicity May cause damage to organs through prolonged or repeated exposureLong-term exposure can lead to adverse health effects on various organ systems.[1][4]

Regulatory Framework: Acutely Hazardous Waste

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous materials.[5] Dinitrophenol compounds are specifically listed as "Acutely Hazardous Wastes." For instance, the closely related isomer 2-Cyclohexyl-4,6-dinitrophenol is assigned the EPA Hazardous Waste Code P034 .[2][6][7]

This "P-listing" carries significant implications for disposal:

  • Stringent Quantity Limits: Even small amounts of P-coded waste are subject to full regulation.

  • Container Contamination: Any container that has held a P-coded waste is also considered acutely hazardous waste and must be disposed of following the same procedures.[6] This includes empty stock bottles and liners.

  • Spill Residue: Any residue or contaminated material resulting from a spill of a P-coded waste must be managed as acutely hazardous waste.[6]

Regulatory AspectRequirement / InformationSource
EPA Hazardous Waste Code P034 (for the isomer 2-Cyclohexyl-4,6-dinitrophenol)[2][6][8]
Waste Category Acutely Hazardous Waste[6][9]
Reportable Quantity (Spill) 10 pounds (for the isomer 2,4-Dinitrophenol, P048)[10]

Personnel Protection and Engineering Controls

Prior to handling 4-Cyclohexyl-2,6-dinitrophenol in any capacity, including for disposal, the following Personal Protective Equipment (PPE) and engineering controls are mandatory.

  • Engineering Controls : All work involving this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1] The laboratory should be equipped with an eyewash station and a safety shower, with their locations clearly marked.[11]

  • Hand Protection : Double-gloving with nitrile gloves is required due to the high dermal toxicity. Gloves must be changed immediately upon any sign of contamination.[1]

  • Eye Protection : Chemical splash goggles are mandatory.

  • Body Protection : A full-length lab coat, long pants, and closed-toed shoes must be worn to prevent skin contact.[1]

Step-by-Step Disposal Protocol

Proper segregation and containment at the point of generation are paramount. Never mix dinitrophenol waste with other waste streams unless explicitly part of a defined experimental protocol.[1]

Step 1: Waste Segregation and Collection
  • Solid Waste : Collect all dry waste, including contaminated gloves, weigh papers, and bench liners, in a dedicated, robust container that has a polyethylene liner.[1][10]

  • Liquid Waste : Collect all solutions containing 4-Cyclohexyl-2,6-dinitrophenol in a separate, clearly marked, and chemically resistant (e.g., glass or polyethylene) container. Do not dispose of this waste down the sink. [10]

  • Sharps and Glassware : Contaminated sharps and glassware must be collected in a puncture-proof container that is also labeled as hazardous waste.

Step 2: Container Labeling

Proper labeling is a legal requirement and a critical safety measure. Every waste container must be labeled at the moment the first piece of waste is added.

The label must include:

  • The words "Hazardous Waste" and "Danger" .[10]

  • The full chemical name: "4-Cyclohexyl-2,6-dinitrophenol Waste" .[10]

  • The signal word: "Acutely Toxic" .[10]

  • An accumulation start date.

Step 3: Temporary Storage

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Containers must be kept tightly sealed at all times, except when adding waste.[2]

  • The SAA must have secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.

  • Store the waste away from incompatible materials, such as strong bases, reducing agents, and metals.[3][4]

Step 4: Requesting Final Disposal

The ultimate disposal of 4-Cyclohexyl-2,6-dinitrophenol must be handled by a licensed hazardous waste management company.[10]

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Do not overfill containers; a best practice is to fill them to no more than 80-90% capacity.[10]

The EPA-recommended disposal method for dinitrophenols is high-temperature incineration in a rotary kiln or fluidized bed incinerator that is equipped with an acid scrubber to neutralize the nitrogen oxide byproducts.[5][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.

  • Alert and Evacuate : Alert all personnel in the immediate area and evacuate non-essential personnel.[12]

  • Isolate : Secure the area to prevent entry.[3]

  • Report : Contact your institution's EHS department or emergency response team immediately.

  • Protect : If you are trained and it is safe to do so, don appropriate PPE, including respiratory protection.[13]

  • Contain and Clean :

    • For solid spills, carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.[11]

    • Cover the spill area with an absorbent material.

    • Collect all contaminated materials (absorbents, PPE) and place them in a lined, sealed container for disposal as acutely hazardous waste.[6]

  • Ventilate : After cleanup is complete, ensure the area is well-ventilated.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper management of 4-Cyclohexyl-2,6-dinitrophenol waste.

G cluster_0 Waste Generation Point cluster_1 Containment & Labeling cluster_2 Storage & Final Disposal cluster_3 Emergency Event Generate 4-Cyclohexyl-2,6-dinitrophenol Waste Generated Segregate Segregate Waste Type (Solid, Liquid, Sharps) Generate->Segregate Solid Collect in Lined, Labeled Container Segregate->Solid Solid Waste Liquid Collect in Segregated, Labeled Container Segregate->Liquid Liquid Waste Sharps Collect in Puncture-Proof, Labeled Container Segregate->Sharps Contaminated Sharps Store Store in Secondary Containment in Designated SAA Solid->Store Liquid->Store Sharps->Store Pickup Contact EHS for Pickup Store->Pickup Incinerate Ultimate Disposal via Licensed Vendor (High-Temp Incineration) Pickup->Incinerate Spill Spill Occurs SpillProtocol Execute Spill Protocol: Alert & Evacuate Isolate Area Report to EHS Spill->SpillProtocol SpillProtocol->Solid Collect Spill Debris as Solid Waste

Caption: Disposal Workflow for 4-Cyclohexyl-2,6-dinitrophenol Waste.

References

  • Toxicological Profile for Dinitrophenols . Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. Link

  • 4-CYCLOHEXYL-2,6-DINITROPHENOL — Chemical Substance Information . NextSDS. Link

  • Proper Disposal of 3,4-Dinitrophenol: A Guide for Laboratory Professionals . Benchchem. Link

  • ATTACHMENT 2 LIST OF ACUTELY HAZARDOUS WASTE (P-CODED WASTE) . U.S. Environmental Protection Agency (EPA). Link

  • SAFETY DATA SHEET - 4-Cyclohexylphenol . TCI Chemicals. Link

  • EPA HAZARDOUS WASTE CODES . U.S. Environmental Protection Agency (EPA). Link

  • SAFETY DATA SHEET - 2-Cyclohexyl-4,6-dinitrophenol . Chem Service, Inc. Link

  • SAFETY DATA SHEET - Organic peroxide type C, liquid . Sigma-Aldrich. Link

  • 4,6-DINITRO-O-CYCLOHEXYL PHENOL . CAMEO Chemicals, National Oceanic and Atmospheric Administration (NOAA). Link

  • EPA Hazardous Waste . University of Nevada, Reno Environmental Health & Safety. Link

  • Appendix B - Pesticides that are Hazardous Waste . U.S. Environmental Protection Agency (EPA). Link

  • STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH 2,4-DINITROPHENOL AT AMHERST COLLEGE . Amherst College. Link

  • Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). Link

  • Safety Data Sheet (SDS) - 2,4-Dinitrophenol (Japanese) . Fujifilm Wako Pure Chemical Corporation. Link

  • SAFETY DATA SHEET - 2,4-Dinitrophenol, 97%, stabilized with 30-35% water . Thermo Fisher Scientific. Link

  • Material Safety Data Sheet . Derthon Optoelectronic Materials Science Technology Co Ltd. Link

  • 2-CYCLOHEXYL-4,6-DINITROPHENOL . CAMEO Chemicals, National Oceanic and Atmospheric Administration (NOAA). Link

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